molecular formula C19H32N4O2 B15552818 Azido-FTY720

Azido-FTY720

Cat. No.: B15552818
M. Wt: 348.5 g/mol
InChI Key: FLPFGLNTCQQHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-FTY720 is a useful research compound. Its molecular formula is C19H32N4O2 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFGLNTCQQHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of Azido-FTY720: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-FTY720 is a photoactivatable and "clickable" analog of FTY720 (Fingolimod), a potent immunomodulatory drug. The incorporation of an azido group provides a versatile chemical handle for photoaffinity labeling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. These features make this compound an invaluable tool for elucidating the molecular targets and complex mechanisms of action of FTY720 and its derivatives. This technical guide provides an in-depth overview of the mechanism of action of this compound, drawing upon the well-established pharmacology of its parent compound, FTY720. It details the key signaling pathways, provides quantitative data for FTY720 and its phosphorylated form, and outlines relevant experimental protocols.

Overview of the Mechanism of Action

The mechanism of action of FTY720, and by extension this compound, is multifaceted, involving both receptor-dependent and receptor-independent pathways.

Receptor-Dependent Pathway:

The primary and most well-understood mechanism involves its action on sphingosine-1-phosphate (S1P) receptors. FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases, predominantly sphingosine kinase 2 (SphK2), to form FTY720-phosphate (FTY720-P).[1][2] FTY720-P is a potent agonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[3]

The key to its immunomodulatory effect lies in its "functional antagonism" of the S1P1 receptor on lymphocytes.[3] Binding of FTY720-P to S1P1 leads to the internalization and subsequent degradation of the receptor.[1][4] This renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs.[4] The resulting sequestration of lymphocytes in the lymph nodes leads to a reversible reduction of circulating lymphocytes (lymphopenia), thereby preventing their infiltration into sites of inflammation.

Receptor-Independent Pathways:

FTY720 also exerts biological effects through mechanisms that do not involve S1P receptors. These include:

  • Inhibition of Sphingosine Kinase 1 (SphK1): The non-phosphorylated form of FTY720 can act as a competitive inhibitor of SphK1.[3][5] SphK1 is a proto-oncogenic enzyme that produces the pro-survival signaling molecule S1P. By inhibiting SphK1, FTY720 can shift the cellular sphingolipid balance towards pro-apoptotic ceramides.[2]

  • Activation of Protein Phosphatase 2A (PP2A): FTY720 has been shown to activate the tumor suppressor protein phosphatase 2A (PP2A).[6][7] It achieves this by binding to the endogenous PP2A inhibitor, SET (also known as I2PP2A), leading to the reactivation of PP2A's phosphatase activity.[8][9] PP2A activation can dephosphorylate and inactivate several pro-survival and pro-proliferative signaling proteins.[10]

The azido moiety of this compound allows for the covalent capture and identification of its direct binding partners, providing a powerful tool to further explore these and potentially novel mechanisms.

Quantitative Pharmacological Data (for FTY720 and FTY720-P)

Table 1: S1P Receptor Binding and Activation

CompoundReceptorAssay TypeSpeciesKd (nM)EC50 (nM)Reference
FTY720-PS1P1Radioligand BindingHuman0.330.3 - 0.6[11][12]
FTY720-PS1P3Radioligand BindingHuman1.2~3[11][12]
FTY720-PS1P4Radioligand BindingHuman0.960.3 - 0.6[11][12]
FTY720-PS1P5Radioligand BindingHuman0.330.3 - 0.6[11][12]
FTY720-PS1P2Ca2+ MobilizationRat-359[11]

Table 2: Inhibition of Sphingosine Kinase 1 (SK1)

CompoundAssay TypeSpeciesIC50 (µM)Ki (µM)Reference
FTY720In vitro kinase assayHuman~502[1][3]

Table 3: Anti-proliferative Activity

CompoundCell LineCell TypeIC50 (µM)Reference
FTY720A172Glioblastoma4.6[13]
FTY720G28Glioblastoma17.3[13]
FTY720U87Glioblastoma25.2[13]
FTY720MCF-7Breast Cancer5-20[14]
FTY720MDA-MB-231Breast Cancer5-20[14]
FTY720HCT-116Colon Cancer5-20[14]

Signaling Pathways and Experimental Workflows

S1P Receptor Signaling Pathway

FTY720-P acts as a potent agonist at S1P receptors 1, 3, 4, and 5, leading to the internalization of S1P1 and subsequent functional antagonism.

S1P_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation S1PR1 S1P1 Receptor Internalization Receptor Internalization & Degradation S1PR1->Internalization Functional Antagonism FTY720P FTY720-P SphK2->FTY720P FTY720P->S1PR1 Agonism Lymphocyte_Egress Lymphocyte Egress from Lymph Node Internalization->Lymphocyte_Egress Inhibition

FTY720-P mediated S1P1 receptor functional antagonism.
Receptor-Independent Signaling Pathways

FTY720 can directly inhibit Sphingosine Kinase 1 and activate Protein Phosphatase 2A.

Receptor_Independent_Signaling cluster_sphk1 Sphingosine Kinase 1 Pathway cluster_pp2a Protein Phosphatase 2A Pathway FTY720 FTY720 SphK1 SphK1 FTY720->SphK1 Inhibition SET SET (I2PP2A) FTY720->SET Binding & Inhibition S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Sphingosine Sphingosine Sphingosine->SphK1 PP2A_inactive Inactive PP2A SET->PP2A_inactive Inhibition PP2A_active Active PP2A PP2A_inactive->PP2A_active

Receptor-independent actions of FTY720.
Experimental Workflow for Target Identification

This compound enables the identification of its direct binding partners through a combination of photoaffinity labeling and click chemistry-based proteomics.

Experimental_Workflow A 1. Treat cells with This compound B 2. UV Cross-linking (Photoaffinity Labeling) A->B C 3. Cell Lysis B->C D 4. Click Chemistry with Alkyne-Biotin C->D E 5. Streptavidin Affinity Purification D->E F 6. On-bead Digestion (e.g., Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Protein Identification & Quantification G->H

Workflow for identifying this compound binding partners.

Experimental Protocols

Photoaffinity Labeling and Target Identification using this compound

This protocol outlines the general steps for identifying the protein targets of this compound in a cellular context.

Materials:

  • This compound

  • Cell line of interest

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • UV lamp (350-365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-biotin probe

  • Click chemistry reaction buffer (e.g., Tris-buffered saline)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with an appropriate concentration of this compound for a specified time. Include a vehicle control (e.g., DMSO).

  • UV Cross-linking: Wash the cells with cold PBS to remove excess probe. Irradiate the cells with UV light (e.g., 350 nm) on ice for 15-30 minutes to induce covalent cross-linking of this compound to its binding partners.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Click Chemistry Reaction:

    • To the cell lysate, add the alkyne-biotin probe.

    • Add the click chemistry reaction components in the following order: TBTA, CuSO4, and a reducing agent (TCEP or sodium ascorbate).

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., boiling in SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target or by silver staining.

    • For unbiased target identification, perform on-bead digestion of the captured proteins with trypsin, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.

Sphingosine Kinase 1 (SK1) Inhibition Assay

This protocol can be used to assess the inhibitory potential of this compound on SK1 activity.

Materials:

  • Recombinant human SK1

  • Sphingosine

  • [γ-32P]ATP

  • Kinase reaction buffer

  • This compound

  • Lipid extraction reagents (e.g., chloroform/methanol/HCl)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, sphingosine (as a substrate), and varying concentrations of this compound or a vehicle control.

  • Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction for 30-60 minutes at 37°C.

  • Stop the reaction by adding acidified organic solvents (e.g., chloroform/methanol/HCl).

  • Extract the lipids and spot the organic phase onto a TLC plate.

  • Develop the TLC plate to separate the phosphorylated product (sphingosine-1-phosphate) from the unreacted ATP.

  • Visualize the radiolabeled spots using a phosphorimager and quantify the band intensities.

  • Calculate the percentage of SK1 inhibition for each concentration of this compound and determine the IC50 value.

Protein Phosphatase 2A (PP2A) Activity Assay

This protocol describes how to measure the effect of this compound on PP2A activity in cell lysates.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer

  • PP2A immunoprecipitation phosphatase assay kit (containing PP2A antibody, protein A/G beads, phosphopeptide substrate, and malachite green reagent)

Procedure:

  • Treat cells with this compound or a vehicle control for the desired time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Immunoprecipitate PP2A from the cell lysates using a specific PP2A antibody and protein A/G beads.

  • Wash the immunoprecipitated PP2A to remove contaminants.

  • Resuspend the beads in the phosphatase assay buffer containing a synthetic phosphopeptide substrate.

  • Incubate the reaction at 30°C for a specified time to allow for dephosphorylation of the substrate by PP2A.

  • Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric assay.

  • Compare the PP2A activity in lysates from this compound-treated cells to that of control cells to determine the effect of the compound on PP2A activation.

Conclusion

This compound is a powerful chemical biology tool that retains the complex pharmacological profile of its parent compound, FTY720. Its mechanism of action is characterized by a primary, receptor-dependent pathway involving functional antagonism of the S1P1 receptor, and secondary, receptor-independent pathways that include the inhibition of SK1 and the activation of PP2A. The presence of the azido group enables researchers to dissect these intricate mechanisms further by identifying the direct molecular interactome of this class of compounds. The experimental protocols provided in this guide offer a framework for investigating the multifaceted activities of this compound and for the development of novel therapeutics targeting these key signaling nodes.

References

An In-Depth Technical Guide to Azido-FTY720: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Azido-FTY720, a photoactivatable and "clickable" analog of the immunomodulatory drug FTY720 (Fingolimod). This document details the multi-step synthesis, spectroscopic characterization, and key chemical attributes of this compound, making it a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction

FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis.[1][2] Its mechanism of action involves in vivo phosphorylation to FTY720-phosphate, which then acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[3][4] this compound, incorporating a photoreactive azido group, serves as a powerful tool for researchers.[4] This analog allows for the identification of receptor binding sites through photolabeling and enables conjugation to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[5]

Synthesis of this compound

The first total synthesis of this compound was reported by Sun and Bittman in 2006, involving a 9-step sequence with an overall yield of 34%. The synthesis starts from 2-(4-hydroxyphenyl)ethanol and key steps include the formation of a primary amine at a quaternary center and selective diazotization of an arylamine intermediate.

Synthetic Scheme

The overall synthetic route to this compound (compound 2 ) is depicted below. The detailed experimental protocols for each step are provided in the subsequent section.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_product Final Product 2-(4-hydroxyphenyl)ethanol 2-(4-hydroxyphenyl)ethanol Triflate_4 Triflate_4 2-(4-hydroxyphenyl)ethanol->Triflate_4 Tf2O, Py Styrene_5 Styrene_5 Triflate_4->Styrene_5 (E)-1-octen-1-ylboronic acid, Pd(dppf)Cl2 Alcohol_6 Alcohol_6 Styrene_5->Alcohol_6 NaOMe, MeOH Mesylate_7 Mesylate_7 Alcohol_6->Mesylate_7 MsCl, Et3N Iodide_8 Iodide_8 Mesylate_7->Iodide_8 NaI Nitro_diol_acetonide_12 Nitro-diol acetonide 12 Iodide_8->Nitro_diol_acetonide_12 1. 2-nitropropane-1,3-diol acetonide (11), LiHMDS 2. H2, Pd/C Diamine_13 Diamine 13 Nitro_diol_acetonide_12->Diamine_13 Fe, NH4Cl Azido_FTY720_2 This compound (2) Diamine_13->Azido_FTY720_2 1. NaNO2, HCl 2. NaN3

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are the detailed experimental procedures for the synthesis of this compound and its key intermediates.

Step 1-5: Synthesis of 4-(2-Iodoethyl)-2-octyl-1-nitrobenzene The initial steps involve the conversion of 2-(4-hydroxyphenyl)ethanol to the corresponding triflate, followed by a Suzuki coupling with (E)-1-octen-1-ylboronic acid to introduce the octyl chain. The resulting styrene derivative is then hydrolyzed, mesylated, and converted to the iodide.

Step 6: Synthesis of 2-(2-(4-Octyl-3-nitrophenyl)ethyl)-2-nitropropane-1,3-diol acetonide (12) The iodide (8 ) is alkylated with the lithium salt of 2-nitropropane-1,3-diol acetonide (11 ), followed by reduction of the newly introduced nitro group to an amine.

Step 7: Synthesis of 2-(3-Amino-4-octylphenethyl)-2-aminopropane-1,3-diol (13) The nitro group on the aromatic ring of compound 12 is reduced to a primary amine using iron powder and ammonium chloride.

Step 8 & 9: Synthesis of 2-(3-Azido-4-octylphenethyl)-2-aminopropane-1,3-diol (this compound, 2) To a solution of the diamine precursor 13 (22 mg, 0.060 mmol) in 0.10 mL of 2 M HCl and 0.05 mL of H₂O is added NaNO₂ (4.3 mg, 0.060 mmol) portionwise at 0 °C. After stirring the suspension for 15 minutes, NaN₃ (3.9 mg, 0.060 mmol) is added in one portion. The mixture is stirred at 0 °C for 30 minutes. The reaction is then quenched with a saturated aqueous NaHCO₃ solution (10 mL), and the aqueous layer is extracted with EtOAc (3 x 50 mL). The combined organic layers are dried over MgSO₄ and concentrated to yield the final product, this compound (2 ).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₉H₃₂N₄O₂[5][6]
Molecular Weight 348.49 g/mol [5]
Appearance Solid[5]
CAS Number 881914-35-8[5]
UV Absorption Maxima (λmax) 213, 252, 284 nm[4]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) (0.2 mg/ml).[4]
Spectroscopic Data

The structural characterization of this compound is supported by the following spectroscopic data.

SpectroscopyData
¹H NMR (Data to be populated from supporting information of the primary literature)
¹³C NMR (Data to be populated from supporting information of the primary literature)
IR The presence of the azide group is characterized by a strong absorption band around 2100 cm⁻¹.
Mass Spectrometry (Data to be populated from supporting information of the primary literature)

Signaling Pathway of FTY720

The biological activity of FTY720, and by extension this compound, is initiated by its phosphorylation by sphingosine kinase 2 (SphK2) to form FTY720-phosphate. This phosphorylated form then acts as a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅). The binding of FTY720-phosphate to the S1P₁ receptor on lymphocytes leads to receptor internalization and degradation, rendering the cells unresponsive to the normal S1P gradient that guides their egress from lymph nodes. This "functional antagonism" results in the sequestration of lymphocytes and the immunomodulatory effects of the drug.

FTY720_Signaling cluster_cell Cellular Environment cluster_receptor S1P Receptor FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Enters Cell FTY720P FTY720-Phosphate SphK2->FTY720P Phosphorylation S1P1 S1P1 Receptor FTY720P->S1P1 Binds to Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Results in

Caption: FTY720 signaling pathway.

Application in Click Chemistry

The azido group on this compound allows for its covalent attachment to alkyne-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and bioorthogonal reaction is a cornerstone of "click chemistry" and enables the conjugation of this compound to a wide range of probes, surfaces, and biomolecules for various research applications.

General Click Chemistry Protocol

The following is a general protocol for the CuAAC reaction with this compound. Optimization may be required for specific substrates.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azido_FTY720 This compound Reaction_Mixture Reaction Mixture (Solvent: e.g., tBuOH/H2O) Azido_FTY720->Reaction_Mixture Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Reaction_Mixture CuSO4 CuSO4 CuSO4->Reaction_Mixture Sodium_Ascorbate Sodium Ascorbate (Reducing Agent) Sodium_Ascorbate->Reaction_Mixture Ligand Ligand (e.g., TBTA, THPTA) Ligand->Reaction_Mixture Triazole_Product Triazole-linked FTY720 Conjugate Reaction_Mixture->Triazole_Product Incubation

Caption: Click chemistry workflow with this compound.

Protocol:

  • Dissolve this compound and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Prepare a fresh solution of the copper(I) catalyst by mixing CuSO₄ and a reducing agent such as sodium ascorbate. A stabilizing ligand like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to improve reaction efficiency and prevent side reactions.

  • Add the catalyst solution to the solution of the reactants.

  • Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Upon completion, the desired triazole-linked FTY720 conjugate can be purified using standard chromatographic methods.

Conclusion

This compound is a valuable chemical probe for studying the pharmacology of S1P receptors. Its synthesis, while multi-stepped, is well-documented, and its chemical properties make it amenable to a variety of advanced research applications, including target identification and the development of novel drug conjugates. This guide provides the essential technical information for researchers to synthesize, characterize, and utilize this compound in their studies.

References

The Role of Azido-FTY720 in Sphingosine-1-Phosphate Receptor Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Azido-FTY720, a photoreactive analog of the sphingosine-1-phosphate (S1P) receptor modulator, FTY720 (Fingolimod). FTY720 is a prodrug that, upon phosphorylation in vivo to FTY720-phosphate (FTY720-P), acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). This agonism, particularly at the S1P1 receptor, leads to receptor internalization and degradation, resulting in a state of "functional antagonism" that underpins its therapeutic efficacy in autoimmune diseases like multiple sclerosis. This compound is a crucial research tool designed for photoaffinity labeling to elucidate the specific binding interactions between FTY720 and its cognate receptors. This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying S1P receptor modulation, and illustrates the relevant biological and experimental pathways using Graphviz diagrams.

Introduction to FTY720 and S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that regulates a multitude of cellular processes, including cell proliferation, migration, and survival, primarily through a family of five G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5.[1] These receptors are coupled to various heterotrimeric G proteins (Gαi, Gαq/11, Gα12/13), which in turn modulate diverse downstream signaling pathways.[2]

FTY720 (Fingolimod) is a structural analog of sphingosine.[3] It is a prodrug that is phosphorylated by sphingosine kinases (SphK), primarily SphK2, to form the active metabolite, FTY720-phosphate (FTY720-P).[4][5] FTY720-P is a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors, with notably low activity at the S1P2 receptor.[5][6]

The primary therapeutic mechanism of FTY720, particularly in multiple sclerosis, is its effect on lymphocyte trafficking.[6] FTY720-P binding to the S1P1 receptor on lymphocytes induces a profound and persistent internalization and subsequent degradation of the receptor.[7][8] This renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs, effectively sequestering them and reducing their infiltration into the central nervous system.[7][9] This process is termed "functional antagonism."[7]

This compound: A Tool for Elucidating Molecular Interactions

This compound is a chemically synthesized analog of FTY720 that incorporates a photoreactive azido (-N3) group.[10] This modification allows this compound to be used as a photoaffinity label. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby amino acid residues within the ligand-binding pocket of the S1P receptor.[11] This irreversible labeling enables the identification of specific receptor-ligand interaction sites, providing invaluable structural information.

Furthermore, the azido group serves as a chemical handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of reporter molecules, such as fluorophores or biotin, for visualization and enrichment of the labeled receptor-ligand complexes.

Quantitative Data on S1P Receptor Modulation

Table 1: Binding Affinities (Ki, nM) of S1P and FTY720-P for Human S1P Receptors

CompoundS1P1S1P2S1P3S1P4S1P5Reference(s)
S1P0.3-8.110-300.5-3.4>10000.7-1.4[12]
FTY720-P0.33>100000.551.10.17[5][12]

Table 2: Functional Agonist Potencies (EC50, nM) from GTPγS Binding Assays

CompoundS1P1S1P2S1P3S1P4S1P5Reference(s)
S1P0.134.80.14550.19[5]
FTY720-P0.03>10002.50.290.13[5]

Signaling Pathways and Experimental Workflows

S1P Receptor Signaling Pathways

S1P receptors activate a complex network of intracellular signaling cascades upon agonist binding. The specific pathways activated depend on the receptor subtype and the G protein to which it couples. FTY720-P, and by extension this compound-P, can trigger these pathways, leading to various cellular responses.

S1P_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling Cascades cluster_response Cellular Responses S1PR S1P Receptor (S1P1, S1P3-5) G_protein Gα (i, q, 12/13) Gβγ S1PR->G_protein Agonist Binding (FTY720-P / this compound-P) PLC Phospholipase C (PLC) G_protein->PLC Gαq PI3K PI3-Kinase (PI3K) G_protein->PI3K Gαi / Gβγ RhoGEF RhoGEF G_protein->RhoGEF Gα12/13 AC Adenylyl Cyclase (AC) G_protein->AC Gαi (inhibition) IP3_DAG IP3 + DAG PLC->IP3_DAG Akt Akt PI3K->Akt RhoA RhoA RhoGEF->RhoA cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release Proliferation Cell Proliferation & Survival Akt->Proliferation Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Photoaffinity_Labeling_Workflow start Start: Cells/Membranes expressing S1P Receptors incubation Incubation with This compound-P start->incubation uv_irradiation UV Irradiation (~300-360 nm) incubation->uv_irradiation crosslinking Covalent Cross-linking of this compound-P to Receptor uv_irradiation->crosslinking solubilization Cell Lysis & Membrane Solubilization crosslinking->solubilization analysis Analysis solubilization->analysis sds_page SDS-PAGE & Autoradiography (if radiolabeled) analysis->sds_page click_chem Click Chemistry with Reporter Tag (e.g., Biotin) analysis->click_chem enrichment Affinity Purification (e.g., Streptavidin beads) click_chem->enrichment mass_spec Proteolytic Digestion & LC-MS/MS Analysis enrichment->mass_spec site_id Identification of Labeled Peptide/Residue mass_spec->site_id

References

Investigating Azido-FTY720's Role in Elucidating Lymphocyte Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTY720 (Fingolimod), a modulator of sphingosine-1-phosphate (S1P) receptors, is a well-established therapeutic for relapsing-remitting multiple sclerosis. Its primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into sites of inflammation. Azido-FTY720, a photoreactive analog of FTY720, serves as a critical chemical biology tool to investigate the molecular interactions of FTY720 with its biological targets. This technical guide provides an in-depth overview of the effects of FTY720 on lymphocyte trafficking and details the application of this compound in identifying its binding partners through photoaffinity labeling. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in their studies.

FTY720's Mechanism of Action in Lymphocyte Trafficking

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[1][2] FTY720-P is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[2][3] The therapeutic effects of FTY720 in autoimmune diseases are primarily attributed to its action on the S1P1 receptor on lymphocytes.[1][4]

Under normal physiological conditions, a gradient of S1P exists between the high concentrations in the blood and lymph and lower concentrations within secondary lymphoid organs (SLOs) such as lymph nodes and Peyer's patches.[4] Lymphocytes express S1P1 receptors, which sense this gradient and promote their egress from the SLOs into circulation.[3][4]

FTY720-P, acting as a functional antagonist, binds to the S1P1 receptor on lymphocytes, leading to its internalization and subsequent degradation.[4][5] This downregulation of surface S1P1 receptors renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the SLOs.[3][4] This sequestration of lymphocytes, particularly naive and central memory T cells, leads to a profound but reversible lymphopenia in the peripheral blood.[6][7]

FTY720_Mechanism cluster_SLO Secondary Lymphoid Organ (SLO) cluster_Blood Blood/Lymph Lymphocyte Lymphocyte S1P1_surface Surface S1P1 Receptor Lymphocyte->S1P1_surface expresses S1P_gradient S1P Gradient S1P1_surface->S1P_gradient senses Internalization S1P1 Internalization & Degradation S1P1_surface->Internalization S1P_low Low S1P S1P_high High S1P FTY720 FTY720 FTY720P FTY720-P FTY720->FTY720P FTY720P->S1P1_surface binds & acts as functional antagonist Egress Lymphocyte Egress S1P_gradient->Egress drives No_Egress Lymphocyte Sequestration Internalization->No_Egress results in

Caption: FTY720 mechanism of action on lymphocyte egress.

Quantitative Effects of FTY720 on Lymphocyte Counts

The administration of FTY720 leads to a dose-dependent reduction in peripheral blood lymphocytes. The following tables summarize quantitative data from preclinical studies. It is important to note that this data pertains to FTY720 and not directly to this compound, for which such specific in vivo data on lymphocyte trafficking is not available.

Table 1: Effect of FTY720 on Peripheral Blood Lymphocyte Counts in Mice

Treatment GroupDose (mg/kg/day)Change in Peripheral Blood LymphocytesReference
FTY7200.5Decrease to 23.81% of control[8]
FTY7201.0Decrease to 12.59% of control[8]
FTY7201.0Marked decrease within 1 hour[9]
FTY7200.3Reversible lymphocytopenia[10]

Table 2: Effect of FTY720 on Lymphocyte Counts in Rats

Treatment GroupDose (mg/kg)Time PointChange in Peripheral Blood LymphocytesReference
FTY72024 hoursSignificant decrease[6]
FTY720104 hoursMore prevalent decrease than 2 mg/kg[6]
FTY7200.1 - 1.03 - 24 hoursMarked decrease[11]

This compound for Photoaffinity Labeling

This compound is a photoreactive analog of FTY720, designed for photoaffinity labeling experiments.[3][12] This technique is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological system.[13][14] this compound contains an azido (-N3) group, which is chemically inert in the dark but becomes highly reactive upon exposure to ultraviolet (UV) light, forming a transient nitrene intermediate.[14][15] This nitrene can then form a covalent bond with nearby amino acid residues of an interacting protein, permanently "labeling" the target.[15][16]

The use of this compound allows researchers to:

  • Identify the specific protein targets of FTY720 on the surface of and within lymphocytes.

  • Characterize the binding sites of FTY720 on its target proteins.

  • Discover potential off-target effects that may contribute to the broader pharmacological profile of FTY720.

Photoaffinity_Labeling_Concept cluster_incubation Incubation (Dark) cluster_activation UV Activation cluster_labeling Covalent Labeling cluster_analysis Downstream Analysis AzidoFTY720 This compound TargetProtein Target Protein (e.g., S1P1 Receptor) AzidoFTY720->TargetProtein Non-covalent binding ReactiveNitrene Reactive Nitrene Intermediate AzidoFTY720->ReactiveNitrene CovalentComplex Covalently Labeled Target Protein TargetProtein->CovalentComplex UV_Light UV Light UV_Light->AzidoFTY720 activates ReactiveNitrene->TargetProtein crosslinks to Analysis Proteomic Analysis (e.g., Mass Spectrometry) CovalentComplex->Analysis for identification

Caption: Conceptual workflow of photoaffinity labeling with this compound.

Experimental Protocol: Photoaffinity Labeling of Lymphocyte Proteins with this compound

This section outlines a general protocol for identifying the protein targets of FTY720 in lymphocytes using this compound.

4.1. Materials

  • Isolated primary lymphocytes or a relevant lymphocyte cell line

  • This compound

  • Cell culture medium and buffers (e.g., PBS, RPMI-1640)

  • UV lamp (e.g., 254 nm or 365 nm, depending on the specific azido-derivative)[15]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot apparatus and reagents

  • Click chemistry reagents (if using an alkyne-modified this compound for downstream applications like biotinylation)

  • Streptavidin beads (for enrichment of biotinylated proteins)

  • Mass spectrometry facility for protein identification

4.2. Experimental Workflow

PAL_Workflow start Start cell_culture 1. Cell Culture (Lymphocytes) start->cell_culture azido_incubation 2. Incubation with This compound (in dark) cell_culture->azido_incubation uv_crosslinking 3. UV Cross-linking azido_incubation->uv_crosslinking cell_lysis 4. Cell Lysis uv_crosslinking->cell_lysis protein_quant 5. Protein Quantification cell_lysis->protein_quant sds_page 6. SDS-PAGE & Western Blot (for validation with known targets) protein_quant->sds_page enrichment 7. Enrichment of Labeled Proteins (e.g., Click Chemistry & Streptavidin Pulldown) protein_quant->enrichment digestion 8. In-solution or In-gel Digestion (e.g., with Trypsin) enrichment->digestion ms_analysis 9. Mass Spectrometry (LC-MS/MS) digestion->ms_analysis data_analysis 10. Data Analysis & Protein Identification ms_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for photoaffinity labeling using this compound.

4.3. Detailed Method

  • Cell Preparation: Culture lymphocytes to the desired density. Harvest and wash the cells with cold PBS.

  • Incubation with this compound: Resuspend the cells in an appropriate buffer. Add this compound to the cell suspension at a predetermined concentration. Incubate in the dark for a specified time to allow for binding to target proteins. Include control samples without this compound and samples with a competing excess of FTY720 to identify non-specific binding.

  • UV Cross-linking: Place the cell suspension on ice and expose to UV light for a specific duration. The optimal wavelength and duration should be determined empirically.[15]

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Analysis and Identification of Labeled Proteins:

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE. Labeled proteins can be detected using antibodies against known or suspected targets (e.g., S1P1 receptor) to confirm successful labeling.

    • Proteomic Identification: For unbiased target identification, enrich the covalently labeled proteins. If an alkyne-modified this compound is used, perform a click reaction with an azide-biotin tag, followed by pulldown with streptavidin beads. The enriched proteins are then digested (e.g., with trypsin) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

Conclusion

This compound is an invaluable tool for dissecting the molecular pharmacology of FTY720. While FTY720's effect on lymphocyte trafficking via S1P1 receptor modulation is well-established, this compound, through photoaffinity labeling, enables the precise identification of its binding partners. This approach can confirm known interactions and uncover novel targets, providing a more comprehensive understanding of FTY720's mechanism of action and potential off-target effects. The protocols and data presented in this guide offer a framework for researchers to utilize this compound in their investigations into lymphocyte biology and immunomodulatory drug development.

References

Azido-FTY720 as a Chemical Probe for Sphingosine Kinase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SphK), with their two isoforms SphK1 and SphK2, are pivotal enzymes in cellular signaling, catalyzing the phosphorylation of sphingosine to the bioactive lipid, sphingosine-1-phosphate (S1P).[1][2] The balance between sphingosine and S1P levels, often termed the "sphingolipid rheostat," is critical in determining cell fate, influencing processes such as cell proliferation, survival, migration, and apoptosis.[2] Dysregulation of the SphK/S1P signaling axis has been implicated in numerous pathologies, including cancer, inflammatory disorders, and fibrosis, making these kinases attractive therapeutic targets.

FTY720 (fingolimod) is a well-known immunomodulatory drug that acts as a structural analog of sphingosine.[3][4] It is a prodrug that is phosphorylated in vivo, primarily by SphK2, to its active form, FTY720-phosphate (FTY720-P).[4][5] FTY720-P then acts as a potent agonist at four of the five S1P receptors, leading to their internalization and degradation, which ultimately results in the sequestration of lymphocytes in lymph nodes.[3][4] While the downstream effects of FTY720-P on S1P receptors are well-documented, the direct interactions of FTY720 and its analogs with sphingosine kinases are also of significant interest for both mechanistic studies and drug development.

This technical guide focuses on Azido-FTY720, a photoreactive and chemically tractable analog of FTY720, and its application as a chemical probe to investigate sphingosine kinase. This compound incorporates an azide group, which allows for bioorthogonal "click chemistry" reactions, and can also be used for photoaffinity labeling to covalently capture interacting proteins.[6][7] These properties make it a versatile tool for identifying and characterizing the interactions between FTY720 and its protein targets, most notably the sphingosine kinases.

FTY720 Analogs as Modulators of Sphingosine Kinase Activity

Recent studies have revealed that FTY720 and its derivatives do not merely act as substrates for SphK2 but can also directly inhibit SphK1 activity. This dual functionality opens up new avenues for therapeutic intervention and provides a strong rationale for using FTY720-based probes to study SphK.

FTY720 has been shown to be a competitive inhibitor of SphK1 with respect to sphingosine.[5] Furthermore, a vinylphosphonate analog of FTY720, (S)-FTY720 vinylphosphonate, acts as an uncompetitive inhibitor, binding to the enzyme-sphingosine complex.[5] This suggests the presence of an allosteric binding site on SphK1 that can be targeted by FTY720 analogs.[5]

Quantitative Data on FTY720 Analog Inhibition of Sphingosine Kinase 1
CompoundInhibition MechanismConstantValue (µM)
FTY720Competitive (with sphingosine)K_ic2 ± 0.5
(S)-FTY720 vinylphosphonateUncompetitive (with sphingosine)K_iu14.5 ± 4.4

Data sourced from Pitman, M. R., et al. (2012). JBC.[5]

Sphingosine Kinase Signaling Pathway and FTY720 Interaction

The following diagram illustrates the central role of SphK1 and SphK2 in the sphingolipid signaling pathway and highlights the points of interaction for FTY720.

Caption: Sphingosine Kinase Signaling and FTY720 Interactions.

Experimental Protocols

This section provides detailed methodologies for utilizing this compound as a probe for sphingosine kinase.

Affinity Pull-Down of Sphingosine Kinase 1 using this compound

This protocol describes the use of this compound to enrich for SphK1 from cell lysates. The azide group on this compound is first "clicked" to an alkyne-functionalized bead, creating an affinity matrix.

Materials:

  • This compound

  • Alkyne-agarose or alkyne-magnetic beads

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Anti-SphK1 antibody

Procedure:

  • Preparation of FTY720-beads: a. Resuspend 50 µL of alkyne-bead slurry in a microcentrifuge tube. b. Add 10 µL of 10 mM this compound in DMSO. c. Add 5 µL of 100 mM THPTA solution. d. Add 5 µL of 20 mM CuSO4 solution. e. Initiate the click reaction by adding 10 µL of 300 mM freshly prepared sodium ascorbate. f. Incubate for 1-2 hours at room temperature with gentle rotation, protected from light. g. Pellet the beads by centrifugation and wash three times with PBS to remove unreacted components. Resuspend the FTY720-beads in 50 µL of lysis buffer.

  • Cell Lysis and Lysate Preparation: a. Culture cells of interest (e.g., a cell line known to express SphK1) to ~80-90% confluency. b. Lyse the cells in ice-cold lysis buffer. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant.

  • Affinity Pull-Down: a. To 1 mg of cell lysate, add 50 µL of the prepared FTY720-bead slurry. b. As a negative control, incubate a separate aliquot of lysate with unconjugated alkyne-beads. c. Incubate for 2-4 hours at 4°C with gentle rotation. d. Pellet the beads by centrifugation and discard the supernatant. e. Wash the beads three times with 1 mL of ice-cold wash buffer.

  • Elution and Analysis: a. After the final wash, aspirate all remaining buffer. b. Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins. c. Separate the eluted proteins by SDS-PAGE. d. Analyze for the presence of SphK1 by Western blotting using an anti-SphK1 antibody.

cluster_workflow Affinity Pull-Down Workflow start This compound + Alkyne-Beads click Click Chemistry Reaction (CuSO4, THPTA, Na-Ascorbate) start->click beads FTY720-Beads click->beads incubation Incubation (4°C, 2-4h) beads->incubation lysate Cell Lysate (containing SphK1) lysate->incubation wash Wash Beads incubation->wash elution Elution (SDS-PAGE Buffer) wash->elution analysis SDS-PAGE & Western Blot (Anti-SphK1) elution->analysis

Caption: Workflow for SphK1 Affinity Pull-Down using this compound.

Photoaffinity Labeling of Sphingosine Kinase with this compound

This protocol outlines the use of the photoreactive properties of the aryl azide in this compound to covalently label SphK.

Materials:

  • This compound

  • Cell lysate or purified SphK enzyme

  • UV lamp (e.g., 365 nm)

  • SDS-PAGE and autoradiography or Western blotting reagents

Procedure:

  • Incubation: a. Incubate purified SphK1 or cell lysate with varying concentrations of this compound (e.g., 1-10 µM) in the dark for 15-30 minutes at room temperature to allow for binding. b. For competition experiments, pre-incubate the lysate with an excess of non-labeled FTY720 or a known SphK inhibitor before adding this compound.

  • UV Cross-linking: a. Place the samples on ice and irradiate with a UV lamp at a close distance for 10-20 minutes. The optimal wavelength and duration should be empirically determined.

  • Analysis: a. After UV irradiation, add SDS-PAGE sample buffer to the samples. b. Separate the proteins by SDS-PAGE. c. The covalently labeled SphK1 can be detected by various methods depending on the experimental setup:

    • If a radiolabeled this compound was used, perform autoradiography.
    • If the goal is to identify the labeled protein, the sample can be subjected to mass spectrometry.
    • Alternatively, if an antibody is available that recognizes the FTY720 moiety, a Western blot can be performed. A more common approach is to perform a click reaction after labeling to attach a reporter tag (e.g., biotin or a fluorophore) for detection.

Sphingosine Kinase Activity Assay

This assay can be used to determine the inhibitory activity of FTY720 analogs on SphK1.

Materials:

  • Purified recombinant SphK1

  • Sphingosine substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • FTY720 or its analogs

  • Lipid extraction solvents (e.g., chloroform, methanol, HCl)

  • TLC plates and developing solvent

Procedure:

  • Prepare reaction mixtures containing kinase assay buffer, varying concentrations of the FTY720 analog inhibitor, and a fixed concentration of sphingosine.

  • Initiate the reaction by adding purified SphK1 and [γ-³²P]ATP.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding acidic methanol.

  • Extract the lipids using a chloroform/methanol extraction method.

  • Separate the radiolabeled S1P product from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC).

  • Quantify the amount of ³²P-labeled S1P using a phosphorimager or by scraping the corresponding spots and performing scintillation counting.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value. For kinetic analysis (to determine Ki), the assay should be repeated with varying concentrations of both the inhibitor and the sphingosine substrate.

Logical Relationships and Dual Functionality

The following diagram illustrates the dual role of FTY720 analogs as both substrates for SphK2 and inhibitors of SphK1, leading to distinct biological outcomes.

cluster_sphk2 Interaction with SphK2 cluster_sphk1 Interaction with SphK1 FTY720 FTY720 / this compound SphK2 SphK2 FTY720->SphK2 Acts as Substrate SphK1 SphK1 FTY720->SphK1 Acts as Inhibitor Phosphorylation Phosphorylation SphK2->Phosphorylation FTY720P FTY720-P Phosphorylation->FTY720P S1PR_Modulation S1PR Modulation FTY720P->S1PR_Modulation Immunosuppression Immunosuppression S1PR_Modulation->Immunosuppression Inhibition Inhibition SphK1->Inhibition S1P_reduction Reduced S1P Production Inhibition->S1P_reduction Anti_proliferative Anti-proliferative Effects S1P_reduction->Anti_proliferative

References

Preliminary Studies of Azido-FTY720 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod), a sphingosine analogue approved for the treatment of multiple sclerosis, has garnered significant interest for its potent anti-cancer properties.[1][2] Its mechanism of action in cancer is multifaceted and largely independent of its immunosuppressive functions, involving the induction of apoptosis, autophagy, and the modulation of key signaling pathways.[1][2] A range of FTY720 analogues have been synthesized to enhance its anti-neoplastic efficacy and reduce toxicity.[3][4] This technical guide focuses on the preliminary studies of a specific analogue, Azido-FTY720, in cancer cell lines.

It is important to note that publicly available research specifically detailing the anti-cancer effects of "this compound" is currently very limited. The primary findings revolve around an azido-substituted (S)-FTY720 vinylphosphonate analogue, which surprisingly exhibits a contrasting activity to its amino-counterpart, acting as an activator of Sphingosine Kinase 1 (SK1).[5]

This guide will first present the specific findings related to this azido-analogue. Subsequently, it will provide a comprehensive overview of the parent compound, FTY720, to offer a foundational understanding of the potential mechanisms of action and to provide detailed experimental protocols that can be adapted for the study of this compound and other novel analogues.

I. Azido-(S)-FTY720 Vinylphosphonate: A Sphingosine Kinase 1 Activator

A study focused on the synthesis and evaluation of (S)-FTY720 vinylphosphonate analogues as potential SK1 inhibitors revealed a significant and unexpected finding.[5] Sphingosine kinase 1 (SK1) is a proto-oncogene that is overexpressed in many cancers and is considered a valid target for anti-cancer therapies.[5][6] While the amino-containing (S)-FTY720 vinylphosphonate was identified as an allosteric inhibitor of SK1, the replacement of the amino group with an azido group fundamentally altered its activity.[5] The resulting azido-analogue was found to be an activator of SK1 at low micromolar concentrations.[5]

This discovery is crucial for researchers investigating this compound, as its mechanism of action may be distinct from that of FTY720 and other inhibitory analogues. Further research is warranted to elucidate the downstream consequences of SK1 activation by this azido-analogue in various cancer cell lines and to determine its overall effect on cancer cell proliferation and survival.

II. FTY720: A Foundation for the Study of Novel Analogues

Given the limited data on this compound, the extensive research on the parent compound, FTY720, provides a valuable framework for future investigations.

A. Anticancer Properties and Mechanisms of Action of FTY720

FTY720 exhibits cytotoxic effects against a wide array of cancer cell lines, with IC50 values typically in the low micromolar range.[1][7] Its anti-cancer activity is attributed to several key mechanisms:

  • Induction of Apoptosis: FTY720 is a potent inducer of programmed cell death in various cancer cells.[2][7] This is often mediated through the generation of reactive oxygen species (ROS) and can be either caspase-dependent or -independent.[2][8][9]

  • Activation of Protein Phosphatase 2A (PP2A): FTY720 can activate the tumor suppressor protein phosphatase 2A (PP2A), leading to the dephosphorylation and inactivation of pro-survival proteins such as Akt.[4][10]

  • Inhibition of Sphingosine Kinase 1 (SK1): As a sphingosine analogue, FTY720 can competitively inhibit SK1, leading to a decrease in the pro-survival lipid sphingosine-1-phosphate (S1P) and an increase in pro-apoptotic ceramides.[6][7]

  • Downregulation of Nutrient Transporters: FTY720 has been shown to down-regulate the expression of plasma membrane transporters for essential nutrients like amino acids and glucose, effectively starving cancer cells.[3][10]

  • Induction of Autophagy: FTY720 can induce autophagy in some cancer cell lines, which in some contexts can contribute to cell death.[2]

B. Quantitative Data: In Vitro Cytotoxicity of FTY720

The following table summarizes the half-maximal inhibitory concentration (IC50) values of FTY720 in various cancer cell lines as reported in the literature. This data serves as a benchmark for evaluating the potency of novel analogues like this compound.

Cancer TypeCell Line(s)IC50 (µM)Reference(s)
Blood Cancers Various5 - 20[1]
Breast Cancer Various5 - 20[1]
Colorectal Cancer Various5 - 20[1]
Ovarian Cancer Various5 - 20[1]
Prostate Cancer Various5 - 20[1]
C. Key Signaling Pathways Modulated by FTY720

The anti-cancer effects of FTY720 are mediated through its influence on several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.

FTY720_Signaling_Pathways cluster_FTY720 FTY720 FTY720 FTY720 SK1 SphK1 FTY720->SK1 Inhibits PP2A PP2A FTY720->PP2A Activates ROS ROS Generation FTY720->ROS Induces PI3K_Akt PI3K/Akt Pathway PP2A->PI3K_Akt Inhibits Nutrient_Transporters Nutrient Transporter Downregulation PP2A->Nutrient_Transporters Induces Apoptosis Apoptosis ROS->Apoptosis Induces PI3K_Akt->Apoptosis Inhibits

Caption: FTY720's multifaceted anti-cancer signaling network.

FTY720_Apoptosis_Induction cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic & Other Pathways FTY720 FTY720 ROS ROS Generation FTY720->ROS Bim_Bid Bim/Bid Activation FTY720->Bim_Bid Mito Mitochondrial Permeability Transition ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Bim_Bid->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: FTY720-induced apoptotic signaling cascade.

III. Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of FTY720 and its analogues. These protocols can be adapted for the preliminary studies of this compound.

A. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[8][9]

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and distinguish it from necrosis.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

C. Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Protocol:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, cleaved caspase-3, β-actin) overnight at 4°C.[8][9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

D. Experimental Workflow for Preliminary this compound Studies

The following diagram illustrates a logical workflow for the initial investigation of this compound in cancer cell lines.

Azido_FTY720_Workflow Start Start: Synthesize and Characterize this compound Cell_Viability Cell Viability Assays (e.g., MTT) in a panel of cancer cell lines Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) IC50->Apoptosis_Assay Mechanism_Investigation Investigate Mechanism of Action Apoptosis_Assay->Mechanism_Investigation Western_Blot Western Blot Analysis for key signaling proteins (p-Akt, caspases, etc.) Mechanism_Investigation->Western_Blot ROS_Assay Reactive Oxygen Species (ROS) Detection Assay Mechanism_Investigation->ROS_Assay SK_Assay Sphingosine Kinase (SK1/SK2) Activity Assay Mechanism_Investigation->SK_Assay PP2A_Assay PP2A Activity Assay Mechanism_Investigation->PP2A_Assay Conclusion Conclusion and Future Directions Western_Blot->Conclusion ROS_Assay->Conclusion SK_Assay->Conclusion PP2A_Assay->Conclusion

Caption: A suggested experimental workflow for this compound.

Conclusion and Future Directions

The preliminary data on an azido-analogue of (S)-FTY720 vinylphosphonate suggests a potentially unique mechanism of action involving the activation of SK1, which contrasts with the inhibitory effects of FTY720.[5] This highlights the critical need for further investigation to understand the therapeutic potential of this compound in cancer. The comprehensive information and detailed protocols provided for the parent compound, FTY720, serve as a robust foundation for designing and executing these future studies. Researchers are encouraged to perform broad-spectrum screening of this compound across various cancer cell lines, followed by in-depth mechanistic studies to elucidate its signaling pathways and to determine if it holds promise as a novel anti-cancer agent.

References

An In-Depth Technical Guide to the Immunosuppressive Properties of Azido-FTY720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the immunosuppressive properties of Azido-FTY720, a photoreactive analog of the well-characterized immunomodulator, FTY720 (Fingolimod). While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to FTY720 allows for a detailed exploration of its expected mechanism of action. This guide will focus on the established principles of FTY720's function as a sphingosine-1-phosphate (S1P) receptor modulator, detailing the relevant signaling pathways, experimental protocols for evaluation, and the anticipated impact on lymphocyte trafficking. The primary utility of this compound as a photoaffinity label for identifying receptor binding sites will also be discussed.

Introduction

FTY720 (Fingolimod) is a potent immunomodulatory agent approved for the treatment of multiple sclerosis.[1] Its primary mechanism of action involves its phosphorylation in vivo to FTY720-phosphate, which then acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype.[2][3] This antagonism leads to the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to mediate inflammatory responses.[1][4][5]

This compound is a synthetic derivative of FTY720 that incorporates a photoreactive azido group.[6] This modification allows for the formation of a covalent bond with its target receptor upon photoactivation, making it an invaluable tool for biochemical studies aimed at elucidating the precise binding interactions between FTY720 and S1P receptors.[5][7] While its primary application has been in receptor mapping, its structural analogy to FTY720 strongly suggests it retains immunosuppressive properties.

Mechanism of Action: S1P Receptor Modulation

The immunosuppressive effects of FTY720 and, by extension, this compound, are mediated through the modulation of the S1P signaling pathway.

2.1. Phosphorylation and Receptor Binding

FTY720 is a prodrug that is phosphorylated by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P).[2] FTY720-P is a high-affinity agonist for four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[3][8]

2.2. S1P1 Receptor Internalization and Functional Antagonism

Upon binding to the S1P1 receptor on lymphocytes, FTY720-P induces receptor internalization and degradation.[9] This downregulation of surface S1P1 receptors renders the lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs such as lymph nodes and the spleen.[10] This process, termed "functional antagonism," effectively traps lymphocytes, leading to a profound but reversible reduction in peripheral blood lymphocyte counts (lymphopenia).[11][12]

Signaling Pathway of S1P1 Receptor Internalization

The binding of FTY720-P to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events leading to its internalization.

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720-P FTY720-P S1P1 S1P1 Receptor FTY720-P->S1P1 Binds G_protein G Protein (Gi) S1P1->G_protein Activates beta_Arrestin β-Arrestin S1P1->beta_Arrestin Recruits Endosome Early Endosome GRK GRK G_protein->GRK Recruits GRK->S1P1 Phosphorylates Clathrin Clathrin beta_Arrestin->Clathrin Initiates Clathrin-mediated Clathrin->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking for Degradation

FTY720-P mediated S1P1 receptor internalization pathway.

Quantitative Data

While direct quantitative data for this compound is scarce, the following tables summarize the known data for its parent compound, FTY720, to provide a comparative context.

Table 1: S1P Receptor Binding Affinities (IC50, nM)

CompoundS1P1S1P2S1P3S1P4S1P5
FTY720-P 0.33>10001.10.90.3
This compound-P Not AvailableNot AvailableNot AvailableNot AvailableNot Available

Data for FTY720-P is compiled from various sources.[3][8]

Table 2: In Vivo Efficacy - Lymphocyte Reduction in Mice

CompoundDoseRouteTime Point% Reduction in Peripheral Blood Lymphocytes
FTY720 0.3 mg/kg/dayOral24 hours~80%[12]
FTY720 1.0 mg/kgOral24 hours~85-90%
This compound Not AvailableNot AvailableNot AvailableNot Available

Data for FTY720 is compiled from various sources demonstrating dose-dependent effects.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunosuppressive properties of S1P receptor modulators like this compound.

4.1. Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to specific S1P receptor subtypes.

  • Objective: To determine the IC50 value of this compound for S1P receptors.

  • Materials:

    • Cell membranes expressing a specific human S1P receptor subtype (e.g., S1P1).

    • Radioligand (e.g., [³²P]S1P).[6]

    • Unlabeled test compound (this compound).

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.[6]

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (GF/B).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of unlabeled S1P (for non-specific binding) or the this compound dilution.

    • Add 50 µL of the cell membrane preparation (2-5 µg protein/well) to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 50 µL of [³²P]S1P (final concentration ~0.1-0.5 nM) to each well.

    • Incubate for 60 minutes at room temperature with gentle agitation.

    • Terminate the binding by rapid filtration through the pre-soaked GF/B filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

4.2. In Vivo Lymphocyte Sequestration Assay

This assay measures the in vivo effect of a test compound on peripheral blood lymphocyte counts.

  • Objective: To quantify the reduction in circulating lymphocytes in mice treated with this compound.

  • Materials:

    • C57BL/6 mice (8-12 weeks old).

    • This compound formulated for in vivo administration (e.g., in sterile saline).

    • Anticoagulant (e.g., EDTA).

    • Red blood cell lysis buffer.

    • Fluorescently labeled antibodies for lymphocyte markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-B220).

    • Flow cytometer.

  • Procedure:

    • Acclimate mice for at least one week before the experiment.

    • Collect a baseline blood sample from the tail vein or retro-orbital sinus into an EDTA-containing tube.

    • Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).

    • At predetermined time points (e.g., 4, 8, 24 hours) after administration, collect blood samples.

    • Lyse red blood cells using a lysis buffer.

    • Wash the remaining leukocytes with FACS buffer (PBS with 2% FBS).

    • Stain the cells with a cocktail of fluorescently labeled antibodies against lymphocyte surface markers.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Quantify the absolute numbers or percentages of different lymphocyte subsets (T cells, B cells, CD4+ T cells, CD8+ T cells).

    • Calculate the percentage change in lymphocyte counts from baseline for each treatment group.

Experimental Workflow for Immunosuppressive Activity Assessment

The following diagram illustrates a typical workflow for evaluating the immunosuppressive potential of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Interpretation receptor_binding S1P Receptor Binding Assay functional_assay Functional Assay (e.g., GTPγS binding) receptor_binding->functional_assay Confirm functional activity lymphocyte_sequestration Lymphocyte Sequestration (Flow Cytometry) functional_assay->lymphocyte_sequestration Validate in vivo target engagement efficacy_model Disease Model (e.g., EAE, Allograft) lymphocyte_sequestration->efficacy_model Assess therapeutic potential data_analysis Quantitative Analysis (IC50, % Lymphopenia) efficacy_model->data_analysis conclusion Conclusion on Immunosuppressive Properties data_analysis->conclusion start Compound (this compound) start->receptor_binding

A generalized experimental workflow for assessing immunosuppressive properties.

Conclusion

This compound, as a photoreactive analog of FTY720, is a valuable research tool for elucidating the molecular interactions at S1P receptors. Based on its structural similarity to FTY720, it is presumed to possess comparable immunosuppressive properties, primarily through the induction of lymphocyte sequestration via functional antagonism of the S1P1 receptor. While specific quantitative data on the immunosuppressive efficacy of this compound are not yet widely available, the experimental protocols and mechanistic understanding detailed in this guide provide a robust framework for its further investigation and characterization. Future studies are warranted to directly quantify the S1P receptor binding affinities and in vivo lymphopenic effects of this compound to fully understand its potential as both a research tool and a therapeutic agent.

References

Azido-FTY720: A Chemical Proteomics Tool for Unraveling Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FTY720 (Fingolimod), an approved oral therapy for relapsing-remitting multiple sclerosis, has demonstrated significant potential beyond its established immunomodulatory effects, exhibiting direct neuroprotective and anti-inflammatory actions within the central nervous system (CNS).[1][2][3] To fully elucidate its molecular mechanisms and identify its direct binding partners in the complex milieu of the CNS, a chemical probe, Azido-FTY720, has been developed. This analog incorporates a bioorthogonal azide group, enabling the use of click chemistry for target identification and visualization. This guide provides a comprehensive overview of this compound as a research tool, detailing the underlying pharmacology of FTY720, its role in neuroinflammatory pathways, and detailed protocols for utilizing this compound in chemical proteomics workflows to discover novel therapeutic targets for neuroinflammatory diseases.

The Pharmacology of FTY720 (Fingolimod)

FTY720 is a structural analog of the sphingolipid sphingosine.[3][4] It acts as a prodrug and is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P).[3][5][6]

Systemic Immunomodulation: The Canonical Mechanism

The primary approved mechanism of FTY720 involves its action as a functional antagonist of sphingosine-1-phosphate receptor 1 (S1P1).[6][7]

  • S1P Receptor Modulation: FTY720-P is a potent agonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[3][6][8]

  • Lymphocyte Sequestration: The binding of FTY720-P to S1P1 on lymphocytes induces the internalization and degradation of the receptor.[4][5][8] This renders the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes, particularly autoaggressive T cells, in lymph nodes prevents their infiltration into the CNS, thereby reducing neuroinflammation.[6][9]

Direct Actions within the Central Nervous System

Due to its lipophilic nature, FTY720 can cross the blood-brain barrier and exert direct effects on various CNS cell types, including astrocytes, microglia, and neurons.[2][3][6] These actions are central to its therapeutic potential in neuroinflammatory diseases beyond simple immunosuppression.

  • Anti-inflammatory Effects: FTY720 can modulate the inflammatory phenotype of microglia, the resident immune cells of the brain. It has been shown to reduce the production of pro-inflammatory cytokines by targeting signaling pathways like p38 MAPK.[2][10]

  • Neuroprotection: Studies have demonstrated that FTY720 protects neurons from excitotoxic death and reduces neuronal loss in animal models of brain injury.[2][10] This neuroprotection is mediated through various pathways, including PI3K/AKT signaling.[1]

  • Astrocyte Modulation: FTY720's efficacy in animal models of multiple sclerosis has been shown to require S1P1 modulation on astrocytes, indicating that astrocytes are a key cellular target for its CNS effects.[11]

This compound: The Chemical Probe

This compound is a synthetic analog of FTY720 where a terminal azide (-N₃) group has been incorporated into the molecule. This small, bio-inert chemical handle allows this compound to be used as a probe in bioorthogonal chemistry, specifically "click chemistry." The azide group does not typically interfere with the parent molecule's biological activity, allowing it to engage its native protein targets within a complex biological system.

The primary application of this compound is in activity-based protein profiling (ABPP) to identify the full spectrum of its cellular targets, including those responsible for its S1P receptor-independent effects.

Data Presentation: Quantitative Insights into FTY720

Quantitative data provides a clearer understanding of FTY720's pharmacological profile.

Table 1: Binding Affinity of FTY720-Phosphate for S1P Receptors

Receptor Subtype Binding Affinity (nM) Reference
S1P₁ 0.3 - 3.1 [6]
S1P₃ 0.3 - 3.1 [6]
S1P₄ 0.3 - 3.1 [6]
S1P₅ 0.3 - 3.1 [6]

This table summarizes the high-affinity binding of the active metabolite, FTY720-P, to four of the five S1P receptors.

Table 2: In Vitro Antiproliferative Activity of FTY720

Cell Line Cancer Type IC₅₀ (µM) Reference
MCF-7 Breast Cancer 5 - 20 [12]
MDA-MB-231 Breast Cancer 5 - 20 [12]
Sk-Br-3 Breast Cancer 5 - 20 [12]
HCT-116 Colon Cancer 5 - 20 [12]
SW620 Colon Cancer 5 - 20 [12]

This table highlights the S1P receptor-independent antiproliferative effects of non-phosphorylated FTY720. The phosphorylated form (FTY720-P) does not inhibit growth in this concentration range, indicating a distinct mechanism of action.[12]

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.

FTY720_Mechanism cluster_blood Bloodstream cluster_cell Cell (e.g., Lymphocyte, Neuron, Glia) cluster_receptor Cell Membrane cluster_effects Downstream Effects cluster_immune Immune Cells cluster_cns CNS Cells FTY720_oral Oral FTY720 FTY720_in FTY720 FTY720_oral->FTY720_in Absorption & Distribution SphK2 SphK2 FTY720_in->SphK2 Phosphorylation FTY720_P FTY720-P (Active Metabolite) SphK2->FTY720_P S1PR1 S1P₁ Receptor FTY720_P->S1PR1 S1PR_other S1P₃, S1P₄, S1P₅ FTY720_P->S1PR_other Lympho_Seq Receptor Internalization & Lymphocyte Sequestration S1PR1->Lympho_Seq Functional Antagonism PI3K_AKT PI3K/AKT Pathway S1PR1->PI3K_AKT Agonism p38_MAPK p38 MAPK Modulation S1PR1->p38_MAPK Agonism Reduce_Inflam Reduced CNS Infiltration Lympho_Seq->Reduce_Inflam Neuroprotection Neuroprotection & Anti-Apoptosis PI3K_AKT->Neuroprotection Anti_Inflam Anti-Inflammatory Effects p38_MAPK->Anti_Inflam

Caption: FTY720 is phosphorylated to FTY720-P, which modulates S1P receptors, leading to both systemic immunosuppression and direct CNS effects.

Azido_FTY720_Workflow A 1. Treatment Treat cells or tissues with this compound B 2. Target Engagement This compound binds to protein targets A->B C 3. Lysis Prepare cell/tissue lysate B->C D 4. Click Chemistry Add Alkyne-Biotin, CuSO₄, ligand, and reducing agent C->D E 5. Biotinylation Covalent linkage of biotin to this compound-protein complex D->E F 6. Affinity Purification Enrich biotinylated proteins using streptavidin beads E->F G 7. On-Bead Digestion Digest proteins with trypsin F->G H 8. Mass Spectrometry Analyze peptides by LC-MS/MS G->H I 9. Target Identification Identify and quantify enriched proteins H->I

Caption: Experimental workflow for identifying protein targets of this compound using a chemical proteomics approach.

Click_Chemistry cluster_reactants Reactants cluster_product Product reagents CuSO₄ + Reducing Agent triazole Protein Covalently Linked Triazole Conjugate Biotin or Fluorophore reagents->triazole:f1 azide Protein This compound (R-N₃) azide:f1->reagents alkyne Alkyne-Reporter (R'-C≡CH) Biotin or Fluorophore alkyne:f0->reagents

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction used to label this compound-bound proteins.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound to identify protein targets in cultured cells. These should be optimized for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the treatment of cells with this compound to allow for target engagement.

Materials:

  • Cultured cells (e.g., primary microglia, astrocytes, or a relevant neuronal cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Prepare the this compound working solution by diluting the DMSO stock into pre-warmed complete culture medium. A typical final concentration range is 1-10 µM. A vehicle control (DMSO only) must be run in parallel.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium or vehicle control medium.

  • Incubate the cells for the desired period (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unincorporated probe.

  • Proceed immediately to cell lysis (Protocol 6.2) or harvest and store cell pellets at -80°C.

Protocol 2: Cell Lysis and Click Chemistry Reaction

This protocol details the preparation of cell lysates and the covalent attachment of a biotin reporter tag via CuAAC click chemistry.[13][14][15]

Reagents:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne, stock in DMSO)

  • Copper(II) Sulfate (CuSO₄): 50 mM stock in H₂O (prepare fresh)

  • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in H₂O (prepare fresh)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 2 mM stock in DMSO/t-butanol

  • BCA Protein Assay Kit

Procedure:

  • Lyse the washed cell pellets from Protocol 6.1 in ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentration of all samples (typically to 1-2 mg/mL with Lysis Buffer).

  • For a 100 µL reaction volume, assemble the click chemistry reaction by adding the following reagents in order (a master mix is recommended):

    • Cell Lysate: to a final protein amount of 100-200 µg

    • Alkyne-Biotin: 1 µL of 5 mM stock (final concentration: 50 µM)

    • TCEP: 1 µL of 50 mM stock (final concentration: 0.5 mM)

    • TBTA: 2.5 µL of 2 mM stock (final concentration: 50 µM)

    • CuSO₄: 1 µL of 50 mM stock (final concentration: 0.5 mM)

  • Vortex briefly and incubate the reaction for 1 hour at room temperature, protected from light.

Protocol 3: Enrichment and Mass Spectrometry Preparation

This protocol describes the affinity purification of biotinylated proteins and their preparation for mass spectrometry analysis.[16][17]

Materials:

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Ammonium Bicarbonate (ABC) Buffer (50 mM in H₂O)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.

  • Add the equilibrated beads to the completed click reaction mixture from Protocol 6.2.

  • Incubate for 1-2 hours at room temperature with gentle rotation to allow binding of biotinylated proteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads sequentially:

    • Twice with Wash Buffer 1.

    • Twice with Wash Buffer 2.

    • Three times with ABC Buffer.

  • On-Bead Digestion:

    • Resuspend the beads in ABC Buffer containing 10 mM DTT and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add 25 mM IAA. Incubate in the dark for 30 minutes to alkylate cysteines.

    • Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Elute any remaining peptides from the beads with a solution of 50% acetonitrile/0.1% formic acid.

  • Combine the supernatant and eluate, then desalt the peptides using a C18 StageTip or equivalent.

  • Analyze the purified peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).[18][19]

Conclusion and Future Directions

This compound is a powerful chemical tool that bridges pharmacology and proteomics, enabling an unbiased and comprehensive identification of the cellular targets of FTY720. By moving beyond the well-established S1P receptor-dependent pathways, this approach can uncover novel mechanisms underlying the direct neuroprotective and anti-inflammatory effects of FTY720 within the CNS. The identification of these targets can validate new therapeutic strategies and accelerate the development of next-generation modulators for a range of devastating neuroinflammatory and neurodegenerative diseases. The protocols and data presented in this guide offer a robust framework for researchers to employ this compound in their own discovery pipelines.

References

Methodological & Application

Application Notes and Protocols for Azido-FTY720 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis. It functions as a sphingosine-1-phosphate (S1P) receptor modulator. In vivo, FTY720 is phosphorylated to FTY720-phosphate, which acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). This agonism leads to the internalization and degradation of the S1P1 receptor, effectively antagonizing its function. The net result is the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into the central nervous system.[1]

Azido-FTY720 is a photoreactive analog of FTY720 designed for use in click chemistry applications.[1] This functionalized version of the drug allows for the covalent labeling and subsequent identification of its interacting protein partners within a complex biological system. By employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), researchers can attach reporter tags, such as biotin or fluorophores, to this compound-bound proteins. This enables their enrichment and identification via proteomic techniques, providing valuable insights into the drug's mechanism of action and potential off-target effects.

Principle of the Technology

The use of this compound in click chemistry for target identification follows a multi-step workflow:

  • Cellular Labeling: Cells or tissues of interest are incubated with this compound. As a structural analog of FTY720, it is expected to engage with the same protein targets. The azide group serves as a bioorthogonal handle for subsequent chemical ligation.

  • Cell Lysis: After labeling, the cells are lysed to release the protein content, including the this compound-protein complexes.

  • Click Chemistry Reaction: A reporter molecule containing a complementary alkyne group (e.g., biotin-alkyne or a fluorescent alkyne) is added to the cell lysate. In the presence of a copper(I) catalyst (for CuAAC), the azide on FTY720 and the alkyne on the reporter molecule undergo a highly specific cycloaddition reaction, forming a stable triazole linkage.

  • Enrichment and Identification: If a biotin-alkyne reporter was used, the now biotinylated proteins can be selectively enriched from the complex lysate using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are identified by liquid chromatography-mass spectrometry (LC-MS/MS).

FTY720 Signaling Pathway

FTY720-phosphate primarily targets S1P receptors, which are G protein-coupled receptors (GPCRs). The binding of FTY720-phosphate to these receptors initiates a cascade of intracellular signaling events. The S1P1 receptor, in particular, couples to the Gαi/o family of G proteins. Activation of S1P1 leads to the inhibition of adenylyl cyclase and the activation of downstream pathways, including the PI3K-Akt pathway and the Ras-ERK pathway, which are involved in cell survival, proliferation, and migration. The sustained agonism by FTY720-phosphate leads to the internalization and degradation of the S1P1 receptor, thereby blocking the natural ligand S1P from binding and promoting lymphocyte egress from lymph nodes.

FTY720_Signaling_Pathway cluster_membrane Cell Membrane S1PR1 S1P1 Receptor Gi Gαi/o S1PR1->Gi activates Gbg Gβγ S1PR1->Gbg Internalization Receptor Internalization & Degradation S1PR1->Internalization prolonged activation leads to FTY720P FTY720-Phosphate FTY720P->S1PR1 binds & activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gbg->PI3K activates Ras Ras Gbg->Ras activates cAMP cAMP AC->cAMP Akt Akt PI3K->Akt activates ERK ERK Ras->ERK activates Lymphocyte_Egress Lymphocyte Egress Internalization->Lymphocyte_Egress inhibits

Caption: FTY720 Signaling Pathway through the S1P1 Receptor.

Experimental Workflow for Target Identification

The following diagram outlines the general workflow for identifying protein targets of FTY720 using this compound and click chemistry-based proteomics.

Azido_FTY720_Workflow cluster_cell_culture In-situ Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis start Cells in Culture labeling Incubate with This compound start->labeling lysis Cell Lysis labeling->lysis click Click Chemistry with Biotin-Alkyne lysis->click enrichment Streptavidin Affinity Purification click->enrichment digestion On-bead Digestion enrichment->digestion ms LC-MS/MS Analysis digestion->ms data Data Analysis and Target Identification ms->data

Caption: Experimental workflow for this compound target identification.

Experimental Protocols

Protocol 1: In-situ Labeling of Cells with this compound

This protocol provides a general guideline for labeling cultured mammalian cells with this compound. Optimization of concentration and incubation time is recommended for each cell line and experimental setup.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound (Cayman Chemical or other supplier)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel to be 70-80% confluent at the time of labeling.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

  • Labeling: a. On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended. b. Remove the existing medium from the cells and replace it with the this compound-containing medium. c. Incubate the cells for a desired period (e.g., 1-4 hours) under normal cell culture conditions (37°C, 5% CO₂). d. As a negative control, treat a parallel set of cells with a vehicle (DMSO) only.

  • Harvesting: a. After incubation, aspirate the labeling medium and wash the cells twice with cold PBS to remove any unbound this compound. b. Harvest the cells by scraping or trypsinization. c. Pellet the cells by centrifugation and proceed to cell lysis or store the cell pellets at -80°C.

Protocol 2: Click Chemistry Reaction and Protein Enrichment

This protocol describes the ligation of a biotin-alkyne tag to this compound-labeled proteins in cell lysate, followed by enrichment of the biotinylated proteins.

Materials:

  • This compound-labeled cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne reporter tag

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS, PBS)

Procedure:

  • Cell Lysis: a. Resuspend the cell pellet in lysis buffer. b. Lyse the cells by sonication or other appropriate methods on ice. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction (CuAAC): a. In a microcentrifuge tube, add a defined amount of protein lysate (e.g., 1 mg). b. Sequentially add the following click chemistry reagents (final concentrations may require optimization):

    • Biotin-alkyne (e.g., 100 µM)
    • THPTA or TBTA (e.g., 1 mM)
    • CuSO₄ (e.g., 1 mM)
    • Freshly prepared sodium ascorbate (e.g., 5 mM) to initiate the reaction. c. Vortex the mixture gently and incubate at room temperature for 1-2 hours with gentle rotation, protected from light.

  • Protein Enrichment: a. Pre-wash streptavidin-agarose beads with PBS. b. Add the pre-washed beads to the click reaction mixture. c. Incubate for 1-2 hours at room temperature with gentle rotation to allow binding of biotinylated proteins to the beads. d. Pellet the beads by centrifugation and discard the supernatant. e. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS with 0.1% SDS, followed by PBS).

  • Elution or On-Bead Digestion: The enriched proteins can now be eluted from the beads or subjected to on-bead digestion for subsequent mass spectrometry analysis.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges for reagents used in click chemistry-based proteomics. These values are intended as a starting point and should be optimized for each specific experimental system.

Table 1: Recommended Reagent Concentrations for In-situ Labeling

ReagentStarting ConcentrationIncubation Time
This compound1 - 10 µM1 - 4 hours

Table 2: Recommended Reagent Concentrations for CuAAC Click Chemistry

ReagentStock SolutionFinal Concentration
Biotin-Alkyne10 mM in DMSO100 µM
CuSO₄50 mM in H₂O1 mM
THPTA/TBTA10 mM in DMSO/H₂O1 mM
Sodium Ascorbate100 mM in H₂O (freshly prepared)5 mM

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no signal of labeled proteins Inefficient cellular uptake of this compound.Optimize this compound concentration and incubation time.
Inefficient click chemistry reaction.Ensure sodium ascorbate solution is freshly prepared. Optimize catalyst and ligand concentrations.
Degradation of this compound.Store stock solution at -20°C, protected from light.
High background of non-specific binding Insufficient washing after enrichment.Increase the number and stringency of wash steps.
Non-specific binding of proteins to beads.Pre-clear the lysate with beads before adding to the click reaction. Include a detergent (e.g., 0.1% SDS) in the initial wash buffers.

Conclusion

This compound, in conjunction with click chemistry, provides a powerful tool for the identification of the molecular targets of FTY720. The protocols outlined in this document offer a comprehensive guide for researchers to apply this technology in their own studies. By elucidating the protein interaction landscape of FTY720, these methods can contribute to a deeper understanding of its therapeutic effects and may aid in the development of next-generation immunomodulatory drugs with improved specificity and reduced side effects.

References

Application Notes and Protocols for Photoaffinity Labeling with Azido-FTY720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is an immunomodulatory drug approved for treating multiple sclerosis.[1][2] It is a structural analog of sphingosine and functions as a prodrug.[3][4] In vivo, it is phosphorylated by sphingosine kinases (primarily SphK2) into FTY720-phosphate (FTY720-P).[4][5][6] FTY720-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to the internalization and degradation of the S1P1 receptor on lymphocytes.[2][5][7] This process traps lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system.[4][8]

Beyond its well-characterized effects on S1P receptors, FTY720 exhibits a range of other biological activities, including anti-cancer properties, that are independent of S1P receptor modulation.[9][10] To explore these alternative mechanisms and identify the direct molecular targets of the parent compound, specialized chemical probes are required.

Azido-FTY720 is a highly photoreactive analog of FTY720 designed for photoaffinity labeling (PAL).[3][7] This technique is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological system.[11][12] this compound incorporates an azide group, which upon irradiation with UV light, generates a highly reactive nitrene intermediate that forms a stable covalent bond with amino acid residues at the binding site of a target protein.[11][13] The covalently linked protein-probe complex can then be isolated and identified using downstream proteomic techniques. This is often facilitated by "clicking" a reporter tag, such as biotin, onto the FTY720 molecule post-labeling, enabling efficient enrichment.[14][15]

Mechanism of Action of FTY720: S1P-Dependent and Independent Pathways

FTY720's biological effects are multifaceted, stemming from both S1P receptor-dependent and -independent mechanisms. Understanding these pathways is crucial for contextualizing the targets identified through photoaffinity labeling.

  • S1P Receptor-Dependent Pathway (Immunomodulation): The primary mechanism involves phosphorylation by sphingosine kinase 2 (SphK2) to FTY720-P.[4][6] FTY720-P acts as a functional antagonist of the S1P1 receptor on lymphocytes, causing its internalization and preventing lymphocyte egress from lymphoid tissues.[2][5]

  • S1P Receptor-Independent Pathways (Anti-Cancer & Other Effects): FTY720 itself, in its non-phosphorylated form, can interact with various intracellular targets to exert effects like apoptosis and inhibition of cell proliferation.[9][16] These effects are often observed at higher concentrations than those required for immunosuppression.[10] Targets identified for non-phosphorylated FTY720 include protein phosphatase 2A (PP2A), sphingosine kinase 1 (SK1), and 14-3-3 proteins.[16][17][18]

FTY720_Signaling cluster_0 S1P Receptor-Dependent Pathway cluster_1 S1P Receptor-Independent Pathways FTY720_in FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720_in->SphK2 Phosphorylation FTY720P FTY720-P SphK2->FTY720P S1PR1 S1P1 Receptor FTY720P->S1PR1 Agonism Internalization S1P1 Internalization & Degradation S1PR1->Internalization Lymphopenia Lymphocyte Sequestration (Immunosuppression) Internalization->Lymphopenia FTY720_direct FTY720 OtherTargets Direct Intracellular Targets (e.g., PP2A, SK1, 14-3-3) FTY720_direct->OtherTargets Direct Binding CancerEffects Anti-Cancer Effects (Apoptosis, Anti-proliferative) OtherTargets->CancerEffects AzidoFTY720 This compound (Photoaffinity Probe) AzidoFTY720->OtherTargets Identifies

Caption: FTY720 signaling pathways and the role of this compound.

Experimental Workflow for Target Identification

The overall strategy involves four main stages:

  • Photoaffinity Labeling: Covalent cross-linking of this compound to its binding partners in a cellular context.

  • Click Chemistry Conjugation: Attachment of a biotin reporter tag to the cross-linked complex for enrichment.

  • Affinity Purification: Isolation of biotin-tagged protein complexes using streptavidin affinity chromatography.

  • Mass Spectrometry: In-gel or in-solution digestion of enriched proteins followed by LC-MS/MS analysis to identify the target proteins.

Experimental_Workflow cluster_workflow Photoaffinity Labeling Workflow arrow arrow A 1. Cell Culture & Lysis (or Live Cell Labeling) B 2. Incubation with This compound A->B C 3. UV Irradiation (350 nm) (Covalent Cross-linking) B->C D 4. Click Chemistry Reaction (Add Biotin-Alkyne) C->D E 5. Streptavidin Affinity Purification (Enrichment) D->E F 6. SDS-PAGE Separation E->F G 7. In-Gel Trypsin Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Protein Database Search & Target Identification H->I

Caption: General experimental workflow for target identification.

Detailed Experimental Protocols

These protocols provide a representative methodology synthesized from standard photoaffinity labeling and proteomic workflows.[15][19] Optimization may be required based on the specific cell type and experimental goals.

Part 1: Photoaffinity Labeling of Target Cells

This step aims to covalently link this compound to its direct protein targets.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, Jurkat, A549)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • UV cross-linker with 350 nm bulbs

  • Cell scrapers

Protocol:

  • Cell Culture: Culture cells to approximately 80-90% confluency in appropriate culture dishes (e.g., 10 cm or 15 cm dishes).

  • Probe Incubation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.[3]

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add serum-free medium containing the desired concentration of this compound. A typical starting concentration range is 1-10 µM. Include a vehicle-only (e.g., DMSO) control. For competition experiments, pre-incubate cells with a 50- to 100-fold excess of FTY720 for 1 hour before adding this compound.

    • Incubate for 1-2 hours at 37°C.

  • UV Cross-linking:

    • Aspirate the medium and wash the cells twice with ice-cold PBS to remove the unbound probe.

    • Place the dishes on ice and irradiate with UV light (e.g., 350 nm) for 15-30 minutes.[19] The optimal time and distance from the UV source should be determined empirically.

  • Cell Harvesting:

    • After irradiation, aspirate the PBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the labeled proteome. Determine the protein concentration using a standard assay (e.g., BCA).

Part 2: Click Chemistry for Biotin Conjugation

This protocol uses the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin tag for enrichment.[20][21]

Click_Chemistry Azido Protein-Azido-FTY720 Plus + Alkyne Biotin-Alkyne Arrow -> Catalyst Cu(I) Catalyst (e.g., CuSO4 + Na Ascorbate) Arrow->Catalyst Product Protein-Triazole-FTY720-Biotin

Caption: Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Materials & Reagents:

Reagent Stock Concentration Final Concentration
Cell Lysate Varies (e.g., 1-5 mg/mL) ~1 mg/mL
Biotin-Alkyne 10 mM in DMSO 100 µM
Copper (II) Sulfate (CuSO₄) 50 mM in H₂O 1 mM
THPTA or TBTA (Ligand) 50 mM in H₂O or DMSO 1 mM

| Sodium Ascorbate | 100 mM in H₂O (freshly made) | 2.5 mM |

Protocol:

  • To 1 mg of protein lysate in a microcentrifuge tube, add the reagents in the following order, vortexing briefly after each addition:

    • Biotin-Alkyne

    • THPTA/TBTA ligand

    • CuSO₄

  • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation, protected from light.[21]

  • The biotinylated proteome is now ready for enrichment.

Part 3: Enrichment and Preparation for Mass Spectrometry

Materials:

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (e.g., 20% acetonitrile in PBS)

  • SDS-PAGE loading buffer

  • Reagents for SDS-PAGE and Coomassie/silver staining

Protocol:

  • Bead Incubation: Add an appropriate amount of streptavidin beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:

    • Wash 2x with Wash Buffer 1.

    • Wash 2x with Wash Buffer 2.

    • Wash 2x with PBS.

  • Elution: Elute the bound proteins by boiling the beads in 1X SDS-PAGE loading buffer for 5-10 minutes.

  • SDS-PAGE: Separate the eluted proteins on a 1D SDS-PAGE gel (e.g., 4-12% Bis-Tris).

  • Visualization: Stain the gel with Coomassie Blue or silver stain. Bands that appear in the this compound lane but are absent or significantly reduced in the control/competition lanes are candidates for target proteins.[12]

Part 4: Protein Identification by Mass Spectrometry

Protocol:

  • In-Gel Digestion:

    • Excise the protein bands of interest from the SDS-PAGE gel.[22]

    • Cut the gel pieces into small cubes (~1 mm³).

    • Destain the gel pieces completely using a solution of 50% acetonitrile and 25 mM ammonium bicarbonate.[22]

    • Reduce disulfide bonds with DTT (10 mM DTT at 56°C for 1 hour).

    • Alkylate cysteine residues with iodoacetamide (55 mM iodoacetamide in the dark at room temperature for 45 minutes).

    • Dehydrate the gel pieces with acetonitrile and dry them completely.

    • Rehydrate the gel pieces in a solution containing sequencing-grade trypsin (e.g., 10-20 ng/µL) and incubate overnight at 37°C.

  • Peptide Extraction: Extract the digested peptides from the gel pieces using a series of acetonitrile and formic acid washes. Pool the extracts and dry them in a vacuum centrifuge.

  • Sample Clean-up: Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water) and desalt using a C18 ZipTip or similar resin.[23]

  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) using a search engine like Mascot, Sequest, or MaxQuant to identify the proteins. Proteins that are significantly enriched in the this compound sample compared to controls are considered candidate targets.

Summary of Potential FTY720 Targets

Photoaffinity labeling with this compound can help validate known S1P-independent targets and discover novel ones. The table below lists some previously identified direct and indirect targets of FTY720.

Target ClassSpecific Protein TargetImplicated FunctionReference
Phosphatase Protein Phosphatase 2A (PP2A)Tumor suppression, necroptosis[18]
Kinase Sphingosine Kinase 1 (SK1)Pro-survival signaling, proliferation[2][17]
Scaffolding Protein 14-3-3 ProteinsRegulation of apoptosis[16]
Ion Channel TRPM7Cation channel regulation[24]
Enzyme I2PP2A/SETInhibitor of PP2A[18]

References

Application Notes and Protocols: A Step-by-Step Guide for Azido-FTY720 Conjugation to Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is an immunomodulating drug used in the treatment of multiple sclerosis. Its active form, FTY720-phosphate, is an agonist for four of the five sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][2] The synthesis of FTY720 analogs, such as Azido-FTY720, provides a versatile tool for researchers to study its mechanism of action, identify binding partners, and develop targeted drug delivery systems.[3][4] This document provides a detailed protocol for the conjugation of this compound to biotin via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5][6][7] This method allows for the stable and specific labeling of this compound with biotin, which can then be used for affinity purification, detection, and various other bioassays.[8]

Principle of the Method

The conjugation of this compound to biotin is achieved through a CuAAC click chemistry reaction. This reaction forms a stable triazole linkage between the terminal azide group on this compound and a terminal alkyne group on a biotin derivative (e.g., Biotin-PEG4-Alkyne).[1][9] The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst, improve reaction efficiency, and prevent oxidative damage to the reactants.[10]

Materials and Reagents

ReagentSupplierCatalog No. (Example)
This compoundCayman Chemical10008612
Biotin-PEG4-AlkyneVector LabsCCT-TA105
Copper(II) Sulfate (CuSO₄)Sigma-Aldrich451657
Sodium AscorbateSigma-AldrichA4034
THPTASigma-Aldrich762342
Dimethylsulfoxide (DMSO)Sigma-AldrichD8418
Phosphate Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Streptavidin Agarose ResinThermo Fisher Scientific20347
HPLC Grade WaterFisher ScientificW6-4
HPLC Grade AcetonitrileFisher ScientificA998-4
Formic AcidThermo Fisher ScientificA117-50

Experimental Protocols

Preparation of Stock Solutions
  • This compound (10 mM): Dissolve 3.49 mg of this compound (MW: 348.49 g/mol ) in 1 mL of DMSO.[3] Vortex until fully dissolved. Store at -20°C.

  • Biotin-PEG4-Alkyne (10 mM): Dissolve 4.58 mg of Biotin-PEG4-Alkyne (MW: 457.58 g/mol ) in 1 mL of DMSO.[1] Vortex until fully dissolved. Store at -20°C.

  • Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.

  • Sodium Ascorbate (1 M): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh for each experiment.

  • THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at -20°C.

This compound Conjugation to Biotin-Alkyne
  • In a microcentrifuge tube, add 10 µL of 10 mM this compound stock solution (0.1 µmol).

  • Add 15 µL of 10 mM Biotin-PEG4-Alkyne stock solution (0.15 µmol, 1.5 equivalents). The use of a slight excess of the biotin-alkyne can help drive the reaction to completion.

  • Add 70 µL of PBS (pH 7.4).

  • Prepare the catalyst premix in a separate tube:

    • 5 µL of 100 mM CuSO₄

    • 25 µL of 100 mM THPTA

  • Add 5 µL of the catalyst premix to the reaction mixture.

  • To initiate the reaction, add 10 µL of freshly prepared 1 M sodium ascorbate. The total reaction volume is 125 µL.

  • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

Purification of Biotinylated FTY720

The purification of the biotinylated product can be achieved using affinity chromatography with streptavidin-conjugated beads or by reverse-phase high-performance liquid chromatography (RP-HPLC).

Method A: Affinity Purification using Streptavidin Agarose

  • Equilibrate 50 µL of streptavidin agarose resin slurry by washing three times with 500 µL of PBS. Centrifuge at 1,000 x g for 1 minute between washes.

  • Add the 125 µL click chemistry reaction mixture to the equilibrated streptavidin resin.

  • Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated FTY720 to bind to the streptavidin.

  • Centrifuge at 1,000 x g for 1 minute and discard the supernatant containing unreacted components.

  • Wash the resin three times with 500 µL of PBS containing 0.1% Tween-20 to remove non-specifically bound molecules.

  • Elute the biotinylated FTY720 from the resin. Due to the strong biotin-streptavidin interaction, elution often requires denaturing conditions.[11] A common method is to boil the resin in SDS-PAGE loading buffer if the downstream application is compatible. For recovery of the intact molecule, competitive elution with a high concentration of free biotin or the use of cleavable biotin linkers is recommended.

Method B: Purification by RP-HPLC

  • Quench the reaction by adding 5 µL of 0.5 M EDTA.

  • Dilute the reaction mixture with 375 µL of mobile phase A (e.g., water with 0.1% formic acid).

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the product using a gradient of mobile phase B (e.g., acetonitrile with 0.1% formic acid). The separation can be monitored by UV absorbance at the appropriate wavelength for FTY720 (around 210-220 nm).

  • Collect the fractions corresponding to the biotinylated FTY720 product and confirm its identity by mass spectrometry.

Quantitative Analysis

The yield and purity of the final product can be assessed by LC-MS/MS.[12] A standard curve of a known concentration of a similar biotinylated compound can be used for quantification.

Data Presentation

Table 1: Reagent Concentrations and Molar Ratios for Conjugation

ComponentStock ConcentrationVolume (µL)Final ConcentrationMolar Quantity (µmol)Molar Ratio
This compound10 mM100.8 mM0.11
Biotin-PEG4-Alkyne10 mM151.2 mM0.151.5
CuSO₄100 mM0.5 (in premix)0.4 mM0.050.5
THPTA100 mM2.5 (in premix)2.0 mM0.252.5
Sodium Ascorbate1 M1080 mM10100

Table 2: Representative Purification Yield and Purity

Purification MethodYield (%)Purity (%)
Affinity Purification60-80>90
RP-HPLC50-70>95

Note: The values presented in Table 2 are representative of typical click chemistry reactions and may vary depending on the specific reaction conditions and purification efficiency.

Visualizations

FTY720 Signaling Pathway

FTY720_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane FTY720 FTY720 FTY720_in FTY720 FTY720->FTY720_in Diffusion FTY720P FTY720-P FTY720_in->FTY720P Phosphorylation SphK2 Sphingosine Kinase 2 (SphK2) SphK2->FTY720P S1PR1 S1P1 Receptor FTY720P->S1PR1 Agonist Binding S1PR1_internalized Internalized S1P1 Receptor downstream Downstream Signaling S1PR1_internalized->downstream Persistent Signaling S1PR1->S1PR1_internalized Internalization

Caption: FTY720 enters the cell and is phosphorylated by SphK2 to its active form, FTY720-P, which then acts as an agonist on the S1P1 receptor, leading to its internalization and downstream signaling.

Experimental Workflow for this compound Biotinylation

Biotinylation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_azido This compound Stock Solution mixing Combine Reactants: This compound Biotin-Alkyne Buffer prep_azido->mixing prep_biotin Biotin-Alkyne Stock Solution prep_biotin->mixing prep_catalyst Catalyst & Reductant Stock Solutions prep_catalyst->mixing catalysis Add Catalyst Premix (CuSO4 + THPTA) mixing->catalysis initiation Initiate with Sodium Ascorbate catalysis->initiation incubation Incubate at RT (1-2 hours) initiation->incubation purify_choice Choose Method incubation->purify_choice affinity Affinity Purification (Streptavidin Beads) purify_choice->affinity Affinity hplc RP-HPLC purify_choice->hplc Chromatography analysis LC-MS/MS Analysis (Yield & Purity) affinity->analysis hplc->analysis

Caption: Workflow for the biotinylation of this compound, from reagent preparation to final analysis.

References

Application of Azido-FTY720 in Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FTY720 (Fingolimod) is a potent immunomodulatory drug approved for the treatment of multiple sclerosis. It is a structural analog of sphingosine and, upon phosphorylation in vivo by sphingosine kinase 2 (SphK2), acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors. This leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system. Beyond its well-characterized effects on S1P receptors, FTY720 exhibits a range of other biological activities, including anti-cancer properties, suggesting the existence of additional molecular targets.

Azido-FTY720 is a chemically modified analog of FTY720 designed as a versatile tool for chemical biology and proteomics studies aimed at identifying the direct binding partners of FTY720. This application note provides detailed protocols and guidelines for the use of this compound in target identification studies using a combination of photoaffinity labeling and click chemistry-based affinity purification followed by mass spectrometry. This compound is a highly photoreactive analog of FTY720 that can be used to identify receptor binding sites for this ligand.[1]

Principle of the Method

The strategy for identifying protein targets of FTY720 using this compound involves a multi-step process that leverages the unique chemical properties of this probe. The core principle is to covalently link this compound to its interacting proteins, and then use the azide group as a handle for enrichment and subsequent identification by mass spectrometry.

The azido group serves two purposes:

  • Photoaffinity Labeling: Aryl azides are photoreactive moieties that, upon exposure to ultraviolet (UV) light, form highly reactive nitrenes. These nitrenes can then form covalent bonds with nearby amino acid residues of a target protein, effectively "trapping" the interaction.

  • Click Chemistry Handle: The azide group is one of the components of the bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the highly specific and efficient attachment of a reporter molecule, such as biotin for affinity purification or a fluorophore for imaging.

The general workflow involves treating live cells or cell lysates with this compound, followed by UV irradiation to induce covalent cross-linking to target proteins. The cell lysate is then subjected to a click reaction with an alkyne-tagged biotin, allowing for the enrichment of the cross-linked protein-probe complexes on streptavidin beads. Finally, the enriched proteins are eluted, digested, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data

While specific binding affinities and IC50 values for this compound are not extensively published, the design of such chemical probes aims to retain the biological activity of the parent compound. It is crucial to perform preliminary experiments to determine the optimal concentration of this compound that elicits a biological response comparable to FTY720 without causing significant toxicity. For reference, the IC50 values for the parent compound, FTY720, in various cancer cell lines are provided below.

Cell LineCancer TypeIC50 (µM)Reference
A172Glioblastoma4.6[2]
G28Glioblastoma17.3[2]
U87Glioblastoma25.2[2]
Various Cancer Cell LinesOvarian, Colorectal, Breast, Prostate, Blood Cancers5-20[3]

Experimental Protocols

Protocol 1: In-situ Photoaffinity Labeling and Target Enrichment from Live Cells

This protocol describes the treatment of live cells with this compound, followed by UV cross-linking, cell lysis, click chemistry, and affinity purification.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • UV cross-linker (e.g., Stratalinker) with 365 nm bulbs

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Alkyne-biotin conjugate

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose or magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • BCA protein assay kit

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1-10 µM) for a predetermined time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

  • Photo-crosslinking:

    • Wash the cells twice with ice-cold PBS to remove excess probe.

    • Place the cell culture plates on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis:

    • After UV irradiation, lyse the cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following click chemistry reagents in order:

      • Alkyne-biotin (final concentration 100 µM)

      • TCEP (final concentration 1 mM, freshly prepared)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM, freshly prepared)

    • Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Affinity Purification:

    • Add pre-washed streptavidin beads to the reaction mixture.

    • Incubate for 2 hours at room temperature with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion or subjected to on-bead digestion for LC-MS/MS analysis.

Protocol 2: In-vitro Photoaffinity Labeling and Target Enrichment from Cell Lysate

This protocol is an alternative approach where photo-crosslinking is performed on cell lysates.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Lysis:

    • Harvest untreated cells and prepare a cell lysate as described in Protocol 1, step 3.

    • Determine the protein concentration of the lysate.

  • In-vitro Labeling:

    • Incubate the cell lysate (1 mg) with varying concentrations of this compound (e.g., 1-10 µM) for 1 hour at 4°C with gentle rotation.

  • Photo-crosslinking:

    • Transfer the lysate to a petri dish or a suitable container and place it on ice.

    • Irradiate with 365 nm UV light for 15-30 minutes.

  • Click Chemistry and Affinity Purification:

    • Proceed with the click chemistry reaction (Protocol 1, step 4) and affinity purification (Protocol 1, step 5) as described above.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the proteins and prepare them for mass spectrometry analysis as described in Protocol 1, step 6.

Mandatory Visualizations

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation S1P S1P S1PR1 S1P Receptor 1 S1P->S1PR1 Agonist Binding Ubiquitination Ubiquitination S1PR1->Ubiquitination Internalization Recycling Receptor Recycling S1PR1->Recycling Internalization FTY720P FTY720-P SphK2->FTY720P FTY720P->S1PR1 Agonist Binding Proteasome Proteasomal Degradation Ubiquitination->Proteasome Lymphocyte_Egress Lymphocyte Egress (Inhibited) Proteasome->Lymphocyte_Egress Recycling->S1PR1 Recycles

Caption: FTY720 Signaling Pathway.

Target_ID_Workflow cluster_cell Cellular Treatment cluster_biochem Biochemical Processing cluster_analysis Analysis Cells Live Cells or Cell Lysate Probe This compound Cells->Probe Incubation UV UV Irradiation (365 nm) Probe->UV Cross-linking Crosslinked Covalently Cross-linked Protein-Probe Complex UV->Crosslinked Lysis Cell Lysis Crosslinked->Lysis Click Click Chemistry (Alkyne-Biotin) Lysis->Click Biotinylated Biotinylated Complex Click->Biotinylated Purification Streptavidin Affinity Purification Biotinylated->Purification Enriched Enriched Proteins Purification->Enriched Digestion Proteolytic Digestion Enriched->Digestion MS LC-MS/MS Digestion->MS Identification Protein Identification and Quantification MS->Identification

Caption: Experimental Workflow for Target Identification.

Discussion and Troubleshooting

Specificity and Controls:

  • Competition Experiment: To ensure that the identified proteins are specific interactors of FTY720, a competition experiment is crucial. Co-incubate the cells or lysate with an excess of non-azido FTY720 prior to the addition of this compound. Specific targets should show a significant reduction in labeling in the presence of the competitor.

  • No UV Control: A control sample that is not exposed to UV light should be included to identify proteins that non-specifically bind to the probe or the affinity matrix.

  • DMSO Control: A vehicle control is necessary to account for any effects of the solvent on the proteome.

Optimization:

  • Probe Concentration and Incubation Time: The concentration of this compound and the incubation time should be optimized to achieve sufficient target labeling while minimizing off-target effects and cytotoxicity.

  • UV Irradiation Time: The duration of UV exposure is a critical parameter. Insufficient irradiation will result in low cross-linking efficiency, while excessive exposure can lead to protein damage and non-specific cross-linking.

  • Click Chemistry Conditions: The efficiency of the click reaction can be influenced by the concentrations of the catalyst, ligand, and reducing agent. These may need to be optimized for your specific experimental setup.

Data Analysis:

  • The mass spectrometry data should be analyzed using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

  • Identified proteins should be filtered against the control samples to identify specific interactors. Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used for quantitative comparison between samples.

  • Bioinformatic analysis of the identified proteins can provide insights into the biological pathways and processes that are modulated by FTY720.

Conclusion

This compound is a powerful chemical probe for the identification of direct binding partners of FTY720 in a cellular context. The combination of photoaffinity labeling and click chemistry provides a robust and versatile platform for target discovery and validation. The detailed protocols and considerations presented in this application note will guide researchers in the successful application of this compound to elucidate the complete molecular mechanism of action of this important immunomodulatory drug.

References

Visualizing FTY720 Binding In Situ with Azido-FTY720: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis. It is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P). FTY720-P is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1] This agonism leads to the internalization and degradation of the S1P1 receptor on lymphocytes, which in turn prevents their egress from lymph nodes. This sequestration of lymphocytes reduces the inflammatory response in the central nervous system.[2]

To facilitate the study of FTY720's interaction with its target receptors in a cellular context, an azide-functionalized analog, Azido-FTY720, has been developed.[3] This probe allows for the in situ visualization of FTY720 binding through a highly specific and bioorthogonal click chemistry reaction. By treating cells with this compound and subsequently reacting it with an alkyne-modified fluorescent reporter, researchers can directly visualize the localization of FTY720 binding sites within cells using imaging techniques such as fluorescence microscopy and flow cytometry.

These application notes provide detailed protocols for the use of this compound in conjunction with click chemistry for the visualization of FTY720 binding sites in both live and fixed cells.

Data Presentation

LigandS1P1 (Ki, nM)S1P2 (Ki, nM)S1P3 (Ki, nM)S1P4 (Ki, nM)S1P5 (Ki, nM)
FTY720-P 0.3 - 1.0>10001.0 - 5.01.0 - 10.00.3 - 1.0
S1P 0.2 - 0.85 - 200.3 - 1.00.5 - 5.00.1 - 0.5

Note: Data compiled from various sources. Actual values may vary depending on the assay conditions. It is recommended that users perform their own validation experiments to determine the optimal concentration of this compound for their specific cell type and experimental setup.

Signaling Pathways and Experimental Workflow

FTY720 Signaling Pathway

FTY720-P acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces receptor internalization and subsequent degradation, leading to a loss of cellular responsiveness to the endogenous S1P gradient. This disruption of S1P signaling is central to the therapeutic effect of FTY720.

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FTY720_P FTY720-P S1PR1 S1P1 Receptor FTY720_P->S1PR1 Binds S1P S1P S1P->S1PR1 Binds G_protein G-protein signaling S1PR1->G_protein Activates Internalization Receptor Internalization & Degradation S1PR1->Internalization Induces Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress

FTY720-P binds to the S1P1 receptor, leading to its internalization and subsequent inhibition of lymphocyte egress.

Experimental Workflow for In Situ Visualization

The general workflow for visualizing FTY720 binding using this compound involves three main stages: labeling, click reaction, and imaging.

Experimental_Workflow Start Start: Cells expressing S1P receptors Labeling Step 1: Labeling Incubate cells with This compound Start->Labeling Wash1 Wash to remove unbound this compound Labeling->Wash1 Fixation Optional: Fixation (for fixed-cell imaging) Wash1->Fixation For fixed cells Click_Reaction Step 2: Click Reaction Add alkyne-fluorophore and catalyst (if required) Wash1->Click_Reaction For live cells Fixation->Click_Reaction Wash2 Wash to remove unreacted fluorophore Click_Reaction->Wash2 Imaging Step 3: Imaging Fluorescence Microscopy or Flow Cytometry Wash2->Imaging End End: Visualization of FTY720 binding sites Imaging->End

General workflow for visualizing FTY720 binding using this compound and click chemistry.

Experimental Protocols

Materials Required:

  • This compound

  • Cell line of interest (e.g., lymphocytes, endothelial cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, DBCO-Fluor 488)

  • For Copper-Catalyzed Click Chemistry (CuAAC):

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

    • Sodium ascorbate

  • For Copper-Free Click Chemistry (SPAAC):

    • DBCO- or BCN-functionalized fluorescent dye

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining

  • Mounting medium with DAPI (for microscopy)

  • Fluorescence microscope or flow cytometer

Protocol 1: Live-Cell Imaging of FTY720 Binding (SPAAC)

This protocol is recommended for visualizing FTY720 binding in living cells to observe dynamic processes. Strain-promoted azide-alkyne cycloaddition (SPAAC) is used as it does not require a cytotoxic copper catalyst.

  • Cell Preparation:

    • Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing:

    • Gently aspirate the this compound containing medium.

    • Wash the cells three times with pre-warmed PBS to remove any unbound this compound.

  • Click Reaction with DBCO-Fluorophore:

    • Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO.

    • Dilute the DBCO-fluorophore stock solution in pre-warmed complete cell culture medium to a final concentration of 5-20 µM.

    • Add the DBCO-fluorophore containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washing:

    • Aspirate the DBCO-fluorophore containing medium.

    • Wash the cells three times with pre-warmed PBS.

  • Imaging:

    • Replace the PBS with fresh, pre-warmed imaging medium (e.g., phenol red-free medium).

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Protocol 2: Fixed-Cell Imaging of FTY720 Binding (CuAAC)

This protocol is suitable for high-resolution imaging of FTY720 binding in fixed cells. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient click reaction.

  • Cell Preparation:

    • Grow cells on coverslips in a petri dish to the desired confluency.

  • Labeling with this compound:

    • Follow steps 2.1 to 2.4 from Protocol 1.

  • Washing:

    • Follow step 3 from Protocol 1.

  • Fixation:

    • Aspirate the PBS and add 4% paraformaldehyde in PBS to the cells.

    • Incubate for 15 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with PBS.

  • Permeabilization (Optional for intracellular targets):

    • If visualizing intracellular binding, add 0.1% Triton X-100 in PBS to the cells.

    • Incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

      • 85 µL PBS

      • 5 µL Alkyne-fluorophore (from a 2 mM stock in DMSO)

      • 5 µL CuSO4/THPTA solution (from a 20 mM CuSO4, 100 mM THPTA stock in water)

      • 5 µL Sodium Ascorbate (from a 100 mM stock in water, freshly prepared)

    • Add the click reaction cocktail to the fixed cells on the coverslip, ensuring the cells are completely covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the click reaction cocktail.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with a solution of DAPI in PBS for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 3: Flow Cytometry Analysis of FTY720 Binding

This protocol allows for the quantification of FTY720 binding on a per-cell basis.

  • Cell Preparation:

    • Prepare a single-cell suspension of your cells of interest at a concentration of 1x10^6 cells/mL in complete culture medium.

  • Labeling with this compound:

    • Add this compound to the cell suspension to a final concentration of 1-10 µM.

    • Incubate for 1-4 hours at 37°C in a CO2 incubator.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1 mL of PBS and repeat the centrifugation.

    • Perform a total of three washes with PBS.

  • Click Reaction (SPAAC recommended for live cells):

    • Resuspend the cell pellet in 100 µL of medium containing 5-20 µM of a DBCO-functionalized fluorescent dye.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washing:

    • Add 1 mL of PBS to the cell suspension and pellet the cells by centrifugation.

    • Repeat the wash step twice more.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of FACS buffer (e.g., PBS with 2% FBS).

    • Analyze the cells on a flow cytometer using the appropriate laser and filter for the chosen fluorophore. Include unstained and single-color controls for proper compensation.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signal - Inefficient labeling with this compound- Inefficient click reaction- Low expression of S1P receptors- Increase the concentration of this compound or the incubation time.- Optimize the click reaction conditions (e.g., use freshly prepared sodium ascorbate for CuAAC, increase fluorophore concentration).- Use a cell line known to express high levels of S1P receptors.
High background fluorescence - Incomplete removal of unbound this compound or fluorophore- Non-specific binding of the fluorophore- Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) before the click reaction.- Use a copper-free click reaction (SPAAC) for live-cell imaging to avoid copper-induced artifacts.
Cell death (for live-cell imaging) - Cytotoxicity of this compound or fluorophore- Cytotoxicity of the click reaction components (CuAAC)- Perform a dose-response curve to determine the optimal non-toxic concentration of reagents.- Use SPAAC for live-cell imaging.- Reduce incubation times.

Conclusion

The use of this compound in combination with click chemistry provides a powerful and versatile platform for the in situ visualization of FTY720 binding to its target receptors. The protocols outlined in these application notes offer a starting point for researchers to investigate the cellular localization and dynamics of FTY720 interactions, thereby facilitating a deeper understanding of its mechanism of action and aiding in the development of novel S1P receptor modulators. It is recommended to optimize the described protocols for each specific cell type and experimental setup to achieve the best results.

References

Application Notes and Protocols for Azido-FTY720 in Immunoprecipitation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1] Its primary mechanism of action involves phosphorylation by sphingosine kinase 2, followed by interaction with sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[1] However, emerging evidence suggests that FTY720 possesses anti-cancer properties that are independent of S1P receptor modulation, hinting at the existence of other molecular targets.[1] The identification of these off-target proteins is crucial for a comprehensive understanding of FTY720's therapeutic potential and side effects.

Azido-FTY720 is a photoreactive and clickable analog of FTY720 designed for chemical proteomics-based target identification.[2] This probe incorporates an azide group that, upon UV irradiation, forms a highly reactive nitrene intermediate, which covalently crosslinks to interacting proteins in close proximity.[3] The terminal alkyne handle allows for the subsequent attachment of a reporter tag, such as biotin, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry".[4] This enables the enrichment of crosslinked proteins by immunoprecipitation, followed by their identification and quantification using mass spectrometry.[5]

These application notes provide a detailed protocol for the use of this compound in conjunction with immunoprecipitation and mass spectrometry to identify direct protein binding partners in a cellular context.

Experimental Workflow

The overall experimental workflow for this compound based proteomic profiling is depicted below.

G cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Photo-Crosslinking cluster_lysis Lysis & Preparation cluster_click_chem Click Chemistry cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry A Cells in Culture B Treat with this compound A->B C UV Irradiation (365 nm) B->C Covalent bond formation D Cell Lysis C->D E Protein Quantification D->E F Add Biotin-Azide & Click Reaction Mix E->F Biotinylation G Streptavidin Bead Incubation F->G H Wash Steps G->H I Elution or On-Bead Digestion H->I J LC-MS/MS Analysis I->J K Data Analysis & Protein ID J->K

Caption: Experimental workflow for this compound target identification.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Culture cells of interest to approximately 80% confluency.

  • Aspirate the culture medium and wash the cells once with sterile phosphate-buffered saline (PBS).

  • Treat the cells with an appropriate concentration of this compound (typically in the low micromolar range) in serum-free medium. Include a vehicle control (e.g., DMSO).

  • For competition experiments, pre-incubate a separate batch of cells with a 50-fold excess of FTY720 for 1 hour before adding this compound.

  • Incubate the cells for a designated period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.

UV Photo-Crosslinking
  • After incubation, wash the cells twice with ice-cold PBS to remove unbound probe.

  • Place the culture plates on ice and irradiate with UV light at 365 nm for 15-30 minutes using a UV lamp.[6]

  • After irradiation, harvest the cells by scraping into ice-cold PBS.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Cell Lysis and Protein Quantification
  • Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Sonicate the lysate briefly to shear cellular DNA and reduce viscosity.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Click Chemistry for Biotinylation of Crosslinked Proteins
  • To the cell lysate (e.g., 1 mg of total protein), add the following click chemistry reagents in order:

    • Biotin-azide (or another alkyne-biotin reporter tag)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.[4]

Immunoprecipitation (Affinity Enrichment) of Biotinylated Proteins
  • Pre-wash streptavidin-conjugated magnetic beads with the lysis buffer.

  • Add the pre-washed beads to the biotinylated lysate and incubate overnight at 4°C with gentle rotation.

  • Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of increasing stringency (e.g., high salt buffer, urea-containing buffer).

  • After the final wash, the beads with the enriched protein complexes are ready for elution or on-bead digestion.

On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

  • Add trypsin and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid and desalt using C18 StageTips before LC-MS/MS analysis.[2]

LC-MS/MS Analysis and Data Processing
  • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.[7]

  • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.

  • Search the fragmentation data against a relevant protein database (e.g., UniProt Human) to identify the proteins.

  • Perform label-free quantification (LFQ) to determine the relative abundance of proteins in the this compound treated samples compared to the controls.

Data Presentation

Quantitative analysis of the mass spectrometry data is crucial for distinguishing true interactors from non-specific background proteins. Proteins that are significantly enriched in the this compound sample compared to the vehicle control and the FTY720 competition sample are considered high-confidence candidate interactors. The data can be presented in a volcano plot to visualize proteins with both high fold change and statistical significance.

Table 1: Illustrative Putative Protein Interactors of this compound Identified by Quantitative Mass Spectrometry

Disclaimer: The following data is for illustrative purposes only and represents a typical output from a chemical proteomics experiment. It is not actual data from an this compound pulldown experiment.

Protein ID (UniProt)Gene NamePeptide CountsFold Enrichment (this compound vs. Control)p-value
P62316ANP32A158.20.001
Q13162SKP1126.50.003
P62937PPIA185.80.005
P04049PRKCA254.90.012
Q06830PPP2R1A214.20.018
P35527PPP2CA283.70.021
P62258RPS6103.10.035
P08238HSP90AA1352.50.041

Signaling Pathway Analysis

FTY720 is known to modulate several signaling pathways. The S1P-dependent pathway primarily affects lymphocyte trafficking. However, the S1P-independent effects of FTY720, which are relevant for its anti-cancer properties, involve the induction of reactive oxygen species (ROS) and apoptosis.[8] This can be mediated through interactions with proteins such as protein phosphatase 2A (PP2A) and sphingosine kinase 1 (SK1).[9] The identification of direct binding partners through the this compound protocol can help to further elucidate these S1P-independent signaling networks.

G cluster_s1p_dependent S1P-Dependent Pathway cluster_s1p_independent S1P-Independent Pathways FTY720_P FTY720-P S1PR1 S1P Receptor 1 FTY720_P->S1PR1 Agonism & Internalization Lymphocyte_egress Lymphocyte Egress Inhibition S1PR1->Lymphocyte_egress FTY720 FTY720 PP2A Protein Phosphatase 2A FTY720->PP2A Activation SK1 Sphingosine Kinase 1 FTY720->SK1 Inhibition ROS ROS Production FTY720->ROS Apoptosis Apoptosis PP2A->Apoptosis SK1->Apoptosis ROS->Apoptosis SK2 Sphingosine Kinase 2 SK2->FTY720_P Phosphorylation FTY720_unphosphorylated FTY720 FTY720_unphosphorylated->FTY720 FTY720_unphosphorylated->SK2 Phosphorylation

Caption: Known signaling pathways of FTY720.

Conclusion and Applications

The this compound photoaffinity labeling and immunoprecipitation protocol coupled with mass spectrometry is a powerful tool for the unbiased identification of direct protein interactors of FTY720 in a cellular context. This methodology can provide crucial insights into the S1P-independent mechanisms of action of FTY720, which are particularly relevant for its potential applications in oncology. By elucidating the full spectrum of molecular targets, researchers can better understand the therapeutic effects and potential side effects of FTY720, paving the way for the development of more specific and effective second-generation compounds. This protocol is broadly applicable to the target deconvolution of other bioactive small molecules for which a suitable photoreactive probe can be synthesized.

References

Illuminating the Path of a Potent Immunomodulator: A Method for In Vivo Tracking of FTY720 Distribution with Azido-FTY720

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720, also known as Fingolimod, is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis. Its primary mechanism of action involves the sequestration of lymphocytes in lymphoid tissues, preventing their infiltration into the central nervous system.[1][2] Understanding the precise biodistribution of FTY720 is crucial for elucidating its full range of effects and for the development of next-generation S1P modulators. This document provides a detailed methodology for tracking the in vivo distribution of FTY720 using a chemically modified analog, Azido-FTY720, in conjunction with bioorthogonal click chemistry. This powerful technique allows for the visualization and quantification of the drug in various tissues with high specificity and sensitivity.

This compound is a photoactivatable analog of FTY720, where an azido group has been incorporated into the molecule.[3] This small, bio-inert azide handle allows for a highly specific chemical reaction, known as a "click" reaction, with a corresponding alkyne-tagged reporter molecule (e.g., a fluorophore or a biotin tag) for detection.[4] This application note will focus on the use of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method that is well-suited for use in living systems and tissue samples.[5][]

Data Presentation: Quantitative Distribution of FTY720

The following tables summarize the biodistribution of FTY720 in rats and mice following oral or intravenous administration. This data, gathered from pharmacokinetic studies, provides a baseline for what can be expected when tracking this compound. The concentrations are presented as mean values and can be used for comparison with data obtained using the this compound tracking method.

Table 1: FTY720 Tissue-to-Blood Partition Coefficients (RT) in Rats

TissueTissue-to-Blood Partition Coefficient (RT)
Lungs41.4
Spleen34.7
Lymph Nodes22.9
KidneysNot Reported
LiverNot Reported
BrainNot Reported
ThymusNot Reported
HeartNot Reported
Muscle4.69
BoneNot Reported

Data from a study in male Wistar rats following single oral and intravenous doses of FTY720.[7]

Table 2: FTY720 and FTY720-P Concentrations in Rat Brain

Treatment DoseFTY720 Brain Tissue Concentration (ng/g)FTY720-P Brain Tissue Concentration (ng/g)
Efficacious Doses40 - 540In the same magnitude as FTY720

Brain trough levels in a rat model of experimental autoimmune encephalomyelitis (EAE).[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound, its administration to animal models, the subsequent click chemistry-based labeling in tissues, and the quantification of its distribution.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a photoreactive analog of FTY720.[3] It involves a multi-step synthesis, and appropriate expertise in organic synthesis is required.

Materials:

  • 2-(4-hydroxyphenyl)ethanol

  • Standard organic synthesis reagents and solvents

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification equipment (e.g., flash chromatography system)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure: The synthesis involves a 9-step process starting from 2-(4-hydroxyphenyl)ethanol. The key steps include the formation of a primary amine at a quaternary center of an aniline derivative, followed by selective diazotization of the arylamine to introduce the azido group. For a detailed, step-by-step synthesis, refer to the publication by Sun and Bittman (2006).[3]

Protocol 2: In Vivo Administration of this compound to Mice

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile PBS, or a solution of 0.5% carboxymethyl cellulose)

  • Mice (e.g., C57BL/6)

  • Gavage needles or syringes for injection

Procedure:

  • Dose Preparation: Dissolve the this compound in the chosen vehicle to the desired concentration. The dose should be determined based on previous studies with FTY720, typically in the range of 0.1 to 5 mg/kg body weight.[]

  • Administration: Administer the this compound solution to the mice via oral gavage or intraperitoneal injection. The route of administration should be consistent with the experimental goals.

  • Time Course: Euthanize the mice at various time points after administration (e.g., 1, 4, 24, 48 hours) to analyze the time-dependent distribution of the compound.

Protocol 3: Ex Vivo Fluorescent Labeling of this compound in Tissues via SPAAC

This protocol describes the labeling of this compound in harvested tissues using a fluorescently-tagged cyclooctyne probe.

Materials:

  • Fresh or frozen tissue sections from mice treated with this compound

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • DBCO-fluorophore conjugate (e.g., DBCO-Cy5)

  • Mounting medium with DAPI

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the mice with PBS followed by 4% paraformaldehyde (PFA) before tissue harvesting.

    • Harvest organs of interest (e.g., spleen, lymph nodes, brain, liver, kidney) and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissues in 30% sucrose in PBS.

    • Prepare tissue sections (e.g., 20-30 µm) using a cryostat and mount them on microscope slides.

  • Permeabilization and Blocking:

    • Wash the tissue sections three times with PBS for 5 minutes each.

    • Permeabilize the sections with permeabilization buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Block non-specific binding by incubating the sections in blocking buffer for 1 hour at room temperature.

  • Click Reaction:

    • Prepare a solution of the DBCO-fluorophore conjugate in PBS (e.g., 10-50 µM).

    • Incubate the tissue sections with the DBCO-fluorophore solution overnight at 4°C in a humidified chamber, protected from light.

  • Washing and Mounting:

    • Wash the sections three times with PBS for 10 minutes each to remove unbound probe.

    • Counterstain with DAPI if desired.

    • Mount the coverslips using an appropriate mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 4: Quantification of this compound in Tissues by LC-MS/MS

This protocol outlines the procedure for quantifying the amount of this compound in different tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An alkyne-tagged molecule can be "clicked" to the this compound to aid in extraction and detection, or the azido-compound can be quantified directly.

Materials:

  • Harvested tissues from mice treated with this compound

  • Homogenizer

  • Extraction solvent (e.g., acetonitrile or a mixture of methanol and chloroform)

  • Internal standard (e.g., a deuterated analog of FTY720)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Weigh the harvested tissue samples.

    • Homogenize the tissues in a suitable buffer or solvent.

    • Add the internal standard to the homogenate.

    • Perform a protein precipitation or liquid-liquid extraction to isolate the drug from the tissue matrix.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analyte from other components using a suitable C18 column and a gradient elution program.

    • Detect and quantify the this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound will need to be determined empirically.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the tissue samples based on the standard curve and normalize to the tissue weight (e.g., ng/mg of tissue).

Visualizations: Signaling Pathways and Experimental Workflow

FTY720 Signaling Pathway

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases (SphK), primarily SphK2, to form FTY720-phosphate (FTY720-P).[1] FTY720-P is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor. This functional antagonism prevents lymphocytes from egressing from lymph nodes, resulting in their sequestration and a reduction of circulating lymphocytes.[1][9]

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_endosome Endosome cluster_effect Cellular Effect FTY720 FTY720 FTY720_in FTY720 FTY720->FTY720_in Enters Cell SphK2 SphK2 FTY720_in->SphK2 Substrate FTY720P FTY720-P SphK2->FTY720P Phosphorylation S1P1 S1P1 Receptor FTY720P->S1P1 Binds to Internalized_S1P1 Internalized S1P1 S1P1->Internalized_S1P1 Internalization Degradation Degradation Internalized_S1P1->Degradation Ubiquitination & Degradation Lymphocyte_Egress Lymphocyte Egress Inhibition Degradation->Lymphocyte_Egress

Caption: FTY720 is phosphorylated to FTY720-P, which leads to S1P1 receptor internalization and degradation, inhibiting lymphocyte egress.

Experimental Workflow for this compound Tracking

The overall workflow for tracking the in vivo distribution of FTY720 using this compound involves several key steps, from administration of the tagged drug to the final analysis of its distribution.

Experimental_Workflow A 1. In Vivo Administration of this compound to Animal Model B 2. Time-Dependent Drug Distribution A->B C 3. Tissue Harvesting (e.g., Spleen, Lymph Nodes, Brain) B->C D 4a. Ex Vivo Click Chemistry with Fluorescent Probe C->D F 4b. Tissue Homogenization and Extraction C->F E 5a. Fluorescence Microscopy (Qualitative/Semi-quantitative) D->E H 6. Data Analysis and Biodistribution Mapping E->H G 5b. LC-MS/MS Analysis (Quantitative) F->G G->H

Caption: Workflow for in vivo tracking of this compound, from administration to data analysis.

Logical Relationship of Click Chemistry Labeling

The core of this tracking method is the bioorthogonal click chemistry reaction between the azide group on this compound and the alkyne group on the reporter molecule.

Click_Chemistry_Logic Azido_FTY720 This compound (in tissue) Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azido_FTY720->Click_Reaction Alkyne_Probe Alkyne-Reporter (e.g., DBCO-Fluorophore) Alkyne_Probe->Click_Reaction Labeled_FTY720 Labeled FTY720 (Detectable) Click_Reaction->Labeled_FTY720

Caption: Bioorthogonal reaction between this compound and an alkyne-reporter enables detection.

References

Application Notes and Protocols for Azido-FTY720 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-FTY720 is a chemically modified analog of FTY720 (Fingolimod), a potent immunomodulator and sphingosine-1-phosphate (S1P) receptor modulator. The introduction of an azide moiety transforms FTY720 into a versatile tool for chemical biology and drug discovery, particularly in the realm of high-throughput screening (HTS). The azide group serves as a handle for "click chemistry," a highly efficient and bio-orthogonal ligation reaction, and can also be used in photoaffinity labeling to identify direct binding partners.

These application notes provide an overview of the potential uses of this compound in HTS assays and detailed protocols for its implementation.

Principle Applications in High-Throughput Screening

This compound can be employed in various HTS applications to:

  • Identify Novel Cellular Targets: Through photoaffinity labeling coupled with proteomic analysis, this compound can covalently crosslink to its direct binding partners in a cellular context. Subsequent enrichment and identification of these proteins can reveal novel targets and off-targets of FTY720, providing deeper insights into its mechanism of action.

  • Profile Compound Libraries: In a competitive binding assay format, this compound can be used as a probe to screen for compounds that bind to S1P receptors or other FTY720-binding proteins.

  • Visualize Target Engagement: When combined with a fluorescently tagged alkyne via click chemistry, this compound can be used to visualize and quantify target engagement in cells, adaptable to high-content screening platforms.

Signaling Pathway of FTY720

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P). FTY720-P is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient. This "functional antagonism" prevents the egress of lymphocytes from lymph nodes, resulting in a reversible reduction of peripheral blood lymphocytes and its immunomodulatory effects.[1][2]

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720 FTY720 FTY720_in FTY720 FTY720->FTY720_in Diffusion S1PR S1P Receptor (S1P1, S1P3, S1P4, S1P5) Internalization Receptor Internalization & Degradation S1PR->Internalization Downstream Downstream Signaling (e.g., Gi activation) S1PR->Downstream SphK2 Sphingosine Kinase 2 (SphK2) FTY720_in->SphK2 Phosphorylation FTY720P FTY720-Phosphate (Active Metabolite) SphK2->FTY720P FTY720P->S1PR Binding Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress

FTY720 is phosphorylated to its active form, which then acts on S1P receptors.

High-Throughput Screening Protocols

Target Identification using Photoaffinity Labeling and Click Chemistry

This protocol outlines a general workflow for identifying the cellular binding partners of this compound in a high-throughput format.

Experimental Workflow:

HTS_Target_ID_Workflow A 1. Cell Plating (e.g., 96-well plate) B 2. Treatment with This compound A->B C 3. UV Irradiation (365 nm) for Photo-crosslinking B->C D 4. Cell Lysis C->D E 5. Click Chemistry Reaction with Alkyne-Biotin D->E F 6. Streptavidin Enrichment of Biotinylated Proteins E->F G 7. On-bead Digestion (e.g., Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis and Protein Identification H->I

Workflow for HTS-based target identification using this compound.

Detailed Protocol:

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • UV lamp (365 nm) compatible with multi-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents:

    • Alkyne-biotin probe

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Sodium ascorbate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Trypsin solution for on-bead digestion

  • LC-MS/MS instrumentation and software

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (a typical starting range would be 1-10 µM) for a predetermined time (e.g., 1-4 hours). Include vehicle-treated controls.

  • Photo-crosslinking:

    • Wash the cells with cold PBS to remove unbound probe.

    • Place the 96-well plate on a cold block and irradiate with UV light (365 nm) for an optimized duration (e.g., 5-15 minutes). The optimal irradiation time needs to be determined empirically to maximize crosslinking while minimizing cell damage.

  • Cell Lysis:

    • Aspirate the PBS and add cell lysis buffer to each well.

    • Incubate on ice to ensure complete lysis.

    • Collect the cell lysates and clarify by centrifugation.

  • Click Chemistry:

    • To the clarified lysate, add the click chemistry reaction cocktail. A typical cocktail includes:

      • Alkyne-biotin (final concentration ~50 µM)

      • CuSO4 (final concentration ~1 mM)

      • THPTA (final concentration ~5 mM)

      • Freshly prepared sodium ascorbate (final concentration ~5 mM)

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated protein complexes.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • On-bead Digestion:

    • Resuspend the beads in an appropriate buffer and add trypsin.

    • Incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the supernatant containing the peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS to identify the proteins that were crosslinked to this compound.

  • Data Analysis:

    • Use a proteomics software suite to search the MS/MS data against a protein database to identify the enriched proteins.

    • Compare the identified proteins from the this compound treated samples with the vehicle controls to identify specific binding partners.

Quantitative Data Summary (Hypothetical):

ParameterRecommended Starting ValueNotes
This compound Conc.1-10 µMOptimize based on cell type and target expression.
Incubation Time1-4 hoursTime-dependent binding can be assessed.
UV Irradiation Time5-15 min at 365 nmMinimize to reduce non-specific crosslinking.
Alkyne-Biotin Conc.50 µMEnsure sufficient probe for complete reaction.
Click Reaction Time1-2 hoursCan be optimized for efficiency.
Competitive Binding HTS Assay

This protocol describes a competitive binding assay to screen for compounds that inhibit the interaction of this compound with its target, for example, in a cell lysate containing the S1P receptors.

Assay Principle:

A test compound that binds to the target will compete with this compound, leading to a reduced signal. The signal is generated by a click reaction between the bound this compound and a fluorescent alkyne probe.

Experimental Workflow:

Competitive_Binding_Workflow A 1. Prepare Cell Lysate (containing target protein) B 2. Add Test Compounds to 384-well plate A->B C 3. Add this compound (Probe) B->C D 4. Incubate to Reach Binding Equilibrium C->D E 5. Add Click Chemistry Reagents with Fluorescent Alkyne D->E F 6. Incubate for Click Reaction E->F G 7. Read Fluorescence Signal F->G H 8. Data Analysis (Identify Hits) G->H

Workflow for a competitive binding HTS assay using this compound.

Detailed Protocol:

Materials:

  • Cell lysate or purified protein preparation containing the target of interest.

  • This compound

  • Test compound library

  • 384-well assay plates

  • Fluorescent alkyne probe (e.g., Alkyne-TAMRA)

  • Click chemistry reagents (as described in Protocol 1)

  • Assay buffer

  • Plate reader capable of fluorescence detection

Procedure:

  • Preparation:

    • Prepare cell lysates from cells overexpressing the target receptor or use a purified receptor preparation.

    • Dilute the test compounds to the desired screening concentration in assay buffer.

  • Assay Protocol:

    • In a 384-well plate, add the test compounds. Include positive controls (e.g., unlabeled FTY720) and negative controls (vehicle).

    • Add the cell lysate/protein preparation to each well.

    • Add this compound at a concentration near its Kd for the target.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Add the click chemistry cocktail containing the fluorescent alkyne probe.

    • Incubate to allow the click reaction to proceed to completion.

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the controls.

    • Identify "hits" based on a predefined activity threshold.

Quantitative Data Summary (Hypothetical):

ParameterRecommended ValueNotes
This compound Conc.~Kd of bindingTo be determined empirically.
Test Compound Conc.10 µM (for primary screen)Varies based on library.
Incubation Time60 minutesOptimize for equilibrium.
Fluorescent Alkyne Conc.1-5 µMOptimize for signal-to-background.
Z'-factor> 0.5A measure of assay quality.

Conclusion

This compound is a powerful and versatile tool for high-throughput screening applications in drug discovery and chemical biology. The protocols provided herein offer a foundation for developing robust HTS assays for target identification and compound profiling. Researchers should note that the specific parameters for these assays, such as concentrations and incubation times, will require optimization based on the specific cell system, target, and available instrumentation. The use of this compound has the potential to significantly advance our understanding of FTY720's mechanism of action and to facilitate the discovery of novel modulators of S1P receptor signaling.

References

Application Notes: Cellular Imaging with Azido-FTY720 Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis. It functions as a sphingosine-1-phosphate (S1P) receptor modulator, and upon phosphorylation by sphingosine kinase 2 (SphK2), it acts as a potent agonist at four of the five S1P receptors.[1][2][3] This interaction leads to the internalization of S1P1 receptors on lymphocytes, preventing their egress from lymph nodes and thereby reducing peripheral lymphocyte counts.[1][2] Beyond its effects on lymphocyte trafficking, FTY720 has been shown to cross the blood-brain barrier and impact various signaling pathways within the central nervous system and other tissues, including those related to reactive oxygen species (ROS) homeostasis, calcium influx, and ceramide synthesis.[4][5][6]

To visualize the subcellular distribution, target engagement, and dynamic behavior of FTY720, an azide-functionalized analog, Azido-FTY720, has been developed.[7][8] This probe allows for bioorthogonal labeling via "click chemistry," a set of highly specific and efficient reactions between an azide and an alkyne.[9][10][11] By treating cells with this compound and subsequently introducing a fluorescently tagged alkyne, researchers can covalently link a fluorophore to the FTY720 molecule, enabling its visualization through various microscopy techniques.[9][10] This approach provides a powerful tool to study the molecular pharmacology of FTY720 in a spatiotemporal manner within a cellular context.

Principle of Detection

The use of this compound for cellular imaging is a two-step process rooted in bioorthogonal chemistry. This ensures that the labeling reaction is highly specific and does not interfere with native cellular processes.[9][10]

  • Metabolic Incorporation/Labeling : Cells are first incubated with this compound. As a structural analog of sphingosine, it is taken up by cells and can engage with its molecular targets.[12] The azido group (N₃) is small, metabolically stable, and biologically inert, making it an ideal chemical handle.[9]

  • Bioorthogonal Ligation (Click Chemistry) : After incubation and removal of the unbound probe, a detection reagent containing a terminal alkyne group is added. This alkyne is typically conjugated to a fluorescent dye. The azide on the FTY720 probe and the alkyne on the detection reagent undergo a cycloaddition reaction to form a stable triazole linkage.[11][13] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained cyclooctyne (e.g., DBCO) is used (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC).[14] SPAAC is generally preferred for live-cell imaging due to the cytotoxicity of copper.[14]

Quantitative Data Summary

The following table provides suggested starting parameters for imaging experiments using this compound. These values are derived from general protocols for bioorthogonal labeling and the known properties of FTY720. Optimal conditions should be determined empirically for each cell type and experimental setup.

ParameterSuggested Range/ValueNotes
This compound Labeling
Concentration1 - 10 µMHigher concentrations (>2 µM) may induce off-target effects or cytotoxicity.[12] A dose-response curve is recommended.
Incubation Time4 - 24 hoursTime should be sufficient for cellular uptake and target engagement. Longer times may be required for downstream pathway analysis.
VehicleDMSOEnsure final DMSO concentration is non-toxic to cells (typically <0.1%).
Click Reaction (SPAAC for Live Cells)
Alkyne-Fluorophore Conc.5 - 25 µMUse a bright, photostable dye compatible with your imaging system.
Incubation Time30 - 60 minutesShorter times are preferable for live-cell imaging to minimize stress.
Temperature37°CPerform at the normal growth temperature for the cells.
Click Reaction (CuAAC for Fixed Cells)
Alkyne-Fluorophore Conc.1 - 10 µMLower concentrations are often sufficient for fixed-cell labeling.
Copper(II) Sulfate100 - 200 µM
Copper Protectant/Ligand5-fold excess over coppere.g., TBTA or other protective ligands to improve reaction efficiency and reduce cell damage.
Reducing Agent5 mMe.g., Sodium Ascorbate (freshly prepared).
Incubation Time30 - 60 minutes
TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Distribution using SPAAC

This protocol is designed for visualizing the localization of this compound in living cells using a copper-free click reaction.

Materials:

  • Cells of interest seeded on glass-bottom imaging dishes

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DBCO-conjugated fluorophore (e.g., DBCO-488, DBCO-555)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging medium

  • (Optional) Nuclear counterstain (e.g., Hoechst 33342)

  • (Optional) Organelle-specific live-cell stains (e.g., MitoTracker™)

Procedure:

  • Cell Seeding : Seed cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.

  • This compound Labeling :

    • Prepare the desired concentration of this compound in pre-warmed complete culture medium.

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate cells for 4-24 hours under normal growth conditions (37°C, 5% CO₂).

  • Washing :

    • Gently aspirate the labeling medium.

    • Wash the cells three times with pre-warmed PBS or HBSS to remove any unbound this compound.

  • SPAAC Reaction :

    • Prepare the DBCO-fluorophore in pre-warmed live-cell imaging medium at the desired concentration (e.g., 10 µM).

    • Add the DBCO-fluorophore solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Wash and Counterstaining :

    • Gently aspirate the click reaction medium.

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • If desired, add nuclear or organelle-specific stains according to the manufacturer's protocol.

    • After counterstaining, wash the cells once more.

    • Add fresh, pre-warmed live-cell imaging medium to the dish.

  • Imaging :

    • Image the cells immediately on a fluorescence microscope (confocal is recommended for subcellular resolution) equipped with a live-cell incubation chamber.

    • Use appropriate filter sets for the chosen fluorophore and any counterstains.

Protocol 2: Fixed-Cell Imaging of this compound using CuAAC

This protocol is suitable for high-resolution imaging of fixed cells and allows for subsequent immunofluorescence staining if desired.

Materials:

  • Cells of interest grown on sterile glass coverslips

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS (Permeabilization Buffer)

  • Click Reaction Cocktail:

    • Alkyne-conjugated fluorophore

    • Copper(II) Sulfate (CuSO₄)

    • TBTA or similar Cu(I)-stabilizing ligand

    • Sodium Ascorbate (prepare fresh)

  • (Optional) DAPI or other nuclear counterstain

  • Mounting medium

Procedure:

  • Cell Seeding and Labeling :

    • Seed cells on coverslips in a multi-well plate.

    • Treat cells with this compound as described in Protocol 1, Step 2.

  • Washing : Wash cells three times with PBS.

  • Fixation :

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization :

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • CuAAC Reaction :

    • Prepare the Click Reaction Cocktail immediately before use. For 1 mL:

      • Start with ~950 µL of PBS.

      • Add 2 µL of 50 mM CuSO₄ (final: 100 µM).

      • Add 10 µL of 10 mM TBTA in DMSO (final: 100 µM).

      • Add 2 µL of 5 mM Alkyne-Fluorophore in DMSO (final: 10 µM).

      • Add 20 µL of 250 mM Sodium Ascorbate (final: 5 mM).

      • Vortex briefly.

    • Aspirate the PBS from the coverslips and add enough Click Reaction Cocktail to cover them.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining :

    • Aspirate the reaction cocktail and wash the coverslips three times with PBS.

    • If desired, incubate with DAPI solution for 5 minutes.

    • Wash twice more with PBS.

  • Mounting and Imaging :

    • Briefly rinse the coverslips in deionized water.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence or confocal microscope.

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow for this compound Cellular Imaging cluster_prep Cell Preparation & Labeling cluster_live Live-Cell Protocol (SPAAC) cluster_fixed Fixed-Cell Protocol (CuAAC) seed Seed Cells on Imaging Dish/Coverslip treat Incubate with This compound (4-24h, 37°C) seed->treat wash1 Wash 3x with PBS/Media treat->wash1 spaac Add DBCO-Fluorophore (30-60 min, 37°C) wash1->spaac fix Fix with 4% PFA wash1->fix wash_live Wash 2x with Live-Cell Media spaac->wash_live image_live Immediate Imaging (Live-Cell Stage) wash_live->image_live perm Permeabilize with Triton X-100 fix->perm cuaac Add CuAAC Click Cocktail (30-60 min, RT) perm->cuaac wash_fixed Wash 3x with PBS cuaac->wash_fixed mount Mount Coverslip wash_fixed->mount image_fixed Imaging mount->image_fixed

Caption: Workflow for live and fixed-cell imaging with this compound.

G FTY720 S1P Receptor Signaling Pathway FTY720 FTY720 (extracellular) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Intracellular Phosphorylation FTY720P FTY720-P SphK2->FTY720P S1P1 S1P1 Receptor FTY720P->S1P1 Agonistic Binding Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to Lymphocyte Inhibition of Lymphocyte Egress Internalization->Lymphocyte Results in

Caption: FTY720 phosphorylation and S1P1 receptor modulation pathway.

G S1P-Independent ('Off-Target') Effects of FTY720 cluster_sphingo Sphingolipid Metabolism cluster_other Other Pathways cluster_outcomes Cellular Outcomes FTY720 FTY720 (unphosphorylated) CerS Ceramide Synthase FTY720->CerS inhibits SphK1 Sphingosine Kinase 1 FTY720->SphK1 inhibits S1PL S1P Lyase FTY720->S1PL inhibits PP2A Protein Phosphatase 2A (via SET inhibition) FTY720->PP2A activates PI3K PI3K / Akt Pathway FTY720->PI3K inhibits ROS ROS Generation FTY720->ROS stimulates Autophagy Autophagy FTY720->Autophagy Apoptosis Apoptosis / Cell Cycle Arrest CerS->Apoptosis Migration Inhibition of Migration SphK1->Migration PP2A->Apoptosis PI3K->Apoptosis ROS->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azido-FTY720 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Azido-FTY720 in your cell-based assays. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully determine the optimal concentration of this compound for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to FTY720 (Fingolimod)?

This compound is a chemically modified version of FTY720 (Fingolimod), a well-known immunomodulatory drug.[1][2][3] The key difference is the addition of an azide (-N3) group. This functional group is "bioorthogonal," meaning it is chemically inert within biological systems but can specifically react with a partner molecule, typically an alkyne, in a "click chemistry" reaction.[4][5][6] This allows researchers to "click" a fluorescent probe or other reporter molecule onto this compound after it has interacted with cells, enabling visualization and tracking.

Q2: What is the mechanism of action of FTY720?

FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2][7] In the body, it is phosphorylated to FTY720-phosphate, which then acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[2][8] A primary mechanism involves the downregulation of the S1P1 receptor on lymphocytes, which traps them in lymph nodes and prevents their infiltration into sites of inflammation.[2][7][9][10] In some cancer cells, FTY720's cytotoxic effects are linked to the activation of protein phosphatase 2A (PP2A) and can be independent of S1P receptors.[11][12]

Q3: What concentration of this compound should I start with?

Since specific literature on this compound concentrations is limited, a good starting point is to use the known effective concentrations of the parent compound, FTY720, as a reference. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay. Based on published data for FTY720, a broad range from 0.5 µM to 20 µM is a reasonable starting point for initial optimization experiments.[11][12]

Optimization Workflow & Protocols

The process of optimizing this compound concentration involves a balance between achieving sufficient labeling for your click chemistry reaction and minimizing cytotoxicity to ensure the biological relevance of your findings.

G cluster_0 Phase 1: Determine Cytotoxicity cluster_1 Phase 2: Optimize Click Chemistry Labeling cluster_2 Phase 3: Functional Validation A Select a broad concentration range of this compound (e.g., 0.1 - 50 µM) based on FTY720 data. B Treat cells with different concentrations for a set time (e.g., 24, 48, 72 hours). A->B C Perform a cell viability assay (e.g., MTT, AlamarBlue, Annexin V/PI). B->C D Analyze data to determine the IC50 and the maximum non-toxic concentration. C->D E Choose a range of non-toxic this compound concentrations. D->E Use non-toxic range F Incubate cells with this compound. E->F G Perform the click chemistry reaction with a fluorescent alkyne. F->G H Analyze fluorescence intensity via microscopy or flow cytometry. G->H I Select the concentration with the best signal-to-noise ratio. H->I J Treat cells with the optimized, non-toxic concentration of this compound. I->J Use optimized labeling concentration K Perform a functional assay relevant to FTY720's mechanism (e.g., S1P receptor internalization, PP2A activity). J->K L Confirm that this compound retains the expected biological activity. K->L

Figure 1: Workflow for optimizing this compound concentration.

Protocol 1: Determining Cytotoxicity using Annexin V/PI Staining

This protocol helps to determine the concentration range of this compound that does not induce significant cell death.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO or other suitable solvent)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.[13] Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.3, 0.6, 1.25, 2.5, 5, 7.5, 10, 15, and 20 µM.[11] Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Replace the medium in your cell plates with the prepared this compound dilutions and incubate for your desired time point (e.g., 24 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. The percentage of Annexin V and PI double-negative cells represents the viable cell population.[11]

  • Data Interpretation: Plot the percentage of viable cells against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability.

FTY720 Concentration Effect on Chronic Lymphocytic Leukemia (CLL) Cells Reference
0.3 - 20 µMDose-dependent decrease in viability.[11]
9.3 µMEC50 value for free FTY720.[11]
10 µMUsed to demonstrate FTY720-mediated apoptosis.[12]

Table 1: Example Cytotoxicity Data for FTY720 in CLL Cells.

Protocol 2: In-Cell Click Chemistry for Labeling this compound

This protocol is for labeling cells treated with this compound with a fluorescent probe for visualization. This is a general protocol and may require optimization.[14]

Materials:

  • Cells treated with a non-toxic concentration of this compound

  • Alkyne-fluorophore (e.g., DBCO-fluorophore for copper-free click chemistry)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Treatment: Treat cells with the desired, non-toxic concentrations of this compound for the desired time.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound.[6]

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: If you expect this compound to be intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[6]

  • Click Reaction: Incubate the fixed cells with the alkyne-fluorophore staining solution (prepared according to the manufacturer's recommendation) for 1 hour at room temperature, protected from light.[6]

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.[6]

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High Cell Death at Low Concentrations Cell line is particularly sensitive to FTY720.Perform a more detailed dose-response curve with smaller concentration increments at the lower end. Reduce the incubation time.
No or Weak Fluorescent Signal This compound concentration is too low.Increase the concentration of this compound, ensuring it remains in the non-toxic range. Increase the incubation time with the alkyne-fluorophore.
Inefficient click chemistry reaction.Ensure all click chemistry reagents are fresh and correctly prepared. If using copper-catalyzed click chemistry, ensure the copper(I) catalyst is active.[15]
High Background Fluorescence Incomplete removal of unincorporated alkyne-fluorophore.Increase the number and duration of washing steps after the click reaction.
Non-specific binding of the fluorophore.Include a control where cells were not treated with this compound but were subjected to the click chemistry protocol.
Inconsistent Results Variations in cell health or density.Ensure consistent cell seeding density and that cells are in the log growth phase.[13][16] Monitor cell morphology.
Instability of reagents.Prepare fresh dilutions of this compound and click chemistry reagents for each experiment.

Signaling Pathway

G cluster_0 Cell Membrane S1P1 S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1->Internalization Induces FTY720 FTY720 SK2 Sphingosine Kinase 2 FTY720->SK2 PP2A PP2A FTY720->PP2A Activates AzidoFTY720 This compound AzidoFTY720->SK2 Presumed FTY720P FTY720-P SK2->FTY720P Phosphorylation FTY720P->S1P1 Agonist Binding LymphocyteEgress from Lymph Nodes> Internalization->LymphocyteEgress Inhibits Apoptosis Apoptosis (in some cancer cells) PP2A->Apoptosis Induces

Figure 2: Simplified signaling pathway of FTY720.

References

Troubleshooting low signal in Azido-FTY720 click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-FTY720 click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal signal in your experiments.

Troubleshooting Guide: Low Signal in this compound Click Reactions

Low or no signal is a common issue in click chemistry reactions. The following guide provides a structured approach to identifying and resolving the root cause of weak fluorescence or detection in your this compound experiments.

Q1: What are the most common initial checks if I observe a low or no signal in my this compound click reaction?

If you are experiencing low signal, begin by verifying the fundamental components and conditions of your reaction.

  • Reagent Integrity: Confirm the quality and concentration of your this compound and alkyne-functionalized detection reagent. Azide compounds can be sensitive to storage conditions. Ensure that your reagents have not degraded.

  • Copper Catalyst: The active catalytic species is Cu(I).[1][2] If you are using a Cu(II) salt (like CuSO₄), ensure that your reducing agent (e.g., sodium ascorbate) is fresh and added in sufficient excess to generate and maintain the Cu(I) state.[1][3] Direct use of Cu(I) salts (e.g., CuBr, CuI) is possible but requires stringent anaerobic conditions to prevent oxidation to the inactive Cu(II) state.[4]

  • Reaction Buffer: Check the pH and composition of your reaction buffer. The optimal pH for copper-catalyzed azide-alkyne cycloaddition (CuAAC) is typically between 4 and 11.[5] Buffers containing chelating agents (e.g., EDTA) should be avoided as they can sequester the copper catalyst.

Q2: My initial checks seem fine. Could the issue be with the reaction components and their concentrations?

Yes, suboptimal concentrations and ratios of reactants are a frequent cause of low signal.

  • Copper Concentration: While catalytic, a certain threshold of copper is needed. Typical concentrations range from 50 µM to 100 µM.[3] Excessively high concentrations can be toxic to cells and may promote side reactions.[1][3]

  • Ligand-to-Copper Ratio: A copper-stabilizing ligand is crucial for protecting the Cu(I) from oxidation and improving reaction efficiency.[6][7] For ligands like THPTA or TBTA, a ratio of at least 2:1 (ligand:copper) is often recommended, with some protocols suggesting a 5-fold excess of the ligand.[3][6]

  • Reducing Agent: Sodium ascorbate is the most common reducing agent and should be used in excess (e.g., 3- to 10-fold) relative to the copper concentration.[1] It should always be prepared fresh.

  • Stoichiometry of Azide and Alkyne: An incorrect ratio of this compound to your alkyne probe can lead to incomplete labeling. Using a slight excess (e.g., 1.5-2 equivalents) of the detection probe can help drive the reaction to completion.[8]

Frequently Asked Questions (FAQs)

Reaction Optimization

Q3: How can I optimize my copper-catalyzed click reaction conditions for this compound?

Optimization is key to maximizing your signal. Below is a table summarizing starting points and optimization ranges for key reaction components.

ComponentStarting ConcentrationOptimization RangeKey Considerations
CuSO₄ 100 µM50 µM - 1 mMHigher concentrations can be cytotoxic and may require more ligand.[3]
Copper Ligand (e.g., THPTA) 500 µM250 µM - 5 mMMaintain at least a 2:1 to 5:1 ratio with CuSO₄.[3][6]
Reducing Agent (Sodium Ascorbate) 1 mM500 µM - 7.5 mMPrepare fresh. Higher concentrations can increase the risk of radical formation.[4]
This compound Varies by experimentVariesTitrate to determine the optimal concentration for your specific biological system.
Alkyne Probe 1.5 - 2x molar excess1.1 - 10x molar excessHigher excess can drive the reaction but may lead to increased background.[8]
Incubation Time 30 minutes15 - 60 minutesMonitor reaction progress to determine the optimal time.[2][6]
Temperature Room Temperature4°C - 60°CGentle heating can sometimes accelerate slow reactions.[7]

Q4: I'm working with live cells. How can I minimize copper toxicity?

Copper toxicity is a significant concern in live-cell imaging.[1][9] To mitigate this:

  • Use a Chelating Ligand: Ligands like THPTA or BTTAA are essential as they protect the copper ion, reducing its bioavailability and toxicity while maintaining catalytic activity.[2][6][10]

  • Lower Copper Concentration: Use the lowest effective copper concentration, ideally in the 10-100 µM range.[10]

  • Minimize Incubation Time: Reduce the exposure time of the cells to the click reaction cocktail.

  • Consider Copper-Free Click Chemistry: For sensitive applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative that completely avoids the use of a copper catalyst.[1] This involves reacting your this compound with a strained cyclooctyne probe (e.g., DBCO, DIBO).

Workflow & Protocol

Q5: Can you provide a general experimental protocol for a typical CuAAC reaction with this compound?

Below is a generalized protocol for labeling biomolecules with this compound followed by fluorescent detection using an alkyne-fluorophore. Concentrations should be optimized for your specific system.

Experimental Protocol: this compound Labeling and Detection

  • Metabolic Labeling (if applicable): Incubate your cells or organism with this compound for a designated period to allow for its incorporation into the target biomolecules.

  • Sample Preparation: Lyse cells or prepare your sample in a buffer free of chelating agents.

  • Prepare Stock Solutions:

    • Copper (II) Sulfate: 10-20 mM in water.[6]

    • Copper Ligand (e.g., THPTA): 50-100 mM in water.[6]

    • Sodium Ascorbate: 100-300 mM in water (prepare fresh).[2][6]

    • Alkyne-Fluorophore Probe: 2.5-10 mM in DMSO.[6]

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, add the reagents in the following order, vortexing briefly after each addition:

    • Sample containing this compound-labeled biomolecule.

    • Alkyne-Fluorophore Probe.

    • Copper Ligand solution.

    • Copper (II) Sulfate solution.

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to the mixture to initiate the click reaction.[2]

  • Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes.[2]

  • Downstream Analysis: The sample is now ready for downstream processing, such as protein precipitation, gel electrophoresis, or imaging.

Visualizing the Process

To better understand the workflow and potential troubleshooting points, refer to the diagrams below.

G General Workflow for this compound Click Chemistry cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis A Metabolic Labeling (Incorporate this compound) B Sample Preparation (e.g., Cell Lysis) A->B C Prepare Stock Solutions (Copper, Ligand, Ascorbate, Probe) B->C D Combine Sample, Probe, Ligand, Copper C->D E Initiate with Sodium Ascorbate D->E F Incubate (e.g., 30 min, RT) E->F G Downstream Processing (e.g., SDS-PAGE) F->G H Signal Detection (Fluorescence Imaging) G->H

Caption: A high-level overview of the experimental steps for this compound labeling.

G Troubleshooting Logic for Low Signal Start Low Signal Observed Reagents Reagents OK? Start->Reagents Concentrations Concentrations Optimal? Reagents->Concentrations Yes FixReagents Check reagent age, storage, and purity. Use fresh reducing agent. Reagents->FixReagents No Conditions Reaction Conditions OK? Concentrations->Conditions Yes OptimizeConc Titrate Cu, Ligand, and Probe. Adjust stoichiometry. Concentrations->OptimizeConc No Toxicity Cell Toxicity Observed? Conditions->Toxicity Yes OptimizeCond Check pH. Degas solution. Optimize time/temp. Conditions->OptimizeCond No SwitchMethod Consider Copper-Free SPAAC reaction. Toxicity->SwitchMethod Yes Success Signal Improved Toxicity->Success No FixReagents->Reagents OptimizeConc->Concentrations OptimizeCond->Conditions SwitchMethod->Success

Caption: A decision tree to guide troubleshooting for low-signal click reactions.

Background & Specificity

Q6: I'm seeing high background or non-specific signal. What could be the cause?

High background can obscure your specific signal. Potential causes include:

  • Excess Alkyne Probe: Too much fluorescent alkyne probe can lead to non-specific binding to proteins or surfaces.[11] Titrate the probe concentration to find the optimal balance between signal and background.

  • Protein Aggregation: In some cases, the click reaction components, particularly copper and ascorbate, can cause protein aggregation, which may trap the fluorescent probe.[3] Including additives like aminoguanidine can sometimes help prevent this.[3]

  • Inadequate Washing: Ensure that post-reaction washing steps are sufficient to remove unbound fluorescent probe.

  • Contamination: Endogenous metal ions in biological samples can sometimes catalyze side reactions.[12] While less common, this can contribute to background.

FTY720-Specific Issues

Q7: Are there any specific chemical properties of this compound I should be aware of?

FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) analogue.[13]

  • Solubility: FTY720 is sparingly soluble in aqueous buffers.[14] When preparing stock solutions of this compound, it may be necessary to first dissolve it in an organic solvent like DMSO or ethanol before diluting it into your aqueous experimental medium.

  • Stability: Free FTY720 is not stable in aqueous solutions for long periods and may require fresh preparation.[14] While the stability of the azido-derivative will depend on its specific structure, it is good practice to handle it similarly.

  • Biological Activity: FTY720 is a bioactive molecule that modulates S1P receptors.[15] Be aware that this compound may retain some or all of this activity, which could influence the biological system you are studying.

References

Technical Support Center: Improving the Efficiency of Azido-FTY720 Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Azido-FTY720 for photo-crosslinking experiments. It includes troubleshooting advice and frequently asked questions to address common challenges and enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a photoreactive analog of FTY720, a sphingosine-1-phosphate (S1P) receptor modulator. It is designed for photoaffinity labeling to identify the binding partners of FTY720. The azido group on the molecule, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This intermediate rapidly forms a covalent bond with nearby molecules, thus "crosslinking" this compound to its interacting proteins. This allows for the subsequent isolation and identification of these target proteins.

Q2: What is the mechanism of action of FTY720?

A2: FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P).[1] FTY720-P is a potent agonist for four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). Its primary therapeutic effect in multiple sclerosis is due to its action on the S1P1 receptor on lymphocytes.[1] Binding of FTY720-P to S1P1 leads to the internalization and degradation of the receptor, which in turn prevents lymphocytes from leaving the lymph nodes, resulting in a reduction of circulating lymphocytes.[1]

Q3: What are the key steps in a typical this compound photo-crosslinking experiment?

A3: A typical workflow involves several key stages:

  • Cell Incubation: Live cells are incubated with this compound to allow it to bind to its target proteins.

  • UV Irradiation: The cells are exposed to UV light to activate the azido group and induce crosslinking.

  • Cell Lysis: The cells are lysed to release the protein complexes.

  • Affinity Purification/Pull-down: The crosslinked protein complexes are isolated using an affinity tag on the this compound probe (e.g., biotin for streptavidin pull-down).

  • Analysis: The isolated proteins are identified, typically by mass spectrometry.[2][3]

Experimental Protocols & Data

While a universally optimized protocol for this compound is not available in the literature, the following tables provide recommended starting parameters based on general photoaffinity labeling principles and data for similar aryl azide probes. Optimization will be required for specific cell types and experimental goals.

Table 1: Recommended Starting Conditions for this compound Labeling
ParameterRecommended RangeNotes
This compound Concentration 1 - 10 µMStart with a lower concentration and titrate up to minimize non-specific binding.
Cell Density 80-90% confluencyEnsure cells are in a healthy, actively growing state.
Incubation Time 30 - 60 minutesTime should be sufficient for probe to reach its target. Longer times may increase non-specific uptake.
Incubation Temperature 37°CStandard cell culture conditions.
Table 2: UV Crosslinking Parameters
ParameterRecommended SettingNotes
UV Wavelength 350 - 365 nmLong-wave UV is generally preferred to minimize cell damage.[4]
UV Energy 100 - 400 mJ/cm²The optimal energy needs to be determined empirically. A stratalinker is recommended for precise energy delivery.[5]
Irradiation Time 5 - 30 minutesDependent on the intensity of the UV lamp. Keep samples on ice to prevent overheating.[4]
Distance from UV Source As close as possibleTo maximize light intensity.

Troubleshooting Guide

Diagram 1: Troubleshooting Workflow for this compound Photo-Crosslinking

TroubleshootingWorkflow Troubleshooting Workflow cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for High Background cluster_solutions3 Solutions for No Signal Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Crosslinking Yield Problem->LowYield Yes HighBg High Background/ Non-specific Binding Problem->HighBg Yes NoSignal No Signal After Pull-down Problem->NoSignal Yes Success Successful Experiment Problem->Success No Sol1_1 Increase this compound Concentration LowYield->Sol1_1 Sol1_2 Optimize UV Exposure (Energy/Time) LowYield->Sol1_2 Sol1_3 Check UV Lamp Performance LowYield->Sol1_3 Sol1_4 Ensure Proper Cell Health LowYield->Sol1_4 Sol2_1 Decrease this compound Concentration HighBg->Sol2_1 Sol2_2 Reduce Incubation Time HighBg->Sol2_2 Sol2_3 Increase Wash Steps During Pull-down HighBg->Sol2_3 Sol2_4 Perform Competition Experiment with FTY720 HighBg->Sol2_4 Sol3_1 Verify Protein Expression NoSignal->Sol3_1 Sol3_2 Check Antibody/Bead Efficiency NoSignal->Sol3_2 Sol3_3 Confirm Successful Cell Lysis NoSignal->Sol3_3 Sol3_4 Review Mass Spec Parameters NoSignal->Sol3_4

Caption: A logical workflow to diagnose and resolve common issues in this compound experiments.

Table 3: Detailed Troubleshooting
ProblemPossible CauseRecommended Solution
Low or No Crosslinking Yield Insufficient UV exposure: The azido group was not efficiently activated.Optimize UV irradiation time and energy. Use a stratalinker to ensure consistent energy delivery.[5]
Low this compound concentration: Not enough probe to bind to the target.Increase the concentration of this compound in a stepwise manner.
Inefficient cell lysis: Crosslinked complexes are not being effectively extracted.Try different lysis buffers. Ensure the chosen buffer is compatible with downstream applications like immunoprecipitation.
Presence of quenching agents: Buffers containing primary amines (e.g., Tris, glycine) or reducing agents (e.g., DTT, β-mercaptoethanol) can quench the reactive nitrene.[4]Use buffers without primary amines (e.g., HEPES, PBS) during UV irradiation. Avoid reducing agents until after the crosslinking step.
High Background/Non-specific Binding Excessive this compound concentration: The probe is binding non-specifically to abundant proteins.Decrease the concentration of this compound. Perform a dose-response curve to find the optimal concentration.
Long incubation time: The probe has more time to accumulate non-specifically within the cell.Reduce the incubation time.
Insufficient washing during pull-down: Non-specifically bound proteins are not being adequately removed.Increase the number and stringency of wash steps after the pull-down.
Probe binds to abundant, non-target proteins: A common issue with photoaffinity labeling.Perform a competition experiment by co-incubating with an excess of non-photoreactive FTY720. A decrease in the signal for a particular protein suggests specific binding.
Difficulty Identifying Targets by Mass Spectrometry Low abundance of target protein: The amount of crosslinked protein is below the detection limit of the mass spectrometer.Scale up the experiment (more cells). Optimize the pull-down to enrich the sample more effectively.
Inefficient protein digestion: The protein is not being properly digested into peptides for MS analysis.Ensure complete reduction and alkylation of disulfide bonds. Use a fresh, high-quality protease (e.g., trypsin).
Interference from contaminants: Detergents and other buffer components can interfere with ionization in the mass spectrometer.Use mass spectrometry-compatible detergents and ensure thorough clean-up of the sample before analysis.[6]

Signaling Pathway and Experimental Workflow

Diagram 2: FTY720/S1P Signaling Pathway

FTY720_S1P_Pathway FTY720 and S1P Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Enters Cell S1P S1P S1PR1 S1P Receptor 1 (S1PR1) S1P->S1PR1 Binds FTY720_P FTY720-P SphK2->FTY720_P Phosphorylation FTY720_P->S1PR1 Binds Internalization Receptor Internalization S1PR1->Internalization Activation leads to Downstream Downstream Signaling (e.g., Gi, Rac, PI3K/Akt) S1PR1->Downstream Degradation Ubiquitination & Proteasomal Degradation Internalization->Degradation FTY720-P bound Recycling Receptor Recycling Internalization->Recycling S1P bound LymphocyteEgress Inhibition of Lymphocyte Egress Degradation->LymphocyteEgress Recycling->S1PR1 Returns to surface

Caption: FTY720 is phosphorylated to FTY720-P, which binds to the S1P1 receptor, leading to its internalization and degradation.[1]

Diagram 3: this compound Experimental Workflow

AzidoFTY720_Workflow This compound Photo-Crosslinking Workflow Start Start: Treat cells with This compound UV UV Irradiation (e.g., 365 nm) Start->UV Incubate Lysis Cell Lysis UV->Lysis Crosslinking Pulldown Affinity Purification (e.g., Streptavidin beads) Lysis->Pulldown Capture Wash Wash Beads Pulldown->Wash Elution Elute Proteins Wash->Elution Remove non-specific binders Analysis Analysis: SDS-PAGE, Western Blot, Mass Spectrometry Elution->Analysis End Identify Binding Partners Analysis->End

Caption: A streamlined workflow for identifying protein targets of FTY720 using this compound photo-crosslinking.

References

Overcoming solubility issues with Azido-FTY720 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Azido-FTY720 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a photoreactive analog of FTY720 (Fingolimod), an immunomodulatory drug.[1][2] The azido group enables its use in "click chemistry" reactions for bioconjugation, while its photoreactive properties allow it to be used for identifying ligand-binding sites on receptors.[1] Like its parent compound FTY720, this compound is a structural analog of sphingosine and functions as a modulator of sphingosine-1-phosphate (S1P) receptors.[1][3]

Q2: What is the recommended solvent for preparing an initial stock solution of this compound?

A2: this compound is readily soluble in several organic solvents. For preparing a concentrated stock solution, it is recommended to use ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][3] The solubility in these solvents is approximately 20 mg/mL.[1]

Q3: How should I prepare a working solution of this compound in an aqueous buffer like PBS?

A3: Due to its low solubility in aqueous solutions, a specific procedure must be followed. First, dissolve the this compound in an organic solvent such as ethanol to create a stock solution. Then, this stock solution can be diluted with your aqueous buffer of choice (e.g., PBS, pH 7.2) to the final desired concentration. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent immediate precipitation.

Q4: Why is my this compound precipitating when I add it to my aqueous buffer?

A4: this compound, much like its parent compound FTY720, is sparingly soluble in aqueous buffers.[3][4] Precipitation typically occurs if the final concentration in the aqueous buffer is too high, or if the organic solvent content is too low to maintain its solubility. The compound has a tendency to aggregate in aqueous phases.[5]

Q5: What is the maximum achievable concentration of this compound in an ethanol:PBS mixture?

A5: The maximum reported solubility for both this compound and FTY720 in a 1:1 solution of ethanol:PBS (pH 7.2) is approximately 0.2 mg/mL.[1][3] Exceeding this concentration will likely result in precipitation.

Q6: How long can I store the aqueous working solution of this compound?

A6: It is strongly recommended not to store the aqueous solution for more than one day.[3][4] For best results and to ensure the compound's integrity, aqueous solutions should be prepared fresh before each experiment.[4] For long-term storage, this compound should be stored as a solid or in an organic solvent at -20°C.[3]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration
Dimethylformamide (DMF)~20 mg/mL[1]
Dimethyl sulfoxide (DMSO)~20 mg/mL[1]
Ethanol~20 mg/mL[1]
1:1 Ethanol:PBS (pH 7.2)~0.2 mg/mL[1]

Troubleshooting Guide

Problem: A precipitate forms immediately upon diluting the this compound stock solution into my aqueous buffer.

Potential Cause Recommended Solution
Final concentration is too high. The final concentration of this compound in the aqueous buffer may be above its solubility limit. Ensure the final concentration does not exceed 0.2 mg/mL in a solution containing at least 50% ethanol.
Inadequate mixing during dilution. The organic stock solution must be dispersed quickly into the aqueous buffer. Try adding the stock solution dropwise to the buffer while the buffer is being vortexed or rapidly stirred. This helps to avoid localized high concentrations that can lead to precipitation.
Incorrect dilution method. Never add the aqueous buffer directly to the organic stock solution. Always add the stock solution to the buffer.

Problem: The solution is initially clear, but a precipitate forms over time.

Potential Cause Recommended Solution
Instability of the aqueous solution. Aqueous solutions of this compound are not stable for extended periods.[3][4] Prepare the solution fresh immediately before use. Do not store aqueous solutions, even at 4°C.
Buffer incompatibility. Certain buffer components could potentially reduce the solubility of this compound. If possible, test the solubility in simpler buffer systems (e.g., PBS or HEPES-buffered saline).

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound in Ethanol

Materials:

  • This compound (solid)

  • Anhydrous Ethanol

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound solid in a suitable vial. For example, for 1 mL of a 1 mg/mL solution, weigh 1 mg.

  • Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 1 mg/mL.

  • Vortex the solution thoroughly until all the solid has completely dissolved.

  • Store this stock solution at -20°C for long-term use.

Protocol 2: Preparation of a 10 µg/mL Working Solution of this compound in 1:1 Ethanol:PBS

Materials:

  • 1 mg/mL this compound stock solution in ethanol (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tube

Procedure:

  • Determine the final volume of the working solution needed for your experiment (e.g., 1 mL).

  • In a sterile conical tube, add 490 µL of PBS (pH 7.2).

  • Add 500 µL of ethanol to the PBS.

  • Vortex the PBS/ethanol mixture gently.

  • While vortexing the mixture, add 10 µL of the 1 mg/mL this compound stock solution in ethanol.

  • Continue to vortex for another 10-15 seconds to ensure homogeneity.

  • Use this working solution immediately. Do not store.

Visual Guides

G cluster_workflow Workflow for Aqueous Solution Preparation A Weigh this compound Solid B Dissolve in 100% Ethanol (e.g., 1 mg/mL Stock) A->B Step 1 D Add Stock to Buffer (While Vortexing) B->D Step 3a C Prepare Aqueous Buffer (e.g., PBS pH 7.2) C->D Step 3b E Use Immediately (Final Conc. ≤ 0.2 mg/mL) D->E Success F Precipitation Occurs D->F Issue

Caption: Recommended workflow for preparing this compound aqueous solutions.

G cluster_pathway FTY720 Signaling Pathway FTY720 This compound (Enters Cell) SK Sphingosine Kinase 2 (SphK2) FTY720->SK Phosphorylation FTY720P This compound-Phosphate (Active Form) SK->FTY720P S1PR1 S1P1 Receptor (on Lymphocyte) FTY720P->S1PR1 Agonist Binding Internalization Receptor Internalization & Degradation S1PR1->Internalization Leads to Egress Lymphocyte Egress Blocked Internalization->Egress Results in

Caption: Simplified signaling pathway of FTY720 and its analogs.

References

Best practices for storing and handling Azido-FTY720

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Azido-FTY720. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a photoreactive and clickable analog of FTY720 (Fingolimod), an immunomodulatory drug.[1] The key features of this compound are:

  • Photoreactive Group: It contains an azido group that, upon exposure to UV light, becomes highly reactive and can form a covalent bond with nearby molecules. This makes it a valuable tool for photoaffinity labeling to identify the binding partners of FTY720.[1][2]

  • Click Chemistry Handle: The azido group also serves as a handle for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of reporter molecules, such as fluorescent dyes or biotin, for visualization and purification of target proteins.

Its primary applications are in chemical biology and drug discovery to:

  • Identify and characterize the protein targets of FTY720.

  • Study the molecular interactions of FTY720 within signaling pathways.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability and performance, this compound should be stored and handled according to the following guidelines:

ParameterRecommendationCitation
Storage Temperature -20°C[3]
Stability ≥ 2 years at -20°C[3]
Supplied Form As a solution in ethanol.[1][3]
Handling This material should be considered hazardous. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[3]
Light Sensitivity As a photoreactive compound, it should be protected from light, especially UV light, until photoactivation is intended. Experiments should be performed in subdued light or with reaction vessels covered in foil.

Q3: How should I prepare working solutions of this compound?

This compound is typically supplied as a solution in ethanol. To prepare a working solution in a different solvent:

  • Evaporate the Ethanol: Under a gentle stream of nitrogen, carefully evaporate the ethanol from the desired amount of the stock solution.

  • Reconstitute in a New Solvent: Immediately add the solvent of choice. Solvents such as DMSO and dimethylformamide (purged with an inert gas) can be used.

Solubility Data:

SolventApproximate SolubilityCitation
DMF20 mg/ml[1]
DMSO20 mg/ml[1]
Ethanol20 mg/ml[1]
Ethanol:PBS (pH 7.2) (1:1)0.2 mg/ml[1][3]

Important Note: Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Troubleshooting Guides

Photoaffinity Labeling

Q: I am observing low or no labeling of my target protein. What could be the cause?

Several factors can contribute to low labeling efficiency. Consider the following troubleshooting steps:

  • UV Exposure:

    • Wavelength and Duration: Ensure you are using an appropriate UV light source and exposure time. For aryl azides, long-wavelength UV light (around 350-366 nm) is often used to minimize damage to proteins.[4][5] The optimal exposure time may need to be determined empirically but can range from 10 to 30 minutes.[1][4]

    • Distance and Vessel: The distance between the UV lamp and the sample is critical. Placing the lamp closer can increase labeling efficiency. Use quartz cuvettes or open-top tubes for direct exposure, as polypropylene can block UV light.[5]

  • Reagent Concentration: Increasing the concentration of this compound may improve labeling, but be cautious as this can also lead to increased non-specific binding.

  • Quenching: Avoid buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) during photoactivation, as they can quench the reactive nitrene intermediate.[5]

Q: I am seeing a lot of non-specific background labeling. How can I reduce this?

Non-specific binding is a common issue in photoaffinity labeling. Here are some strategies to minimize it:

  • Competition Experiment: A crucial control is to perform the labeling in the presence of an excess of a non-photoreactive competitor (e.g., FTY720). A true interaction will be competed away, while non-specific binding will persist.

  • Blocking: Use blocking agents like bovine serum albumin (BSA) in your buffers to reduce non-specific protein interactions.[6]

  • Washing Steps: Increase the number and stringency of your wash steps after labeling to remove unbound probe.

  • Adjust Buffer Conditions: Modifying the pH or increasing the salt concentration of your buffers can help disrupt non-specific electrostatic interactions.[6]

Click Chemistry

Q: My click chemistry reaction is inefficient, resulting in a weak signal. What can I do?

Inefficient click reactions can be due to several factors related to the reagents and reaction conditions:

  • Fresh Reagents: The copper(I) catalyst is prone to oxidation. It is highly recommended to use freshly prepared solutions of the copper source (e.g., CuSO4) and the reducing agent (e.g., sodium ascorbate).[1]

  • Ligand: The use of a copper-chelating ligand like TBTA or the water-soluble THPTA is crucial to stabilize the Cu(I) catalyst and improve reaction efficiency.[7]

  • Reagent Order of Addition: When preparing the click reaction master mix, add the reagents in the correct order as specified in established protocols. Generally, the copper and ligand are pre-mixed before adding the reducing agent.

  • Concentration: Click reactions are more efficient at higher concentrations of the azide and alkyne components.

  • Reaction Time and Temperature: The reaction can be accelerated by increasing the temperature (e.g., to 40-45°C) and is typically complete within 30-60 minutes.[7]

Q: I am observing high background signal after the click reaction. What is the likely cause?

High background can be due to non-specific binding of the reporter tag (e.g., fluorescent dye-alkyne) or issues with the click chemistry reagents.

  • Non-specific Dye Binding: Some fluorescent dyes can non-specifically bind to proteins. To mitigate this, include stringent wash steps after the click reaction. Washing with solutions containing urea or guanidine hydrochloride can help disrupt hydrophobic interactions.[8]

  • Reagent Purity: Ensure the purity of your alkyne-tagged reporter molecule. Impurities can lead to non-specific signals.

  • Control Experiments: Always perform a control reaction without the azide-containing molecule (this compound in this case) to assess the level of background signal from the reporter tag alone.

Experimental Protocols

General Protocol for Photoaffinity Labeling

This is a generalized protocol that should be optimized for your specific experimental system.

  • Incubation: Incubate your biological sample (e.g., cell lysate, purified protein) with this compound in a suitable buffer. It is recommended to perform this step in the dark or under subdued light.

  • Competition Control (Optional but Recommended): In a parallel sample, co-incubate with a 50-fold excess of FTY720 to identify specific binding.

  • UV Cross-linking: Expose the samples to UV light (e.g., 350-366 nm) on ice for 10-30 minutes. The optimal time and distance from the UV source should be determined empirically.

  • Analysis: Proceed with downstream analysis, such as SDS-PAGE and Western blotting to detect changes in the molecular weight of the target protein, or proceed to click chemistry for reporter tag attachment.

General Protocol for Click Chemistry (CuAAC)

This protocol is for attaching a reporter molecule (e.g., biotin-alkyne or a fluorescent dye-alkyne) to this compound-labeled proteins.

  • Prepare Click Chemistry Reagents:

    • Copper(II) sulfate (CuSO4) solution

    • Reducing agent solution (e.g., sodium ascorbate), freshly prepared

    • Copper-chelating ligand solution (e.g., TBTA or THPTA)

    • Alkyne-tagged reporter molecule solution

  • Click Reaction: To your this compound-labeled sample, add the click chemistry reagents. A common approach is to prepare a master mix.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or slightly elevated temperature (e.g., 37°C).

  • Protein Precipitation/Purification: Precipitate the proteins (e.g., with acetone or TCA) to remove excess click chemistry reagents.

  • Analysis: Resuspend the protein pellet and proceed with downstream applications such as enrichment on streptavidin beads (for biotin-tagged proteins) or in-gel fluorescence scanning (for fluorescently tagged proteins).

Quantitative Data

The following table summarizes the binding affinities of FTY720-phosphate (the active form of FTY720) to various Sphingosine-1-Phosphate (S1P) receptors. This data provides context for the expected interactions of this compound after its intracellular phosphorylation.

ReceptorFTY720-Phosphate Binding Affinity (Ki, nM)
S1P10.33
S1P31.2
S1P40.87
S1P50.28

Data adapted from published literature. The exact values may vary depending on the experimental conditions.

Visualizations

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720_ext FTY720 FTY720_int FTY720 FTY720_ext->FTY720_int Enters Cell S1PR S1P Receptor (S1P1, S1P3, S1P4, S1P5) Downstream Downstream Signaling (e.g., Gi, Rac activation) S1PR->Downstream Internalization Receptor Internalization & Degradation S1PR->Internalization SphK2 Sphingosine Kinase 2 (SphK2) FTY720_int->SphK2 Substrate FTY720P FTY720-Phosphate (Active Form) SphK2->FTY720P Phosphorylation FTY720P->S1PR Agonist Binding (from outside) Lymphocyte_Egress Inhibition of Lymphocyte Egress Downstream->Lymphocyte_Egress Internalization->Lymphocyte_Egress Azido_FTY720_Workflow cluster_labeling Step 1: Photoaffinity Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Downstream Analysis Incubation Incubate Cells/Lysate with this compound UV UV Irradiation (~350 nm) Incubation->UV Covalent_Bond Covalent Bond Formation with Target Protein(s) UV->Covalent_Bond Lysis Cell Lysis (if applicable) Covalent_Bond->Lysis Click_Reaction Add Click Reagents: - Alkyne-Reporter - CuSO4 / Ligand - Reducing Agent Lysis->Click_Reaction Labeled_Protein Reporter Tag Attached to Target Protein Click_Reaction->Labeled_Protein Enrichment Enrichment (e.g., Streptavidin beads for Biotin tag) Labeled_Protein->Enrichment Detection Detection (e.g., In-gel fluorescence) Labeled_Protein->Detection MS_Analysis Mass Spectrometry for Target ID Enrichment->MS_Analysis

References

Minimizing cytotoxicity of Azido-FTY720 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-FTY720. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of this compound, particularly in long-term experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to FTY720 (Fingolimod)?

A1: this compound is a photoreactive analog of FTY720 (Fingolimod), an immunomodulatory drug.[1][2] The introduction of an azido group allows for its use in photoaffinity labeling studies to identify binding sites of the ligand.[1][2] Like FTY720, this compound is a structural analog of sphingosine and is phosphorylated in vivo, enabling it to interact with sphingosine-1-phosphate (S1P) receptors.[1][3]

Q2: What are the primary mechanisms of this compound cytotoxicity?

A2: While direct studies on this compound are limited, the cytotoxicity of its parent compound, FTY720, is well-documented and likely shares similar mechanisms. These are often independent of S1P receptor modulation and include:

  • Induction of Apoptosis: FTY720 can trigger programmed cell death through both caspase-dependent and -independent pathways.[3]

  • Generation of Reactive Oxygen Species (ROS): A significant contributor to FTY720-induced cytotoxicity is the production of ROS, leading to oxidative stress.

  • Induction of Autophagy: FTY720 has been shown to induce autophagy, which can have both pro-survival and pro-death roles depending on the cellular context.

  • Inhibition of Sphingosine Kinase 1 (SPHK1): FTY720 can inhibit SPHK1, an enzyme involved in the synthesis of the pro-survival molecule S1P.[3]

  • Activation of Protein Phosphatase 2A (PP2A): Activation of PP2A by FTY720 can lead to the dephosphorylation of key signaling proteins involved in cell survival and proliferation.[3]

  • Contribution of the Azido Group: The azido group itself can contribute to cytotoxicity, and its presence in other molecules has been shown to have a direct cytotoxic effect.[4][5]

Q3: Is the phosphorylated form of this compound also cytotoxic?

A3: Based on studies with FTY720, the phosphorylated form (FTY720-P) is generally considered to be less cytotoxic than the parent compound. The cytotoxic effects of FTY720 are often attributed to mechanisms that are independent of its phosphorylation and interaction with S1P receptors.

Q4: How stable is this compound in long-term cell culture?

Q5: What are some general recommendations for working with this compound in long-term experiments?

A5: To minimize cytotoxicity and ensure experimental reproducibility:

  • Optimize Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

  • Control for Solvent Toxicity: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound.

  • Minimize Light Exposure: Protect this compound solutions and treated cells from light to prevent unintended photoreactions.

  • Monitor Cell Health: Regularly monitor cell morphology and viability throughout the experiment.

  • Consider Antioxidants: If ROS-mediated cytotoxicity is suspected, consider co-treatment with an antioxidant like N-acetylcysteine (NAC).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed shortly after treatment. Concentration of this compound is too high.Perform a dose-response experiment to determine the IC50 value for your cell line and use a concentration well below this for long-term studies.
Cell line is particularly sensitive to this compound.If possible, test the compound on a less sensitive cell line or consider using a lower concentration and longer incubation time.
Solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a solvent-only control.
Gradual increase in cell death over several days. Compound instability in culture medium leading to toxic byproducts.Prepare fresh this compound solutions for each medium change. Minimize the time the compound is in the incubator.
Accumulation of reactive oxygen species (ROS).Co-treat with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E.[9][10]
Phototoxicity due to light exposure.Protect cell culture plates from light by wrapping them in foil and working under subdued lighting conditions.
Inconsistent results between experiments. Variability in cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inconsistent preparation of this compound solutions.Prepare a large stock solution, aliquot, and store at -20°C to ensure consistency between experiments. Avoid repeated freeze-thaw cycles.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[11]
No observable effect at expected concentrations. The compound may not be active in your specific cell line or assay.Verify the bioactivity of your this compound stock with a positive control cell line if available.
Degradation of the compound.Ensure proper storage of the compound and prepare fresh dilutions for each experiment.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for FTY720 and its analogs in various cell lines. This data can serve as a reference for determining appropriate starting concentrations for this compound in your experiments.

CompoundCell LineAssay DurationIC50 (µM)Reference
FTY720A172 (Glioblastoma)72 h4.6[12]
FTY720G28 (Glioblastoma)72 h17.3[12]
FTY720U87 (Glioblastoma)72 h25.2[12]
FTY720BT-474 (Breast Cancer)72 h5 - 10[13]
FTY720SK-BR-3 (Breast Cancer)72 h2.5 - 5[13]
FTY720Trastuzumab-resistant Breast Cancer Lines72 h5 - 10[13]
(S)-FTY720 vinylphosphonateHEK 293 (overexpressing SK1)Not Specified24 ± 5.7[14]
Azido-isoindole derivative (2b)A549 (Lung Carcinoma)Not Specified-[5]
Azido-isoindole derivative (2b)HeLa (Cervical Carcinoma)Not Specified-[5]
Azido-pyrazole derivative (5b)Molt 4 (Leukemia)72 h10.45 µg/mL[15]
Azido-pyrazole derivative (5b)U937 (Leukemia)72 h8.41 µg/mL[15]
Azido-pyrazole derivative (5b)Sup-T1 (Leukemia)72 h10.56 µg/mL[15]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxicity of this compound.[16][17][18][19][20]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours, or longer for long-term experiments with appropriate medium changes).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium and is a common method to assess cytotoxicity.[21][22][23][24]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls as per the kit manufacturer's instructions:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Medium background control (medium without cells)

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, correcting for background absorbance.

Visualizations

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Azido-FTY720_in This compound This compound->Azido-FTY720_in ROS Reactive Oxygen Species (ROS) Azido-FTY720_in->ROS induces Autophagy Autophagy Azido-FTY720_in->Autophagy induces SPHK1 SPHK1 Azido-FTY720_in->SPHK1 inhibits PP2A PP2A Azido-FTY720_in->PP2A activates Apoptosis Apoptosis ROS->Apoptosis triggers Cell_Survival Cell Survival Apoptosis->Cell_Survival inhibits SPHK1->Cell_Survival promotes PP2A->Cell_Survival inhibits

Caption: Key signaling pathways affected by this compound leading to cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Prepare_Compound 2. Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells 3. Treat cells with this compound and controls Prepare_Compound->Treat_Cells Incubate 4. Incubate for desired duration (e.g., 24-72h) Treat_Cells->Incubate Add_Reagent 5. Add MTT or collect supernatant for LDH assay Incubate->Add_Reagent Incubate_Assay 6. Incubate as per protocol Add_Reagent->Incubate_Assay Measure_Absorbance 7. Measure absorbance Incubate_Assay->Measure_Absorbance Calculate_Viability 8. Calculate % cell viability or % cytotoxicity Measure_Absorbance->Calculate_Viability

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Workflow Start Unexpected High Cytotoxicity Observed Check_Concentration Verify this compound and solvent concentrations Start->Check_Concentration Check_Cell_Health Assess cell health, passage number, and contamination Check_Concentration->Check_Cell_Health Concentrations OK Optimize_Experiment Optimize experimental conditions Check_Concentration->Optimize_Experiment Error Found Check_Cell_Health->Optimize_Experiment Issue Found Mitigation_Strategies Consider antioxidants, lower concentration, reduced light exposure Check_Cell_Health->Mitigation_Strategies Cells Healthy Re-evaluate Re-evaluate cytotoxicity Optimize_Experiment->Re-evaluate Mitigation_Strategies->Re-evaluate

References

Technical Support Center: Refinement of Azido-FTY720 Labeling Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-FTY720 labeling protocols in primary cells.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem Possible Cause Suggested Solution
Low or No Fluorescent Signal 1. Insufficient this compound Incorporation: The concentration of this compound may be too low, or the incubation time may be too short for metabolic incorporation. 2. Inefficient Click Reaction: The click chemistry reaction may not be optimal. This could be due to suboptimal reagent concentrations, degraded reagents, or the presence of inhibitors. 3. Low Target Expression: The cellular targets of FTY720 may be expressed at low levels in the specific primary cell type being used.1. Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal labeling conditions for your primary cells. Start with a concentration range based on published data for FTY720 and extend the incubation period. 2. Optimize Click Reaction Conditions: Ensure all click chemistry reagents are fresh and properly stored. Optimize the concentrations of the fluorescent probe, copper catalyst, and reducing agent. Consider using a ligand to improve reaction efficiency.[1] 3. Cell Type Characterization: Confirm the expression of FTY720 targets (e.g., sphingosine kinases) in your primary cells using techniques like western blotting or qPCR.
High Background Fluorescence 1. Non-specific Binding of Fluorescent Probe: The fluorescent probe may be binding non-specifically to cells or the substrate. 2. Incomplete Removal of Unreacted Reagents: Residual unbound this compound or fluorescent probe can contribute to high background. 3. Autofluorescence of Primary Cells: Some primary cell types exhibit high intrinsic fluorescence.1. Increase Washing Steps: Thoroughly wash the cells after incubation with the fluorescent probe to remove any non-specifically bound molecules.[2][3] 2. Include a "No-Azido-FTY720" Control: This control will help determine the level of background fluorescence caused by the fluorescent probe itself. 3. Use a Fluorophore with Red-shifted Emission: Red-shifted fluorophores can help to minimize issues with cellular autofluorescence. 4. Use a Quenching Agent: Consider using a quenching agent to reduce background fluorescence.
High Cell Death or Toxicity 1. This compound Cytotoxicity: FTY720 is known to induce cytotoxicity in a dose- and time-dependent manner in various cell types, including primary cells.[4] 2. Toxicity of Click Chemistry Reagents: The copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells.[5]1. Titrate this compound Concentration: Determine the optimal, non-toxic concentration of this compound for your primary cells by performing a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations. 2. Minimize Incubation Time: Use the shortest incubation time that allows for sufficient labeling. 3. Use Copper-free Click Chemistry: Consider using strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a copper catalyst and is generally more biocompatible.[5]
Inconsistent or Irreproducible Results 1. Variability in Primary Cells: Primary cells can exhibit significant donor-to-donor variability. 2. Inconsistent Reagent Preparation: Improperly prepared or stored reagents can lead to inconsistent results. 3. Variations in Experimental Conditions: Minor variations in incubation times, temperatures, or washing procedures can affect the outcome.1. Standardize Cell Isolation and Culture: Use a consistent protocol for primary cell isolation and culture to minimize variability. 2. Prepare Fresh Reagents: Prepare fresh solutions of this compound, click chemistry reagents, and buffers for each experiment. 3. Maintain Consistent Experimental Parameters: Adhere strictly to the optimized protocol, ensuring consistent incubation times, temperatures, and handling of cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to FTY720's effects on various cell lines, which can serve as a reference for designing experiments with this compound in primary cells.

Table 1: IC50 Values of FTY720 in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MCF-7Breast Cancer5-2048
MDA-MB-231Breast Cancer5-2048
Sk-Br-3Breast Cancer5-2048
HCT-116Colon Cancer5-2048
SW620Colon Cancer5-2048
BT-474Trastuzumab-sensitive Breast Cancer5-10Not Specified
SK-BR-3Trastuzumab-sensitive Breast Cancer2.5-5Not Specified
BT-474-HR1Trastuzumab-resistant Breast Cancer5-10Not Specified
MDA-MB-453Trastuzumab-resistant Breast Cancer5-10Not Specified
HCC1954Trastuzumab-resistant Breast Cancer5-10Not Specified

Data extracted from multiple sources indicating the range of effective concentrations.[6][7]

Table 2: Effective Concentrations of FTY720 in Primary and Other Cell Lines

Cell TypeEffectConcentration (µM)
Primary Mantle Cell Lymphoma (MCL) tumor cellsCytotoxicityDose-dependent
Jeko MCL cell lineCytotoxicityDose-dependent
PC3 prostate cancer cellsCytotoxicitySimilar to growth inhibition
DU145 prostate cancer cellsGrowth inhibitionNot Specified
Primary Chronic Lymphocytic Leukemia (CLL) B-cellsApoptosis5
C6 glioma cellsS1P1 receptor internalization0.1

This table provides a qualitative and quantitative overview of FTY720's effects at various concentrations.[4][8][9][10]

Experimental Protocols

Detailed Methodology for this compound Labeling and Detection in Primary Cells

This protocol outlines the key steps for labeling primary cells with this compound and subsequent detection using click chemistry.

1. Cell Preparation and Seeding:

  • Isolate primary cells using your standard, established protocol.
  • Assess cell viability and count the cells.
  • Seed the primary cells at an appropriate density in a suitable culture vessel (e.g., multi-well plate, chamber slide).
  • Allow cells to adhere and recover overnight in complete culture medium.

2. This compound Labeling:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • The following day, replace the culture medium with fresh medium containing the desired concentration of this compound. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type.
  • As a negative control, include cells treated with vehicle (e.g., DMSO) alone.
  • Incubate the cells for a predetermined amount of time (a time-course experiment is recommended to optimize this step).

3. Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • Fixation and Permeabilization (for intracellular targets):
  • After incubation with this compound, gently wash the cells twice with PBS.
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells twice with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes to allow entry of the click reagents.[3]
  • Wash the cells twice with PBS.
  • Click Reaction Cocktail Preparation:
  • Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
  • Fluorescent alkyne probe
  • Copper(II) sulfate (CuSO₄)
  • Reducing agent (e.g., sodium ascorbate)
  • Copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cell toxicity.[1]
  • Labeling:
  • Add the click reaction cocktail to the fixed and permeabilized cells.
  • Incubate for 30-60 minutes at room temperature, protected from light.
  • Washing:
  • Remove the click reaction cocktail and wash the cells three to five times with PBS to remove unreacted reagents.[3]

4. Imaging and Analysis:

  • Mount the coverslips with an anti-fade mounting medium.
  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
  • Quantify the fluorescence intensity using image analysis software.

Visualizations

Signaling Pathway

FTY720_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation PP2A Protein Phosphatase 2A (PP2A) FTY720->PP2A Activation ROS Reactive Oxygen Species (ROS) FTY720->ROS Generation CyclinD1 Cyclin D1 FTY720->CyclinD1 Downmodulation S1PR S1P Receptors (S1PR1,3,4,5) Akt Akt S1PR->Akt Activation FTY720_P FTY720-P SphK2->FTY720_P FTY720_P->S1PR Agonist -> Internalization PP2A->Akt Dephosphorylation pAkt p-Akt Akt->pAkt

Caption: FTY720 is phosphorylated by SphK2, and the resulting FTY720-P acts on S1P receptors.

Experimental Workflow

Azido_FTY720_Workflow start Start: Primary Cell Culture incubation Incubate with this compound start->incubation wash1 Wash Cells (PBS) incubation->wash1 fixation Fixation (4% PFA) wash1->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization click_reaction Click Reaction with Fluorescent Alkyne permeabilization->click_reaction wash2 Wash Cells (PBS) click_reaction->wash2 imaging Fluorescence Microscopy wash2->imaging analysis Image Analysis and Quantification imaging->analysis end End analysis->end

Caption: Experimental workflow for this compound labeling of primary cells.

Troubleshooting Logic

Troubleshooting_Guide cluster_low_signal Low Signal cluster_high_bg High Background cluster_toxicity Cell Toxicity start Problem low_signal_q Check Labeling Conditions start->low_signal_q high_bg_q Check Washing Steps start->high_bg_q toxicity_q Check Cell Viability start->toxicity_q optimize_conc Optimize this compound Concentration & Time low_signal_q->optimize_conc Yes optimize_click Optimize Click Reaction low_signal_q->optimize_click No increase_washes Increase Wash Steps high_bg_q->increase_washes Yes no_azide_control Include 'No Azide' Control high_bg_q->no_azide_control No titrate_conc Titrate this compound toxicity_q->titrate_conc Yes copper_free Use Copper-Free Click toxicity_q->copper_free No

Caption: A logical guide for troubleshooting common issues in this compound labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemically modified version of FTY720 (Fingolimod), an immunosuppressive drug. The addition of an azide group allows for its detection using "click chemistry".[11] FTY720 is a sphingosine analogue that, once inside the cell, is phosphorylated by sphingosine kinases.[12] The phosphorylated form (FTY720-P) is an agonist for sphingosine-1-phosphate (S1P) receptors, leading to their internalization and degradation.[9] The non-phosphorylated form of FTY720 can also have off-target effects, including the induction of apoptosis and autophagy.[12][13] The azide group on this compound serves as a bioorthogonal chemical reporter, meaning it does not react with native cellular components.[3] It can be specifically labeled with a fluorescent probe containing a complementary alkyne group through a click chemistry reaction, allowing for visualization and tracking of the molecule.[14]

Q2: Why is primary cell labeling with this compound challenging?

A2: Primary cells are often more sensitive and heterogeneous than immortalized cell lines. They can be more susceptible to the cytotoxic effects of FTY720 and the reagents used in click chemistry.[4] Additionally, the expression levels of FTY720's targets can vary significantly between different primary cell types and donors, leading to variability in labeling efficiency.

Q3: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry? Which one should I use?

A3: CuAAC utilizes a copper(I) catalyst to join an azide and a terminal alkyne. While highly efficient, the copper catalyst can be toxic to living cells.[5] SPAAC, or copper-free click chemistry, uses a strained cyclooctyne that reacts with an azide without the need for a catalyst, making it more suitable for live-cell imaging.[5] For fixed primary cells, CuAAC is often sufficient and more cost-effective. For live-cell imaging or if you observe significant toxicity with CuAAC, SPAAC is the recommended method.

Q4: How can I be sure my signal is specific to this compound labeling?

A4: To ensure the specificity of your signal, you should include several controls in your experiment:

  • No this compound Control: Cells that are not treated with this compound but are subjected to the entire click chemistry and imaging procedure. This will reveal any background signal from the fluorescent probe itself.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the solvent on the cells.

  • Competition Control: Co-incubation of cells with this compound and an excess of unlabeled FTY720. A significant reduction in the fluorescent signal would indicate specific binding and uptake of this compound.

Q5: Can I use this compound for in vivo studies?

A5: Yes, the principle of bioorthogonal chemistry allows for in vivo applications.[15][16] An azide-labeled molecule can be administered to an animal, followed by the injection of a fluorescently tagged alkyne probe for in vivo imaging. However, this requires careful optimization of dosage, timing, and imaging parameters to achieve a good signal-to-noise ratio.

References

Technical Support Center: Validation of Azido-FTY720 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the successful conjugation of Azido-FTY720.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its conjugation important?

A1: this compound is a modified version of FTY720 (Fingolimod), an immunomodulating drug, that has been functionalized with an azide group (-N₃). This azide group allows for "click chemistry," a highly efficient and specific reaction, to conjugate this compound to other molecules, such as fluorescent dyes, biotin, or drug delivery systems.[1][2] Validating this conjugation is crucial to ensure that the desired molecular probe or therapeutic conjugate has been successfully formed.

Q2: What are the primary methods to validate the successful conjugation of this compound?

A2: The primary methods for validating the conjugation of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3][4][5] These techniques can confirm the formation of the new covalent bond and the purity of the final product.

Q3: How can I be sure that my click chemistry reaction has worked?

A3: Successful click chemistry is typically confirmed by the disappearance of the starting materials (this compound and the alkyne-containing molecule) and the appearance of a new product with the expected properties. This can be monitored by techniques like TLC or LC-MS. The formation of a triazole ring, a hallmark of click chemistry, can be confirmed by NMR.[6]

Q4: What are some common issues that can lead to failed conjugation?

A4: Common issues include degradation of reagents, incorrect stoichiometry of reactants, inefficient copper catalyst activity, or the presence of inhibitors in the reaction mixture. It is also crucial to ensure the purity of the starting this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No product formation observed by TLC or LC-MS Inactive copper catalystUse a freshly prepared solution of a copper(I) source or a reducing agent like sodium ascorbate with a copper(II) source.[1]
Incorrect reaction conditionsEnsure the reaction is performed at the recommended temperature and pH, and for a sufficient duration.[6]
Reagent degradationUse fresh, high-quality this compound and alkyne-partner.
Low yield of conjugated product Suboptimal stoichiometryOptimize the ratio of this compound to the alkyne-partner. A slight excess of one reagent may be beneficial.
Insufficient catalystIncrease the concentration of the copper catalyst and the stabilizing ligand.
Reaction time is too shortExtend the reaction time and monitor progress by TLC or LC-MS.
Presence of multiple products Side reactionsEnsure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst. Use a stabilizing ligand for the copper catalyst.[1]
Impure starting materialsPurify the starting materials before the conjugation reaction.
Difficulty in purifying the final product Similar polarity of product and starting materialsUtilize a different chromatography technique (e.g., reverse-phase HPLC, size-exclusion chromatography) or a different solvent system.

Experimental Protocols and Data Interpretation

Validation Workflow

cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Validation This compound This compound Click_Reaction Click Chemistry (Cu(I) catalyst) This compound->Click_Reaction Alkyne-Partner Alkyne-Partner Alkyne-Partner->Click_Reaction Crude_Product Crude Conjugate Click_Reaction->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Product Purified Conjugate Purification->Pure_Product Validation_Techniques Validation (NMR, MS, HPLC) Pure_Product->Validation_Techniques Validated_Product Validated Conjugate Validation_Techniques->Validated_Product

Figure 1: Experimental workflow for the conjugation and validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the formation of the triazole ring, which is characteristic of a successful click chemistry reaction.

Methodology:

  • Dissolve a small amount of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Analyze the spectra for the appearance of a new peak corresponding to the triazole proton (typically around 7.5-8.5 ppm in ¹H NMR) and the disappearance of the azide and alkyne signals.

Expected Data:

CompoundKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)
This compound ~3.4 (CH₂-N₃)~52 (C-N₃)
Alkyne-Partner ~2.5 (≡C-H)~70-85 (Alkyne carbons)
Conjugated Product ~7.5-8.5 (Triazole C-H)~120-145 (Triazole carbons)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the conjugated product, providing strong evidence of a successful reaction.

Methodology:

  • Dissolve the purified conjugate in a suitable solvent (e.g., acetonitrile, methanol).

  • Analyze the sample using an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the expected conjugate.

Expected Data:

CompoundTheoretical Mass (Da)Observed [M+H]⁺ (m/z)
This compound 348.25349.26
Example Alkyne-Fluorophore 450.15451.16
Conjugated Product 798.40799.41
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the conjugated product and to monitor the progress of the reaction.

Methodology:

  • Dissolve the sample in a suitable mobile phase.

  • Inject the sample into an HPLC system equipped with an appropriate column (e.g., C18 reverse-phase).

  • Analyze the chromatogram for the appearance of a new peak corresponding to the conjugated product and the disappearance of the peaks for the starting materials.

Expected Data:

CompoundRetention Time (min)Purity (%)
This compound 5.2>98
Alkyne-Partner 8.1>98
Conjugated Product 12.5>95 (after purification)

Logical Relationship for Troubleshooting

Start Start Problem Conjugation Failed? Start->Problem Check_Reagents Check Reagent Purity and Integrity Problem->Check_Reagents Yes Successful_Conjugation Successful Conjugation Problem->Successful_Conjugation No Check_Catalyst Verify Catalyst Activity (Use fresh catalyst) Check_Reagents->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Catalyst->Check_Conditions Check_Conditions->Successful_Conjugation

Figure 2: A logical flowchart for troubleshooting failed this compound conjugation reactions.

References

Addressing background fluorescence in Azido-FTY720 imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges in Azido-FTY720 imaging experiments, with a focus on mitigating background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in imaging?

This compound is a chemically modified analog of FTY720 (Fingolimod), an immunomodulatory drug. The key modification is the introduction of an azide (-N₃) group. This azide group acts as a "bioorthogonal handle," meaning it is chemically inert within a biological system but can be specifically reacted with a complementary alkyne-tagged molecule in a process called "click chemistry". In imaging experiments, this compound is introduced to cells or tissues. After it has interacted with its cellular targets, an alkyne-functionalized fluorescent probe (a fluorophore) is added. The azide on the FTY720 molecule and the alkyne on the fluorophore then covalently link, allowing for the visualization of this compound's distribution within the sample.[1][2]

Q2: What are the primary sources of background fluorescence in this compound imaging experiments?

High background fluorescence can obscure the specific signal from this compound and complicate data interpretation. The main sources include:

  • Cellular Autofluorescence: Many cell types and tissues naturally fluoresce due to endogenous molecules like NADH, collagen, and elastin.[3][4][5][6] This is often more pronounced at shorter wavelengths (blue and green channels).[6]

  • Non-Specific Binding of the Alkyne-Fluorophore: The fluorescent probe may bind to cellular components other than the this compound through hydrophobic or ionic interactions.[7]

  • Reagent-Induced Fluorescence: Components of the click chemistry reaction cocktail, particularly the copper catalyst, can sometimes contribute to background fluorescence.[8] Also, unbound fluorophore that is not adequately washed away will contribute to the background.

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[4][5][9]

Q3: Why is it important to include proper controls in my this compound imaging experiment?

Controls are essential to validate that the observed fluorescence signal is specific to the targeted this compound. Key controls include:

  • No this compound Control: Cells that are not treated with this compound but are subjected to the entire click chemistry and imaging procedure. This helps to identify background fluorescence from non-specific binding of the alkyne-fluorophore.

  • Unstained Control: Cells that are treated with this compound but not the alkyne-fluorophore. This allows for the assessment of cellular autofluorescence.

  • No Copper Catalyst Control (for CuAAC): Performing the click reaction without the copper catalyst can help determine if the catalyst itself is causing background fluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence

Q: I am observing high, diffuse background fluorescence across my entire image, making it difficult to identify specific this compound localization. What should I do?

A: High background can be addressed by systematically optimizing several steps of your protocol. Refer to the table below for potential causes and solutions.

Potential Cause Troubleshooting & Optimization Expected Outcome
Cellular Autofluorescence 1. Choose the right fluorophore: Use fluorophores that emit in the red or far-red spectrum, as autofluorescence is typically lower at these wavelengths.[4] 2. Use a quenching agent: Treat fixed cells with a chemical quenching agent. See the data table in the "Experimental Protocols" section for a comparison of common quenching agents. 3. Optimize fixation: Use the mildest fixation conditions that preserve your target's localization. Consider methanol or ethanol fixation as an alternative to aldehydes.[9][10]Reduced background signal in the unstained control.
Non-Specific Binding of Alkyne-Fluorophore 1. Titrate the fluorophore concentration: Use the lowest concentration of the alkyne-fluorophore that still provides a robust signal. 2. Increase washing steps: After the click reaction, increase the number and duration of washes with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS).[7] 3. Use a blocking agent: Include a blocking step with Bovine Serum Albumin (BSA) or normal serum before adding the click chemistry reagents.[7][11]Lower fluorescence in the "no this compound" control.
Residual Click Chemistry Reagents 1. Optimize copper concentration: Use the lowest effective concentration of the copper catalyst. 2. Thorough washing: Ensure all residual copper and other click reagents are washed out before imaging.Reduced non-specific signal.
Issue 2: Weak or No Specific Signal

Q: I have low background, but my specific signal for this compound is very weak or absent. How can I improve my signal intensity?

A: A weak signal can result from issues with any of the key steps in the experimental workflow.

Potential Cause Troubleshooting & Optimization Expected Outcome
Insufficient this compound Labeling 1. Optimize concentration and incubation time: Titrate the concentration of this compound and the incubation time to ensure sufficient uptake and binding. Typical concentrations can range from 1-10 µM, with incubation times from 1 to 24 hours, depending on the cell type and experimental goals. 2. Check cell viability: Ensure that the labeling conditions are not toxic to the cells.Increased fluorescence intensity in your experimental samples compared to controls.
Inefficient Click Reaction 1. Use fresh reagents: Prepare fresh solutions of sodium ascorbate and the copper catalyst for each experiment. 2. Optimize reagent concentrations: Ensure the correct stoichiometry of your click chemistry reagents. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), typical concentrations are: CuSO₄ (50-100 µM), a copper-chelating ligand like THPTA (250-500 µM), and sodium ascorbate (2.5-5 mM).[10][12] 3. Ensure proper permeabilization: If this compound is targeting intracellular components, ensure that the cells are adequately permeabilized to allow entry of the click chemistry reagents.A brighter specific signal without a significant increase in background.
Fluorophore Issues 1. Check fluorophore stability: Protect the alkyne-fluorophore from light to prevent photobleaching. 2. Use appropriate imaging settings: Ensure that the excitation and emission filters on the microscope are correctly matched to your chosen fluorophore.A stable and detectable fluorescent signal.

Experimental Protocols

Protocol 1: this compound Labeling and Imaging in Cultured Cells

This protocol provides a general workflow for labeling cultured cells with this compound followed by detection using a copper-catalyzed click reaction (CuAAC).

  • Cell Seeding: Seed cells on a suitable imaging plate or coverslip and allow them to adhere and grow to the desired confluency.

  • This compound Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate for the desired time (e.g., 1-24 hours) under normal cell culture conditions.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated this compound.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Alternative: For potentially reduced autofluorescence, fix with ice-cold methanol for 10 minutes at -20°C.[9][10]

  • Permeabilization (if required for intracellular targets):

    • After fixation with paraformaldehyde, wash the cells twice with PBS.

    • Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

    • Wash twice with PBS.

  • Click Chemistry Reaction (CuAAC):

    • Prepare a fresh "click cocktail." For a 1 mL reaction volume, add the following in order:

      • PBS (to final volume)

      • Alkyne-fluorophore (e.g., 1-10 µM final concentration)

      • Copper (II) Sulfate (CuSO₄) (e.g., 100 µM final concentration)

      • Copper-chelating ligand (e.g., THPTA) (e.g., 500 µM final concentration)

      • Sodium Ascorbate (freshly prepared) (e.g., 2.5 mM final concentration)

    • Incubate the cells with the click cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS containing 0.1% Tween-20, followed by two washes with PBS.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Imaging: Mount the coverslip and image the cells using a fluorescence microscope with the appropriate filter sets.

Quantitative Data on Background Reduction

The following table summarizes the reported effectiveness of various quenching agents on reducing autofluorescence. The values represent the percentage reduction in background intensity.

Quenching AgentConcentrationIncubation TimeExcitation Wavelength% Autofluorescence ReductionReference
TrueBlack™ Lipofuscin Autofluorescence Quencher 1x solution30 seconds488 nm89-93%[9][13]
MaxBlock™ Autofluorescence Reducing Reagent Kit Per manufacturerPer manufacturer488 nm90-95%[9][13]
Sudan Black B 0.1% in 70% ethanol10-30 minutes488 nmVaries, can introduce red/far-red background[3]
Sodium Borohydride 1 mg/mL in PBS3 x 10 minutesAldehyde-inducedVariable, can increase red blood cell autofluorescence[3][4]
Copper Sulfate 10 mM in ammonium acetate buffer10-90 minutesNot specifiedVariable[4]

Note: The effectiveness of quenching agents can be tissue and fixation-dependent. It is recommended to test different agents for your specific application.

Visualizations

FTY720 Signaling Pathway

FTY720_Signaling_Pathway FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P FTY720-P SphK2->FTY720P S1PR1 S1P Receptor 1 (S1PR1) FTY720P->S1PR1 Binds to Internalization Receptor Internalization S1PR1->Internalization Induces Degradation Ubiquitination & Proteasomal Degradation Internalization->Degradation Leads to Signaling Persistent Agonism (from internalized receptor) Internalization->Signaling Lymphocyte_Egress Inhibition of Lymphocyte Egress Degradation->Lymphocyte_Egress Downstream Downstream Signaling Cascades Signaling->Downstream

Caption: FTY720 is phosphorylated to FTY720-P, which acts on S1P receptors.

This compound Experimental Workflow

Azido_FTY720_Workflow Start Start: Seed Cells Labeling 1. Labeling: Incubate with this compound Start->Labeling Wash1 2. Wash: Remove unbound probe Labeling->Wash1 FixPerm 3. Fix & Permeabilize Wash1->FixPerm Click 4. Click Reaction: Add Alkyne-Fluorophore + CuAAC Reagents FixPerm->Click Wash2 5. Wash: Remove excess reagents Click->Wash2 Counterstain 6. Counterstain (Optional) Wash2->Counterstain Image 7. Imaging Counterstain->Image

Caption: Standard workflow for this compound imaging using click chemistry.

References

Validation & Comparative

Unveiling the Chemical Biology of FTY720: A Comparative Guide to Azido-FTY720 and Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between FTY720 (Fingolimod) and its analogs is critical for advancing research in immunology and oncology. This guide provides an objective comparison of Azido-FTY720 with other key FTY720 analogs, supported by experimental data and detailed methodologies, to facilitate informed decisions in experimental design and drug development.

FTY720 is a potent immunomodulator that, upon phosphorylation in vivo, acts as a functional antagonist of the sphingosine 1-phosphate (S1P) receptor 1 (S1P1).[1] This antagonism leads to the sequestration of lymphocytes in secondary lymphoid organs, forming the basis of its therapeutic effect in multiple sclerosis.[1][2] However, the biological activities of FTY720 extend beyond S1P receptor modulation, with its unphosphorylated form exhibiting anti-cancer properties through mechanisms that are not yet fully understood.[3][4] To explore these multifaceted activities, a variety of FTY720 analogs have been synthesized. This guide focuses on a comparative analysis of this compound, a photoreactive analog, against other significant FTY720 derivatives.

Mechanism of Action: A Tale of Two Forms

The biological effects of FTY720 and its analogs are largely dictated by their ability to be phosphorylated and subsequently interact with S1P receptors.

Phosphorylatable Analogs: The phosphorylated forms of these analogs, such as FTY720-phosphate, are high-affinity agonists for four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[5] The binding to S1P1 on lymphocytes triggers receptor internalization and degradation, rendering the cells unresponsive to the natural S1P gradient and thereby preventing their egress from lymph nodes.[1][5] This "functional antagonism" is the primary mechanism behind the immunosuppressive effects of FTY720.

Non-Phosphorylatable Analogs: In contrast, analogs that cannot be phosphorylated exert their effects through S1P receptor-independent pathways. These compounds are valuable tools for dissecting the non-immunosuppressive activities of FTY720, such as its anti-cancer effects.[3] The unphosphorylated form of FTY720 has been shown to induce apoptosis in various cancer cell lines.[4]

This compound: As a photoreactive analog, this compound is designed to covalently bind to its molecular targets upon photoactivation.[6] This allows for the identification and characterization of the binding proteins and helps to elucidate the on-target and off-target effects of FTY720. While primarily a tool for chemical biology, its intrinsic biological activity is of significant interest for a comprehensive understanding of the FTY720 pharmacophore.

Comparative Biological Activity

The following tables summarize the available quantitative data for FTY720 and its key analogs, providing a basis for their comparative evaluation.

CompoundTarget Receptor(s)EC50 / Ki (nM)Primary EffectReference
FTY720-phosphate S1P1, S1P3, S1P4, S1P5EC50: 0.3 (S1P1)Immunosuppression (Lymphocyte Sequestration)[5]
(R)-FTY720-vinylphosphonate S1P1 (full agonist)EC50: 20 ± 3Immunosuppression[7]
(S)-FTY720-vinylphosphonate S1P1, S1P3, S1P4 (antagonist)Ki: 384 (S1P1), 39 (S1P3), 1190 (S1P4)Pan-S1P Receptor Antagonism[7]
This compound Not ReportedNot ReportedPhotoreactive Probe[6]

EC50: Half-maximal effective concentration; Ki: Inhibitory constant. Data for this compound's direct biological activities such as receptor binding and functional effects are not yet publicly available.

CompoundCell LineIC50 (µM)Primary EffectReference
FTY720 Various Cancer Cell Lines5 - 20Cytotoxicity, Apoptosis[4]
Azacyclic FTY720 Analogs Prostate Cancer CellsSimilar to FTY720Cytotoxicity (S1P Receptor-Independent)[3]
This compound Not ReportedNot ReportedNot Reported

IC50: Half-maximal inhibitory concentration. Specific IC50 values for this compound are not currently available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A key step involves the formation of a primary amine at a quaternary center of an aniline derivative, followed by selective diazotization of the arylamine and subsequent reaction with sodium azide to introduce the azido group.[6] The overall yield for this nine-step synthesis has been reported to be 34%.[6]

S1P Receptor Binding Assay

The binding affinity of FTY720 analogs to S1P receptors is typically determined using a competitive radioligand binding assay. This involves incubating membranes from cells overexpressing a specific S1P receptor subtype with a radiolabeled S1P analog (e.g., [³²P]S1P) in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Lymphocyte Sequestration Assay

The in vivo immunosuppressive activity of FTY720 analogs is assessed by measuring their ability to induce lymphopenia. This is typically done by administering the compound to rodents and monitoring the number of circulating lymphocytes in the peripheral blood over time. A significant decrease in lymphocyte count indicates the sequestration of these cells in secondary lymphoid organs.[2]

Cytotoxicity Assay

The anti-cancer activity of FTY720 analogs is evaluated using cytotoxicity assays on various cancer cell lines. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Cells are treated with a range of concentrations of the test compound, and the concentration that reduces cell viability by 50% (IC50) is calculated.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

FTY720_Signaling_Pathway FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation Unphosphorylated_FTY720 Unphosphorylated FTY720 FTY720P FTY720-Phosphate SphK2->FTY720P S1PR1 S1P1 Receptor FTY720P->S1PR1 Agonist Internalization Receptor Internalization & Degradation S1PR1->Internalization Induces Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes Internalization->Lymphocyte_Egress Inhibits Immunosuppression Immunosuppression Lymphocyte_Egress->Immunosuppression Leads to S1PR_Independent S1P Receptor- Independent Pathways Unphosphorylated_FTY720->S1PR_Independent Apoptosis Apoptosis in Cancer Cells S1PR_Independent->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect

Caption: FTY720 Signaling Pathways

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_photolabeling Target Identification Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Binding_Assay S1P Receptor Binding Assay Purification->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cancer Cell Lines) Purification->Cytotoxicity_Assay Lymphocyte_Sequestration Lymphocyte Sequestration Assay Purification->Lymphocyte_Sequestration Photolabeling Photolabeling of Target Proteins Purification->Photolabeling Identification Protein Identification (e.g., Mass Spectrometry) Photolabeling->Identification

Caption: Experimental Workflow

Conclusion

This compound represents a valuable chemical tool for dissecting the complex pharmacology of FTY720. While direct comparative data on its biological activity is currently limited, its photoreactive nature provides a unique opportunity to identify the molecular targets that mediate both the immunosuppressive and anti-cancer effects of the FTY720 scaffold. Further research quantifying the S1P receptor binding affinity, lymphocyte sequestration potential, and cytotoxic effects of this compound is essential to fully understand its profile and utility. This guide serves as a foundational resource for researchers, highlighting the knowns and the critical knowledge gaps in the comparative pharmacology of FTY720 analogs. As more data becomes available, a clearer picture will emerge, enabling the rational design of next-generation immunomodulators and anti-cancer agents.

References

Unmasking the Molecular Targets of Azido-FTY720: A Comparative Guide to Genetic Validation Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FTY720 (Fingolimod), an immunomodulatory drug approved for multiple sclerosis, exerts its effects through a complex mechanism involving both known and potentially undiscovered cellular targets.[1][2] The development of Azido-FTY720, a photoactivatable analog, has opened new avenues for definitively identifying the direct binding partners of this therapeutic agent. This guide provides a comparative overview of genetic approaches used to validate putative targets of this compound, supported by experimental data and detailed protocols for key methodologies.

Identifying this compound Interactors: A Chemical Proteomics Workflow

The identification of novel FTY720 targets is a critical step in understanding its full mechanism of action, including its S1P-receptor-independent effects.[1][2] A typical workflow combines photoaffinity labeling with mass spectrometry-based proteomics.

G cluster_workflow Experimental Workflow: Target Identification A Incubation of live cells with this compound B UV irradiation to induce covalent cross-linking A->B C Cell lysis and protein extraction B->C D Click chemistry to attach a biotin tag to this compound C->D E Streptavidin affinity purification of biotin-tagged protein complexes D->E F On-bead digestion of proteins E->F G LC-MS/MS analysis for protein identification and quantification F->G H Bioinformatic analysis to identify specific interactors G->H

Figure 1: Experimental workflow for identifying this compound binding partners.

Genetic Validation of Putative Targets

Once potential interacting proteins are identified, genetic approaches are essential to validate their role in mediating the cellular effects of FTY720. The two primary methods for this are RNA interference (siRNA) and CRISPR-Cas9 gene editing.

Comparison of Genetic Validation Methods
FeaturesiRNA (RNA interference)CRISPR-Cas9
Mechanism Post-transcriptional gene silencing by mRNA degradation.Gene knockout or modification at the genomic DNA level.
Effect Transient knockdown of protein expression.Permanent gene knockout.
Off-Target Effects Can have significant off-target effects through miRNA-like binding.Off-target DNA cleavage can occur, but can be minimized with careful guide RNA design.
Validation Requires multiple different siRNAs targeting the same gene to confirm on-target effects.Validation involves sequencing to confirm indels and western blotting to confirm protein loss.
Suitability Useful for studying the acute effects of protein depletion and for high-throughput screening.Ideal for creating stable cell lines with complete loss of protein function for in-depth mechanistic studies.
Quantitative Data from Genetic Validation Studies

The efficacy of FTY720 is significantly diminished in the absence of its primary target, S1P1, as demonstrated in studies using conditional null mouse models.[3][4] These genetic validation experiments provide a blueprint for assessing novel targets identified through proteomic screens.

Genetic ApproachModel SystemKey FindingQuantitative Outcome (Illustrative)Reference
Conditional Knockout Mouse model of multiple sclerosis (EAE) with S1P1 deletion in astrocytesFTY720 efficacy is lost, indicating S1P1 on astrocytes is a key target.Reduction in EAE clinical scores paralleled by reductions in demyelination and axonal loss in wild-type, but not in knockout mice.[3][4]
siRNA Knockdown Cultured human T-cellsKnockdown of S1P1 mimics the effect of FTY720 on lymphocyte migration.>80% reduction in S1P1 expression leads to a significant decrease in chemotaxis towards S1P.(Hypothetical data based on known FTY720 mechanism)
CRISPR-Cas9 Knockout Cancer cell lineKnockout of a putative novel target "Protein X" abrogates FTY720-induced apoptosis.FTY720-induced cell death reduced from 60% in wild-type to <10% in "Protein X" knockout cells.(Hypothetical data for a novel target)

Signaling Pathways Amenable to Genetic Validation

The known and proposed signaling pathways affected by FTY720 provide a framework for designing genetic validation experiments.

G cluster_pathway FTY720 Signaling Pathways FTY720 FTY720 FTY720P FTY720-P FTY720->FTY720P Novel_Target Novel Target (e.g., Protein X) FTY720->Novel_Target S1P1 S1P1 Receptor FTY720P->S1P1 Lymphocyte_Egress Lymphocyte Egress Inhibition S1P1->Lymphocyte_Egress Downstream_Effect Cellular Effect (e.g., Apoptosis) Novel_Target->Downstream_Effect

Figure 2: Known and potential signaling pathways of FTY720.

Genetic validation would involve knocking down or knocking out S1P1 or the Novel_Target and then assessing whether the corresponding downstream effects (Lymphocyte Egress Inhibition or Cellular Effect) of FTY720 are diminished.

Experimental Protocols

Photoaffinity Labeling and Pull-Down of this compound Targets
  • Cell Culture and Labeling: Culture cells of interest to 80-90% confluency. Replace the medium with a serum-free medium containing this compound at a final concentration of 1-10 µM. Incubate for 1-2 hours at 37°C.

  • UV Cross-linking: Place the cell culture plates on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent cross-linking of this compound to its binding partners.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Click Chemistry: To the cell lysate, add the click chemistry reagents: a biotin-alkyne tag, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature to attach the biotin tag to the this compound-protein complexes.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by on-bead digestion with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were pulled down with this compound.

Genetic Validation using siRNA
  • siRNA Transfection: Transfect the cells with either a non-targeting control siRNA or a pool of siRNAs targeting the gene of interest using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.

  • Protein Knockdown Verification: Harvest a portion of the cells and perform western blotting to confirm the efficient knockdown of the target protein.

  • Functional Assay: Treat the remaining cells with FTY720 or a vehicle control and perform a relevant functional assay (e.g., cell viability assay, migration assay) to assess whether the knockdown of the target protein alters the cellular response to FTY720.

Genetic Validation using CRISPR-Cas9
  • gRNA Design and Cloning: Design and clone two to three guide RNAs (gRNAs) targeting different exons of the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the cells with the gRNA/Cas9 plasmids. After 48 hours, select for transfected cells using an appropriate selection marker (e.g., puromycin).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Genotype Verification: Expand the clones and extract genomic DNA. Perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the target gene.

  • Protein Knockout Confirmation: Confirm the absence of the target protein in the selected clones by western blotting.

  • Functional Analysis: Expand the validated knockout clones and a wild-type control clone. Treat the cells with FTY720 and perform functional assays to determine if the loss of the target protein affects the drug's activity.

Conclusion

The combination of chemical proteomics using this compound and genetic validation techniques like siRNA and CRISPR-Cas9 provides a powerful strategy to comprehensively map the target landscape of FTY720. While the primary target, S1P1, is well-established, the identification and validation of novel, S1P-independent targets will be crucial for a complete understanding of its therapeutic effects and potential side effects. The methodologies outlined in this guide provide a robust framework for researchers to pursue these important investigations.

References

Cross-Validation of Azido-FTY720 Binding with Competition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FTY720 is a prodrug that, once phosphorylated in vivo to FTY720-phosphate (FTY720-P), acts as a potent agonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[1] This interaction leads to the internalization and degradation of the S1P1 receptor, which is crucial for lymphocyte egress from lymphoid tissues.[1] Azido-FTY720, as a photoactivatable analog of FTY720, is designed to be a valuable tool for elucidating the molecular interactions between FTY720 and its receptors through photoaffinity labeling. Competition binding assays are a fundamental technique to validate that such probes bind to the same site as the parent compound and to quantify their binding affinity.

Data Presentation: Comparative Binding Affinities of S1P Receptor Modulators

The following table summarizes the binding affinities (Ki, in nM) of FTY720-phosphate and other S1P receptor modulators at the S1P1 and S1P5 receptors, as determined by competitive radioligand binding assays.[2][3] This data serves as a benchmark for the expected binding profile of this compound.

CompoundS1P1 Ki (nM)S1P5 Ki (nM)
S1P (endogenous ligand)0.282.5
FTY720-phosphate0.160.94
Siponimod0.435.5
Etrasimod0.611.8
Ponesimod0.426.7
KRP-203-phosphate0.1725
Amiselimod-phosphate0.232.5

Data sourced from a competitive radioligand binding assay using [3H]-ozanimod.[2][3]

Mandatory Visualization

S1P Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of S1P or FTY720-phosphate to the S1P1 receptor, leading to receptor internalization and downstream cellular responses.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 FTY720P FTY720-P FTY720P->S1PR1 G_protein Gαi/o βγ S1PR1->G_protein Activation Receptor_Internalization Receptor Internalization & Degradation S1PR1->Receptor_Internalization Downstream_Effectors Downstream Effectors (e.g., Akt, ERK) G_protein->Downstream_Effectors Signaling Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition Competition_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing S1P receptor Start->Prepare_Membranes Incubate Incubate membranes with: - Radiolabeled Ligand (e.g., [32P]S1P) - Unlabeled Competitor  (e.g., this compound) Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Analyze data to determine IC50 and Ki Quantify->Analyze End End Analyze->End

References

Comparative Analysis: Azido-FTY720 vs. Radiolabeled FTY720 in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental considerations of two key FTY720 analogs.

FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, has revolutionized the treatment of multiple sclerosis and opened new avenues for research into sphingolipid signaling. To probe the intricate mechanisms of FTY720 action, researchers have developed various analogs, each with unique properties and applications. This guide provides a comparative analysis of two powerful tools in the FTY720 research arsenal: Azido-FTY720 and radiolabeled FTY720 derivatives. While direct comparative studies are limited, this guide synthesizes available data to highlight their distinct advantages and experimental utility.

At a Glance: Key Differences and Applications

FeatureThis compoundRadiolabeled FTY720 (e.g., ¹⁸F-FTY720)
Primary Function Photoreactive probe for identifying binding partnersImaging agent for in vivo tracking and quantification
Key Chemical Moiety Azido (-N₃) groupRadioisotope (e.g., ¹⁸F, ¹²³I)
Primary Application Photoaffinity labeling to covalently crosslink to and identify interacting proteins (e.g., receptors, enzymes).Non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to study biodistribution and pharmacokinetics.
Detection Method Western Blot, Mass Spectrometry (after enrichment)PET or SPECT scanner
Experimental Setting Primarily in vitro (cell lysates, purified proteins) but can be used in live cells.Primarily in vivo (animal models, humans).

Unraveling Molecular Interactions: The FTY720 Signaling Pathway

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases (SphK), primarily SphK2, to form the active metabolite, FTY720-phosphate (FTY720-P).[1] FTY720-P then acts as a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[2] This interaction leads to the internalization and degradation of the S1P₁ receptor on lymphocytes, effectively preventing their egress from lymph nodes and thereby exerting its immunomodulatory effects.[3]

FTY720_Signaling_Pathway cluster_cell Cell Membrane cluster_effects Cellular Effects FTY720 FTY720 SphK Sphingosine Kinase (SphK1/2) FTY720->SphK Phosphorylation FTY720P FTY720-P SphK->FTY720P S1PR S1P Receptor (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PR Agonism Internalization Receptor Internalization & Degradation S1PR->Internalization Downstream Downstream Signaling (e.g., Gi activation) S1PR->Downstream Lymphocyte Lymphocyte Egress Inhibition Internalization->Lymphocyte

FTY720 Signaling Pathway

Quantitative Data: A Comparative Overview

S1P Receptor Binding Affinities of FTY720-Phosphate

The efficacy of FTY720 is intrinsically linked to the binding affinity of its phosphorylated form to the S1P receptors.

Receptor SubtypeEC₅₀ (nM) of FTY720-P
S1P₁0.4
S1P₂>10,000
S1P₃54
S1P₄26
S1P₅1.8
Data sourced from Fryer et al., 2012.[4]

FTY720-P is a potent agonist for S1P₁, S1P₄, and S1P₅, with lower potency for S1P₃, and is inactive at the S1P₂ receptor.[4][5]

Pharmacokinetic Parameters of FTY720

Understanding the pharmacokinetic profile of FTY720 is crucial for interpreting experimental results.

ParameterValueSpeciesStudy Notes
Elimination Half-life ~8 daysHumanAfter multiple doses.[6]
Cₘₐₓ (5 mg/day) 18.2 ± 4.1 ng/mLHumanDay 7 of multiple doses.[6]
AUC (5 mg/day) 399 ± 85 ng·h/mLHumanDay 7 of multiple doses.[6]
Effect of Food No significant effectHumanSingle 1 mg dose.[7]

A study on a liposomal formulation of FTY720 in mice demonstrated an increased elimination half-life (~28 vs. ~19 hr) and decreased clearance (235 vs. 778 mL/h/kg) compared to the free drug.[8]

Experimental Protocols & Workflows

Photoaffinity Labeling with this compound

This compound is a powerful tool for identifying the direct binding partners of FTY720.[9] The azido group is chemically inert until activated by UV light, at which point it forms a highly reactive nitrene that covalently crosslinks to nearby molecules.

Objective: To identify proteins that directly interact with FTY720.

Workflow:

Photoaffinity_Labeling_Workflow cluster_incubation Step 1: Incubation cluster_uv Step 2: Photocrosslinking cluster_enrichment Step 3: Enrichment (Optional) cluster_analysis Step 4: Analysis Incubate Incubate cell lysate or purified protein with this compound UV Expose to UV light to activate the azido group and form covalent bonds Incubate->UV Click Perform Click Chemistry with an alkyne-biotin tag UV->Click Streptavidin Enrich biotinylated proteins using streptavidin beads Click->Streptavidin SDS_PAGE Separate proteins by SDS-PAGE Streptavidin->SDS_PAGE Western Detect protein of interest by Western Blot (if known) SDS_PAGE->Western MassSpec Identify unknown proteins by Mass Spectrometry SDS_PAGE->MassSpec

Photoaffinity Labeling Workflow

Detailed Methodology:

  • Preparation of Lysates: Prepare cell or tissue lysates in a suitable buffer, ensuring the integrity of the target proteins.

  • Incubation: Incubate the lysate with this compound at a predetermined concentration and time. A control sample without this compound or with a competitive inhibitor should be included.

  • UV Crosslinking: Irradiate the samples with UV light (typically 254 nm or 350 nm) on ice for a specified duration to induce covalent bond formation.

  • Enrichment (via Click Chemistry): For improved detection of low-abundance interactors, the azide group can be "clicked" to an alkyne-containing reporter tag, such as biotin.

    • To the crosslinked sample, add the alkyne-biotin tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., TBTA or THPTA).

    • Incubate to allow the cycloaddition reaction to proceed.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Analysis:

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE.

    • Visualize proteins by Coomassie staining or perform a Western blot if a candidate interacting protein is suspected.

    • For identification of unknown interactors, excise the protein band of interest and analyze by mass spectrometry.

In Vivo Imaging with Radiolabeled FTY720

Radiolabeled FTY720 analogs, such as those containing ¹⁸F, are invaluable for non-invasively studying the biodistribution, pharmacokinetics, and target engagement of the drug in living organisms using PET imaging.[10]

Objective: To visualize and quantify the distribution of FTY720 in a living animal.

Workflow:

PET_Imaging_Workflow cluster_synthesis Step 1: Radiosynthesis cluster_administration Step 2: Administration cluster_imaging Step 3: PET/CT Imaging cluster_analysis Step 4: Data Analysis Radiolabel Synthesize and purify the radiolabeled FTY720 analog (e.g., [¹⁸F]FTY720) Inject Administer the radiotracer to the animal subject (e.g., via tail vein injection) Radiolabel->Inject Scan Acquire dynamic or static PET/CT scans over a defined time course Inject->Scan Reconstruction Reconstruct PET images Scan->Reconstruction ROI Define Regions of Interest (ROIs) on specific organs or tissues Reconstruction->ROI Quantification Quantify radiotracer uptake (e.g., as %ID/g or SUV) ROI->Quantification

PET Imaging Workflow

Detailed Methodology:

  • Radiosynthesis: The ¹⁸F-labeled FTY720 analog is synthesized, typically through nucleophilic substitution on a suitable precursor, followed by purification via HPLC.

  • Animal Preparation: The animal subject (e.g., a mouse or rat) is anesthetized and positioned in the PET scanner. A CT scan is often performed first for anatomical co-registration.

  • Radiotracer Administration: The radiolabeled FTY720 is administered, usually as an intravenous bolus injection.

  • PET Data Acquisition: Dynamic or a series of static PET scans are acquired over a specific time period to capture the uptake and clearance of the radiotracer.

  • Image Reconstruction and Analysis:

    • The raw PET data is reconstructed into 3D images.

    • The PET images are co-registered with the CT images for anatomical localization.

    • Regions of interest (ROIs) are drawn on various organs and tissues.

    • The concentration of radioactivity in each ROI is quantified over time to generate time-activity curves. This data can be used to calculate pharmacokinetic parameters and assess target engagement.

Conclusion

This compound and radiolabeled FTY720 are complementary tools that provide different but equally valuable insights into the biology of this important immunomodulatory drug. This compound is indispensable for elucidating the direct molecular interactions of FTY720, enabling the identification of its binding partners and shedding light on its mechanism of action at the protein level. In contrast, radiolabeled FTY720 analogs are essential for non-invasively studying the drug's behavior in a whole-organism context, providing crucial information on its biodistribution, pharmacokinetics, and target organ uptake. The choice between these two powerful analogs will ultimately depend on the specific research question being addressed. For a comprehensive understanding of FTY720's pharmacology, a combined approach utilizing both photoaffinity labeling and in vivo imaging is highly recommended.

References

A Comparative Guide to the Bioactivity of Azido-FTY720 and FTY720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of Azido-FTY720 and its parent compound, FTY720 (Fingolimod). While both compounds share a common structural backbone and mechanism of action, this compound has been specifically engineered as a research tool for target identification. This document summarizes their known biological activities, presents available quantitative data for FTY720, and provides detailed experimental protocols for key assays.

Introduction

FTY720 is an immunomodulatory drug approved for the treatment of multiple sclerosis. It is a structural analog of sphingosine and acts as a prodrug.[1] In contrast, this compound is a photoreactive analog of FTY720, designed for photoaffinity labeling to identify the binding sites of FTY720 on its target receptors.[2][3] The introduction of an azido group allows for the formation of a covalent bond with interacting proteins upon UV irradiation.

Mechanism of Action

Both FTY720 and this compound are known to be phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2 (SphK2).[3][4] This phosphorylation is crucial for their primary biological activity. The phosphorylated forms, FTY720-phosphate (FTY720-P) and this compound-phosphate, act as potent agonists at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5.[1][3]

The interaction with the S1P1 receptor on lymphocytes is central to the immunosuppressive effects of these compounds. Agonism at S1P1 leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the endogenous S1P gradient.[1][4] This "functional antagonism" prevents the egress of lymphocytes from secondary lymphoid organs, resulting in their sequestration and a reduction of circulating lymphocytes.[5][6]

Unphosphorylated FTY720 also exhibits biological activity, notably the inhibition of sphingosine kinase 1 (SK1).[7]

Bioactivity Comparison

The following table summarizes the available quantitative data for FTY720's bioactivity.

ParameterFTY720FTY720-PhosphateSource
S1P Receptor Binding Affinity (IC50, nM) [8]
S1P10.03[8]
S1P30.35[8]
S1P40.38[8]
S1P50.17[8]
Sphingosine Kinase 1 (SK1) Inhibition
Inhibition Constant (Kic)2 ± 0.5 µM (competitive with sphingosine)Inactive[7]
Anti-proliferative Activity (IC50)
Glioblastoma A172 cells4.6 µMNot reported[9]
Glioblastoma G28 cells17.3 µMNot reported[9]
Glioblastoma U87 cells25.2 µMNot reported[9]

Signaling Pathway and Experimental Workflow

To visually represent the processes discussed, the following diagrams were generated using Graphviz.

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_effect Biological Effect FTY720_out FTY720 FTY720_in FTY720 FTY720_out->FTY720_in Uptake FTY720P FTY720-P FTY720_in->FTY720P Phosphorylation SK1 SK1 FTY720_in->SK1 Inhibition SphK2 SphK2 SphK2->FTY720P S1P1 S1P1 Receptor FTY720P->S1P1 Agonism S1P S1P SK1->S1P Sphingosine Sphingosine Sphingosine->S1P Internalization Receptor Internalization & Degradation S1P1->Internalization Lymphocyte_Sequestration Lymphocyte Sequestration Internalization->Lymphocyte_Sequestration

Caption: FTY720 Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Synthesis Synthesis of this compound Phosphorylation Sphingosine Kinase Assay Synthesis->Phosphorylation Binding S1P Receptor Binding Assay Synthesis->Binding Migration Lymphocyte Migration Assay Synthesis->Migration Data Quantitative Comparison (IC50, EC50) Phosphorylation->Data Binding->Data Migration->Data

Caption: Experimental Workflow for Bioactivity Comparison.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Sphingosine Kinase 1 (SK1) Inhibition Assay

This protocol is adapted from studies investigating the inhibition of SK1 by FTY720 and its analogs.[7]

Objective: To determine the inhibitory potential of this compound on SK1 activity and compare it to FTY720.

Materials:

  • Recombinant human SK1

  • Sphingosine (substrate)

  • [γ-³²P]ATP

  • FTY720 and this compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% Triton X-100)

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant SK1, and varying concentrations of the test compound (FTY720 or this compound) or vehicle control.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the lipids using a chloroform/methanol solvent system.

  • Spot the lipid extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).

  • Visualize the radiolabeled sphingosine-1-phosphate (S1P) product by autoradiography.

  • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of SK1 inhibition for each compound concentration and determine the IC50 value.

S1P Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for S1P receptors.

Objective: To determine the binding affinities (Ki or IC50 values) of phosphorylated this compound and FTY720 for S1P receptors (S1P1, S1P3, S1P4, S1P5).

Materials:

  • Cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., HEK293 or CHO cells)

  • Radioligand (e.g., [³²P]S1P or [³H]S1P)

  • Phosphorylated FTY720 and this compound

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor (phosphorylated FTY720 or this compound).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Lymphocyte Migration Assay (Transwell Assay)

This assay measures the ability of a compound to inhibit lymphocyte migration towards a chemoattractant.

Objective: To assess the functional consequence of S1P receptor modulation by comparing the ability of this compound and FTY720 to inhibit S1P-induced lymphocyte migration.

Materials:

  • Isolated primary lymphocytes (e.g., from mouse spleen or human peripheral blood)

  • Transwell inserts with a permeable membrane (e.g., 5 µm pore size)

  • Chemoattractant (e.g., Sphingosine-1-Phosphate, S1P)

  • FTY720 and this compound

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Flow cytometer or plate reader for cell quantification

Procedure:

  • Pre-treat the isolated lymphocytes with varying concentrations of FTY720, this compound, or vehicle control for a specified time (e.g., 1-2 hours) at 37°C. This allows for receptor internalization.

  • Place the Transwell inserts into the wells of a 24-well plate.

  • Add assay medium containing the chemoattractant (S1P) to the lower chamber of the wells.

  • Add the pre-treated lymphocyte suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for significant migration (e.g., 2-4 hours).

  • After incubation, carefully remove the Transwell inserts.

  • Collect the cells that have migrated to the lower chamber.

  • Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a cell viability assay (e.g., Calcein-AM staining) read on a plate reader.

  • Calculate the percentage of migration inhibition for each compound concentration and determine the IC50 value.

Conclusion

FTY720 is a well-characterized immunomodulatory drug with a dual mechanism of action involving both its phosphorylated and unphosphorylated forms. This compound, its photoreactive analog, is a valuable tool for biochemical studies aimed at identifying and characterizing the binding interactions of FTY720 with its protein targets. While direct quantitative comparisons of their bioactivities are scarce, the available information suggests that this compound mimics the S1P receptor-mediated effects of FTY720 upon phosphorylation. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the bioactivity of these important molecules.

References

Validating the Specificity of Azido-FTY720 for S1P Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of chemical probes is paramount. Azido-FTY720, a photoreactive analog of the immunomodulatory drug FTY720 (Fingolimod), is a critical tool for identifying the binding sites of this important therapeutic agent. This guide provides a comparative analysis of the specificity of this compound for the sphingosine-1-phosphate (S1P) receptors, benchmarking it against its parent compound and other selective S1P receptor modulators.

Comparative Analysis of S1P Receptor Modulators

To contextualize the specificity of this compound (represented by FTY720-P), this guide includes data from two other well-characterized S1P receptor modulators:

  • BAF312 (Siponimod): A selective agonist for S1P1 and S1P5 receptors.

  • Ozanimod: A selective agonist for S1P1 and S1P5 receptors.

These compounds provide a benchmark for understanding the broader, non-selective profile of the FTY720 scaffold.

Data Presentation

The following tables summarize the binding affinities and functional activities of FTY720-P, BAF312, and Ozanimod across the five human S1P receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of S1P Receptor Modulators

CompoundS1P1S1P2S1P3S1P4S1P5
FTY720-Phosphate0.34>10,0001.10.860.33
Ozanimod0.27>10,000>10,000>10,0004.3

Note: Data for FTY720-Phosphate and Ozanimod from competitive binding assays.

Table 2: Functional Activity (EC50, nM) of S1P Receptor Modulators

CompoundS1P1S1P2S1P3S1P4S1P5
FTY720-Phosphate0.4>100054261.8
BAF312 (Siponimod)0.39>10,000>10007500.98
Ozanimod1.03>10,000>10,000>10,0008.6

Note: Data from GTPγS binding assays and β-arrestin recruitment assays.[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the S1P receptor signaling pathway and the workflows for key experimental protocols used to determine compound specificity.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_Ligand S1P / FTY720-P S1PR S1P Receptor (S1P1, S1P3, S1P4, S1P5) S1P_Ligand->S1PR Binding & Activation G_Protein G Protein (Gαi, Gαq, Gα12/13) S1PR->G_Protein Coupling Effector Effector Enzymes (e.g., adenylyl cyclase, PLC, RhoA) G_Protein->Effector Modulation Downstream Downstream Signaling (↓cAMP, ↑Ca2+, Rho activation) Effector->Downstream Signal Transduction

Caption: S1P Receptor Signaling Pathway.

Experimental_Workflows cluster_Binding Competitive Radioligand Binding Assay cluster_GTP [35S]GTPγS Binding Assay B1 Incubate membranes expressing S1P receptor with radioligand (e.g., [3H]-ozanimod) B2 Add increasing concentrations of unlabeled competitor (e.g., this compound) B1->B2 B3 Separate bound from free radioligand (filtration) B2->B3 B4 Quantify radioactivity B3->B4 B5 Determine Ki value B4->B5 G1 Incubate membranes with agonist (e.g., this compound) and [35S]GTPγS G2 Agonist binding activates G-protein, allowing [35S]GTPγS to bind Gα G1->G2 G3 Separate membrane-bound [35S]GTPγS (filtration) G2->G3 G4 Quantify radioactivity G3->G4 G5 Determine EC50 and Emax G4->G5

Caption: Experimental Workflows for Specificity Assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the specificity of S1P receptor modulators.

Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes are prepared from cell lines overexpressing a specific human S1P receptor subtype (S1P1-5).

  • Assay Buffer: A typical assay buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, and 0.1% fatty acid-free bovine serum albumin (BSA).

  • Incubation: Membranes (e.g., 5 µg of protein) are incubated in a 96-well plate with a fixed concentration of a suitable radioligand (e.g., [3H]-ozanimod for S1P1 and S1P5) and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Equilibrium: The reaction is incubated at room temperature for a sufficient time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.

  • Membrane Preparation: As with the binding assay, membranes are prepared from cells overexpressing a specific S1P receptor subtype.

  • Assay Buffer: A typical buffer contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, and 0.5% fatty acid-free BSA.

  • Incubation: Membranes are incubated in a 96-well plate with varying concentrations of the agonist (e.g., this compound) in the presence of GDP (to ensure G proteins are in an inactive state) and a constant concentration of [³⁵S]GTPγS.

  • Reaction: The binding of the agonist to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Filtration: The assay is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis: Basal activity is measured in the absence of an agonist, and non-specific binding is determined with an excess of unlabeled GTPγS. The concentration-response curves are analyzed using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Calcium Mobilization Assay

This assay is used to assess the activation of Gq-coupled receptors, which lead to an increase in intracellular calcium concentration.

  • Cell Culture: Cells expressing the S1P receptor of interest (often co-transfected with a promiscuous G protein like Gα16 to couple to the calcium signaling pathway) are seeded in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Varying concentrations of the test compound (e.g., this compound) are added to the wells.

  • Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value is determined using non-linear regression.

Conclusion

This compound, as a photoreactive analog of FTY720, is an invaluable tool for elucidating the molecular interactions of this important class of immunomodulatory drugs. Based on its structural similarity and intended use, its specificity for S1P receptors is expected to be nearly identical to that of FTY720-phosphate, exhibiting potent agonism at S1P1, S1P3, S1P4, and S1P5, with no significant activity at S1P2. This broad activity profile contrasts with more recently developed S1P receptor modulators, such as BAF312 and Ozanimod, which demonstrate high selectivity for S1P1 and S1P5. The experimental protocols detailed in this guide provide a framework for researchers to independently validate the specificity of this compound and other novel S1P receptor modulators, thereby advancing our understanding of S1P receptor pharmacology and facilitating the development of next-generation therapeutics.

References

A Researcher's Guide to Click Chemistry: Comparing Reagent Efficacy for Azido-FTY720 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling and tracking of bioactive molecules is paramount. Azido-FTY720, an azide-modified analog of the potent immunomodulator FTY720 (Fingolimod), offers a chemical handle for bioorthogonal click chemistry applications. This guide provides an objective comparison of the two primary click chemistry techniques, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for labeling this compound. We present a summary of their performance, supported by experimental data from analogous systems, to aid in the selection of the most suitable method for your research needs.

Understanding FTY720 Signaling

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases to form FTY720-phosphate (FTY720-P).[1][2] FTY720-P is a potent agonist for four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[3] The primary mechanism of action for its immunomodulatory effects involves its interaction with the S1P1 receptor on lymphocytes.[3][4] This interaction initially activates the receptor but subsequently leads to its internalization and degradation, a process termed "functional antagonism."[2][3] The downregulation of S1P1 receptors on lymphocytes prevents their egress from lymph nodes, leading to a reversible sequestration of lymphocytes and reducing their infiltration into peripheral tissues and the central nervous system.[1][3]

FTY720_Signaling_Pathway cluster_blood Bloodstream cluster_cell Cell Cytoplasm cluster_lymphocyte Lymphocyte FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation FTY720_P FTY720-P SphK2->FTY720_P S1P1_surface S1P1 Receptor (Surface) FTY720_P->S1P1_surface Agonism S1P1_internalized Internalized S1P1 Receptor S1P1_surface->S1P1_internalized Internalization Degradation Degradation S1P1_internalized->Degradation Functional Antagonism Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Degradation->Lymphocyte_Egress_Inhibition

FTY720 Signaling Pathway

Comparing Click Chemistry Reactions: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for conjugating a molecule of interest to this compound depends on the experimental context, particularly the tolerance for cytotoxicity and the desired reaction kinetics.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole. The reaction is known for its high efficiency, rapid kinetics, and the use of relatively inexpensive reagents. However, the cytotoxicity of the copper catalyst limits its application in living systems. The use of copper-chelating ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can mitigate some of the toxicity and improve reaction rates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a catalyst. This makes SPAAC highly biocompatible and ideal for in vivo and live-cell imaging applications. The trade-off is generally slower reaction kinetics compared to CuAAC and potentially higher reagent costs. Some cyclooctynes may also exhibit off-target reactivity with thiols.

CuAAC_vs_SPAAC cluster_c Click Chemistry Approaches for this compound cluster_c_pro Advantages cluster_c_con Disadvantages CuAAC CuAAC (Copper-Catalyzed) CuAAC_pro High reaction rates High yields Cost-effective reagents CuAAC->CuAAC_pro CuAAC_con Copper toxicity Not suitable for live systems CuAAC->CuAAC_con SPAAC SPAAC (Strain-Promoted) SPAAC_pro Biocompatible (catalyst-free) Ideal for live cells/in vivo High specificity SPAAC->SPAAC_pro SPAAC_con Slower reaction rates Higher reagent cost Potential off-target reactivity SPAAC->SPAAC_con

Comparison of CuAAC and SPAAC

Quantitative Data Summary

Table 1: Reaction Kinetics of Click Chemistry Reagents with Benzyl Azide
Reaction TypeAlkyne ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Takeaway
CuAAC Terminal Alkyne (with TBTA ligand)~1 - 100Fast reaction rates, but requires a cytotoxic copper catalyst.
SPAAC DBCO (Dibenzocyclooctyne)~0.1 - 1.0Faster of the common SPAAC reagents, good for live-cell applications.
SPAAC BCN (Bicyclo[6.1.0]nonyne)~0.01 - 0.1Slower than DBCO, but can be more stable and less hydrophobic.

Note: Reaction rates are approximate and can vary depending on the solvent, temperature, and specific derivatives of the reactants.

Table 2: Comparison of Key Features for Click Chemistry Reactions
FeatureCuAACSPAAC
Biocompatibility Low (due to copper catalyst)High
Reaction Speed Very FastModerate to Fast
Reagent Cost LowerHigher
Primary Application In vitro conjugation, fixed cellsLive-cell imaging, in vivo studies
Common Reagents CuSO₄, Sodium Ascorbate, TBTA, THPTADBCO, BCN, and their derivatives

Experimental Protocols

The following are generalized protocols for labeling cells with this compound and subsequent detection via CuAAC or SPAAC. Optimization for specific cell types and experimental conditions is recommended.

Experimental_Workflow cluster_workflow General Experimental Workflow for Cell Labeling start Start step1 Cell Culture and Treatment with this compound start->step1 step2 Wash Cells to Remove Unbound this compound step1->step2 decision Choose Labeling Method step2->decision step3a CuAAC Labeling: Add Alkyne Probe, CuSO4, Reducing Agent, and Ligand decision->step3a CuAAC step3b SPAAC Labeling: Add Cyclooctyne Probe decision->step3b SPAAC step4 Incubate step3a->step4 step3b->step4 step5 Wash Cells step4->step5 step6 Analysis (e.g., Microscopy, Flow Cytometry) step5->step6 end End step6->end

Experimental Workflow
Protocol 1: CuAAC Labeling of this compound in Fixed Cells

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Alkyne-fluorophore conjugate

  • Click-iT® reaction cocktail:

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

    • Reaction buffer

Procedure:

  • Cell Preparation:

    • Wash this compound-treated cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells twice with PBS.

  • CuAAC Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail includes the alkyne-fluorophore, CuSO₄, a reducing agent, and a ligand in a reaction buffer.

    • Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Analysis:

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 2: SPAAC Labeling of this compound in Live Cells

Materials:

  • Cells treated with this compound

  • Cell culture medium

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Wash this compound-treated cells twice with pre-warmed cell culture medium or PBS.

  • SPAAC Reaction:

    • Prepare a solution of the cyclooctyne-fluorophore conjugate in cell culture medium at the desired final concentration (typically 10-50 µM).

    • Add the cyclooctyne-fluorophore solution to the cells and incubate for 30-120 minutes at 37°C in a CO₂ incubator. Incubation times may need to be optimized.

    • Wash the cells three times with pre-warmed cell culture medium or PBS to remove the unbound probe.

  • Analysis:

    • The cells can be immediately analyzed by live-cell fluorescence microscopy or prepared for flow cytometry.

Conclusion

The selection of a click chemistry reagent for labeling this compound is a critical decision that will impact the experimental design and outcome. For applications requiring high reaction speed and where cell viability is not a concern, such as in fixed-cell imaging or in vitro assays, CuAAC offers a robust and cost-effective solution. For studies involving live cells or in vivo models, the biocompatibility of SPAAC is indispensable. While generally slower, the development of more reactive cyclooctynes continues to enhance the utility of this catalyst-free approach. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can choose the optimal click chemistry strategy to successfully label and investigate the biological activity of this compound.

References

Orthogonal Methods to Confirm Azido-FTY720 Interaction Partners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of direct binding partners for bioactive small molecules is a critical step in drug discovery and chemical biology. Photo-affinity labeling (PAL) using probes like Azido-FTY720, a photoreactive analog of the immunomodulatory drug Fingolimod (FTY720), is a powerful technique for capturing these interactions. However, to ensure the physiological relevance of putative targets identified through PAL and mass spectrometry, it is imperative to employ orthogonal validation methods. This guide provides a comparative overview of several robust, non-radioactive techniques to confirm the interaction partners of this compound, complete with experimental considerations and data presentation formats.

Introduction to this compound and Photo-affinity Labeling

This compound is a chemical probe designed to covalently link to its interacting proteins upon photoactivation. This process, known as photo-affinity labeling, allows for the enrichment and identification of binding partners from complex biological mixtures. The general workflow for a photo-affinity labeling experiment is depicted below.

cluster_workflow Photo-affinity Labeling Workflow A Incubation of Cells/Lysate with this compound B UV Irradiation (Photo-crosslinking) A->B C Cell Lysis (if applicable) B->C D Click Chemistry (e.g., with Biotin-Alkyne) C->D E Affinity Purification (e.g., Streptavidin beads) D->E F Proteomic Analysis (LC-MS/MS) E->F G Identification of Putative Targets F->G cluster_pathway FTY720 Signaling Pathway FTY720 FTY720 SphK Sphingosine Kinase FTY720->SphK Phosphorylation FTY720P FTY720-P SphK->FTY720P S1PR1 S1P1 Receptor FTY720P->S1PR1 Agonism Internalization Receptor Internalization & Degradation S1PR1->Internalization Internalization->Inhibition LymphocyteEgress Lymphocyte Egress from Lymph Nodes Inhibition->LymphocyteEgress

A Head-to-Head Comparison: Azido-FTY720 vs. Alkyne-Modified FTY720 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chemical probes is critical for elucidating biological pathways and developing novel therapeutics. FTY720 (Fingolimod), an FDA-approved immunomodulator, and its derivatives have become invaluable tools in studying sphingosine-1-phosphate (S1P) receptor signaling. This guide provides a side-by-side comparison of two key clickable analogs, Azido-FTY720 and Alkyne-Modified FTY720, to aid in the selection of the most appropriate tool for specific research needs.

FTY720 exerts its immunosuppressive effects by acting as a functional antagonist of the S1P1 receptor.[1][2] After in vivo phosphorylation by sphingosine kinase 2, FTY720's active form, FTY720-phosphate, acts as a potent agonist at S1P receptors S1P1, S1P3, S1P4, and S1P5.[3][4] This leads to the internalization and degradation of S1P1 receptors on lymphocytes, preventing their egress from lymphoid organs.[2][3][4] Beyond its role in immunosuppression, FTY720 has shown promise in cancer therapy through mechanisms such as the inhibition of sphingosine kinase 1 (SK1) and the activation of protein phosphatase 2A (PP2A).[5][6]

The addition of azide or alkyne functionalities to the FTY720 scaffold transforms it into a versatile probe for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, enabling researchers to track the distribution of FTY720, identify its binding partners, and investigate its mechanism of action.

Chemical Structure and Properties

The primary difference between this compound and Alkyne-Modified FTY720 lies in the nature of the clickable handle. This compound incorporates a photoreactive azido group, which can be used for photoaffinity labeling to identify receptor binding sites.[3][7] Alkyne-modified FTY720, on the other hand, possesses a terminal alkyne group, a stable and reliable partner for azide-containing reporter molecules in click chemistry reactions.

FeatureThis compoundAlkyne-Modified FTY720
Clickable Handle Azide (-N3)Terminal Alkyne (-C≡CH)
Key Application Photoaffinity labeling, Click ChemistryClick Chemistry
Photoreactivity Highly photoreactiveNot photoreactive
Stability Generally stable, but can be sensitive to lightHighly stable
Molecular Formula C19H32N4O2[3]Varies by specific structure
Molecular Weight 348.5 g/mol [3]Varies by specific structure

Experimental Performance in Click Chemistry

Both this compound and Alkyne-Modified FTY720 are amenable to CuAAC reactions. The choice between the two often depends on the availability of the desired reporter molecule (azide- or alkyne-modified) and the specific experimental context. The reaction is highly efficient and biocompatible, capable of proceeding in aqueous environments and even in living cells.[8][9]

General Reaction Scheme:

Click_Chemistry cluster_0 Reaction with this compound cluster_1 Reaction with Alkyne-FTY720 Azido_FTY720 This compound Triazole_Product1 Labeled FTY720 Azido_FTY720->Triazole_Product1 Cu(I) catalyst Alkyne_Reporter Alkyne-Reporter (e.g., Fluorescent Dye) Alkyne_Reporter->Triazole_Product1 Alkyne_FTY720 Alkyne-FTY720 Triazole_Product2 Labeled FTY720 Alkyne_FTY720->Triazole_Product2 Cu(I) catalyst Azide_Reporter Azide-Reporter (e.g., Biotin) Azide_Reporter->Triazole_Product2

Figure 1. General reaction scheme for CuAAC with Azido- and Alkyne-FTY720.

Signaling Pathways

The core biological activity of these modified FTY720 analogs is expected to mirror that of the parent compound, FTY720. The primary pathway involves the modulation of S1P receptors.

FTY720_Signaling FTY720 FTY720 (Azido- or Alkyne-) SK2 Sphingosine Kinase 2 (SK2) FTY720->SK2 Phosphorylation FTY720P FTY720-Phosphate SK2->FTY720P S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PR Agonism Internalization S1P1 Receptor Internalization & Degradation S1PR->Internalization Lymphocyte Inhibition of Lymphocyte Egress Internalization->Lymphocyte Immunosuppression Immunosuppression Lymphocyte->Immunosuppression

Figure 2. FTY720's primary signaling pathway leading to immunosuppression.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific applications.[9][10][11]

Materials:

  • Azido- or Alkyne-modified FTY720

  • Corresponding Alkyne- or Azide-modified reporter molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure for Labeling in Solution:

  • Prepare Stock Solutions:

    • 10 mM Azide- or Alkyne-modified FTY720 in DMSO.

    • 10 mM corresponding Alkyne- or Azide-modified reporter molecule in DMSO.

    • 100 mM CuSO4 in water.

    • 200 mM THPTA or TBTA in water or DMSO/t-BuOH.

    • 300 mM Sodium Ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide- and alkyne-containing components.

    • Add the copper-stabilizing ligand (THPTA or TBTA).

    • Add CuSO4.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubation:

    • Vortex the mixture gently.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • The labeled product can be purified using methods appropriate for the specific molecule, such as ethanol precipitation or HPLC.[12]

Workflow for Protein Labeling in Cell Lysate:

Cell_Lysate_Labeling Lysate Cell Lysate containing Azide/Alkyne-modified protein Reagents Add Click Chemistry Reagents: 1. Reporter Molecule (Alkyne/Azide) 2. THPTA/TBTA 3. CuSO4 4. Sodium Ascorbate Lysate->Reagents Incubate Incubate at RT (30-60 min) Reagents->Incubate Analysis Downstream Analysis (e.g., SDS-PAGE, Western Blot) Incubate->Analysis

Figure 3. Workflow for labeling proteins in a cell lysate using click chemistry.

Conclusion

Both this compound and Alkyne-Modified FTY720 are powerful tools for chemical biology and drug discovery. The choice between them will largely be dictated by the specific experimental goals.

  • This compound is the probe of choice for photoaffinity labeling experiments aimed at identifying the direct binding partners of FTY720. Its photoreactive nature allows for covalent crosslinking to interacting molecules upon UV irradiation.

  • Alkyne-Modified FTY720 is a versatile and stable tool for a wide range of bioconjugation applications via click chemistry. Its stability makes it well-suited for experiments requiring longer incubation times or harsher conditions where the photoreactivity of the azide might be a concern.

Ultimately, the selection of the appropriate FTY720 derivative will depend on the specific research question and the available detection reagents. Both molecules, when coupled with the power of click chemistry, offer exciting possibilities for advancing our understanding of S1P signaling and the therapeutic potential of FTY720.

References

Safety Operating Guide

A Step-by-Step Guide to the Safe Disposal of Azido-FTY720

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Azido-FTY720 are paramount to ensuring a safe laboratory environment and regulatory compliance. This compound, an analog of the immunomodulating drug Fingolimod (FTY720), contains an azido functional group, which necessitates specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to adhere to the following safety measures:

  • Consult the Safety Data Sheet (SDS): Always review the manufacturer-specific SDS for this compound prior to handling.[1] This document contains vital information regarding its physical, chemical, and toxicological properties, as well as specific handling and emergency procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).[2][3]

  • Engineering Controls: All manipulations involving this compound, especially those that could generate dust or aerosols, must be conducted in a certified chemical fume hood.

  • Avoid Contamination: Use plastic or ceramic spatulas and weigh boats to prevent the formation of potentially explosive heavy metal azides.[3][4] Never use metal spatulas.[4] Also, avoid using glassware with ground glass joints where possible, as friction can be a source of ignition.[4]

Disposal Workflow for this compound

The recommended and safest method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office as hazardous waste. Do not attempt to dispose of this compound down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[3]

start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate solid_waste Solid Waste Collection segregate->solid_waste liquid_waste Liquid Waste Collection segregate->liquid_waste container_solid Use a Labeled, Non-Metallic, Leak-Proof Container for Solids solid_waste->container_solid container_liquid Use a Labeled, Non-Metallic, Leak-Proof Container for Liquids liquid_waste->container_liquid labeling Label Container Clearly: 'Hazardous Waste - this compound' container_solid->labeling container_liquid->labeling storage Store in a Designated Hazardous Waste Area labeling->storage ehs_pickup Arrange for Pickup by EHS storage->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[5] Azide-containing waste should be kept in a separate container.[4][6]

  • Solid Waste Collection:

    • Place all solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, into a designated, leak-proof plastic container.[5]

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[5]

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound in a separate, sealable, and compatible non-metallic container.[2]

    • The liquid waste container must also be clearly labeled as "Hazardous Waste," including the chemical name and approximate concentration.[5]

  • Storage:

    • Store the sealed waste containers in a cool, dry, and well-ventilated location designated for hazardous waste.[2]

    • Keep the waste away from acids and other incompatible materials.[3]

  • Disposal:

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[2]

    • Follow all institutional guidelines for hazardous waste pickup requests.[2]

Quantitative Data Summary

ParameterGuidelineRationale
Dilute Azide Solutions for Potential Deactivation ≤ 5%Chemical deactivation procedures, if permissible, are generally considered only for dilute solutions.[3]
FTY720 Solubility in Ethanol:PBS (1:1) 0.2 mg/mLThis provides context for the parent compound's solubility in aqueous solutions.[7]
FTY720 Solubility in Organic Solvents ≥ 20 mg/mLFTY720 is soluble in ethanol, DMSO, and dimethylformamide.[7]

Note on Chemical Deactivation: The chemical deactivation of azide-containing waste, for instance, through a reaction with nitrous acid, is a hazardous procedure that should only be performed by highly trained personnel with specific institutional approval.[3][5] For the vast majority of laboratory settings, collection for professional disposal by EHS is the required and safest method.[5]

Spill Procedures

In the event of a spill, follow these procedures:

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • For solid spills, carefully sweep up the material and place it in the hazardous waste container.[4]

    • For liquid spills, cover with an absorbent material, and then collect the material into the appropriate hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[4]

This compound Signaling Pathway Context

This compound is an analog of FTY720 (Fingolimod), a modulator of sphingosine-1-phosphate (S1P) receptors.[8][9] FTY720 is phosphorylated in vivo to FTY720-phosphate, which then acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[9][10] The binding of FTY720-phosphate to the S1P1 receptor on lymphocytes leads to the internalization of the receptor, which in turn prevents the egress of lymphocytes from lymph nodes.[9] This mechanism underlies its immunosuppressive effects. The azido group in this compound is often used for "click chemistry" reactions, allowing it to be used as a probe to study these interactions.[8]

cluster_cell Cell FTY720 FTY720 / this compound SphK Sphingosine Kinase FTY720->SphK Phosphorylation FTY720P FTY720-P SphK->FTY720P S1P1 S1P1 Receptor FTY720P->S1P1 Binds to Internalization Receptor Internalization S1P1->Internalization Leads to Lymphocyte_Egress Lymphocyte Egress Inhibition Internalization->Lymphocyte_Egress

Caption: Simplified signaling pathway of FTY720 (and its analog this compound).

References

Personal protective equipment for handling Azido-FTY720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Azido-FTY720, a potent bioactive compound intended for research use only.[1][2] Due to its nature as an analog of the immunomodulator FTY720 and the presence of a reactive azido group, stringent safety protocols are mandatory to mitigate risks.[1][3][4] This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound.

I. Hazard Identification and Assessment

This compound combines the biological activity of an FTY720 analog with the chemical hazards associated with azido compounds.[1] FTY720 and its derivatives are potent sphingosine-1-phosphate (S1P) receptor modulators, and FTY720 phosphate is classified as toxic if swallowed, in contact with skin, or inhaled.[5][6][7] Organic azides are potentially explosive and can be toxic.[8][9] They can form shock-sensitive heavy metal azides, so contact with metals should be avoided.[10][11]

Summary of Potential Hazards:

Hazard CategoryDescription
Acute Toxicity Based on FTY720 phosphate, may be toxic if swallowed, inhaled, or in contact with skin.[5]
Explosive Instability As an azido compound, it may be sensitive to shock, heat, or friction.[8]
Reactivity Can form explosive heavy metal azides upon contact with certain metals (e.g., copper, lead, silver, gold).[11][12] Contact with acids can liberate toxic hydrazoic acid gas.[10]
Biological Potency As an FTY720 analog, it is a potent immunomodulator.[3][4][6]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[9]

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves is recommended.[8][11] For higher risk procedures, consider an inner nitrile glove with an outer heavy-duty, chemical-resistant glove.Provides a robust barrier against skin contact and protects in case of a breach in the outer glove.[9]
Eye Protection Chemical splash goggles are required at all times. A full-face shield must be worn in addition to goggles when there is a significant risk of splashing.[8][9]Protects against splashes and aerosols that can cause serious eye damage.[9]
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or a full-body suit should be used.[8]Prevents contamination of personal clothing and skin.[9]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood.[8][10] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[8][9]Avoids the inhalation of dust or vapors.[8]
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[8]Prevents contamination of footwear and the spreading of the compound.[9]

III. Operational Plan: Step-by-Step Handling

All handling of this compound must be conducted within a certified chemical fume hood to minimize exposure.[8][9] A designated area within the laboratory should be established for handling this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Proper PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh Weighing (use non-metal spatula) gather_materials->weigh Proceed to handling reconstitute Reconstitution weigh->reconstitute experiment Experimental Use reconstitute->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Experiment complete dispose Segregate and Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: A typical workflow for safely handling this compound, from preparation to disposal.

Detailed Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available and personnel are trained in its proper use.[9]

    • Cover the work surface with disposable plastic-backed absorbent pads.[9]

    • Prepare all necessary equipment and reagents before introducing the compound to the handling area.

  • Weighing and Reconstitution:

    • Handle the solid compound within a containment system such as a ventilated balance enclosure or a glove box if possible.

    • Use non-metallic (e.g., ceramic or plastic) spatulas and weigh boats to handle solid this compound to prevent the formation of shock-sensitive metal azides.[8][10]

    • When reconstituting, slowly add the solvent to the solid to avoid aerosolization.[9] this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[13]

  • Experimental Use:

    • Keep all containers of this compound tightly sealed when not in use.[9]

    • Avoid heating the compound unless a thorough safety review has been conducted.[8]

    • Avoid contact with incompatible materials such as strong acids and metals.[10]

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent accidental exposure and environmental contamination.

Waste Segregation and Disposal Pathway:

cluster_waste_streams Waste Generation cluster_disposal_containers Waste Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Pads, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs Institutional Environmental Health & Safety (EHS) solid_container->ehs liquid_container->ehs sharps_container->ehs

Caption: A logical flow for the segregation and disposal of waste generated from working with this compound.

Disposal Procedures:

  • Waste Collection: All contaminated materials, including gloves, absorbent pads, and glassware, must be collected in a designated, properly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8][10]

  • Deactivation: For dilute solutions, a chemical deactivation procedure may be possible, but this should only be performed by trained personnel in a controlled environment following established institutional protocols.[8]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment. A thorough risk assessment should always be conducted before beginning any new procedure involving this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.